molecular formula C7H14N2 B1393980 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-61-7

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1393980
CAS No.: 845866-61-7
M. Wt: 126.2 g/mol
InChI Key: JHJSEBFGEBLLQN-BQBZGAKWSA-N
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Description

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSEBFGEBLLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-61-7
Record name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathways leading to 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. The 2,5-diazabicyclo[2.2.1]heptane scaffold is a conformationally restricted piperazine analogue of significant interest in medicinal chemistry and drug development due to its rigid structure and chiral nature.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed narrative on the synthesis, including mechanistic insights, validated experimental protocols, and characterization data. By elucidating the causality behind experimental choices, this guide aims to serve as an authoritative resource for the preparation of this valuable synthetic building block.

Introduction: The Significance of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

The 2,5-diazabicyclo[2.2.1]heptane (DBH) core is a recurring motif in a variety of pharmacologically active compounds and serves as a crucial chiral ligand in asymmetric synthesis.[3] Unlike the flexible piperazine ring, the bicyclic nature of DBH imparts a rigid, well-defined three-dimensional structure. This conformational rigidity is highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The parent compound is typically synthesized from the naturally occurring amino acid, trans-4-hydroxy-L-proline, making it an accessible chiral building block.[1] This guide will focus on the synthesis of a specific N-alkylated derivative, this compound, outlining a robust and reproducible synthetic strategy.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound begins with the disconnection of the N-ethyl bond, leading back to the parent 2,5-diazabicyclo[2.2.1]heptane. The synthesis of the bicyclic core itself is a well-established multi-step process originating from trans-4-hydroxy-L-proline.

A critical challenge in the synthesis of mono-N-substituted DBH derivatives is the presence of two reactive secondary amine functionalities. To achieve selective N-ethylation, a protection/deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and mild removal conditions.

The overall synthetic strategy can therefore be outlined as follows:

  • Synthesis of the 2,5-diazabicyclo[2.2.1]heptane core from trans-4-hydroxy-L-proline.

  • Monoprotection of the resulting bicyclic diamine with a Boc group.

  • N-Ethylation of the remaining free secondary amine.

  • Deprotection of the Boc group to yield the final product, this compound.

retrosynthesis This compound This compound N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane This compound->N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Deprotection N-Boc-2,5-diazabicyclo[2.2.1]heptane N-Boc-2,5-diazabicyclo[2.2.1]heptane N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane->N-Boc-2,5-diazabicyclo[2.2.1]heptane N-Ethylation 2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane N-Boc-2,5-diazabicyclo[2.2.1]heptane->2,5-Diazabicyclo[2.2.1]heptane Mono-protection trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline 2,5-Diazabicyclo[2.2.1]heptane->trans-4-Hydroxy-L-proline Multi-step synthesis N-ethylation cluster_0 Method A: Direct Alkylation cluster_1 Method B: Reductive Amination N-Boc-DBH N-Boc-2,5-diazabicyclo[2.2.1]heptane Product_A N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane N-Boc-DBH->Product_A K₂CO₃, MeCN EtI Iodoethane EtI->Product_A N-Boc-DBH2 N-Boc-2,5-diazabicyclo[2.2.1]heptane Product_B N-Boc-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane N-Boc-DBH2->Product_B NaBH(OAc)₃, CH₂Cl₂ Acetaldehyde Acetaldehyde Acetaldehyde->Product_B

Sources

The Synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane: A Technical Guide to Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional arrangement for appended pharmacophores, making it a valuable building block for ligands targeting a variety of receptors and enzymes. This in-depth technical guide provides a comprehensive overview of the key synthetic routes to this compound, with a primary focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their research and development programs.

Retrosynthetic Analysis and Key Starting Materials

The synthesis of this compound can be approached from several different starting points. A retrosynthetic analysis reveals two primary strategies: a linear synthesis from a chiral precursor and a convergent approach involving a key cyclization step.

Target This compound Core 2,5-Diazabicyclo[2.2.1]heptane Core Target->Core N-Ethylation Proline trans-4-Hydroxy-L-proline Target->Proline Direct Cyclization with Ethylamine Acyclic Acyclic Diamino-diene Target->Acyclic Iodine-Mediated Cyclization Core->Proline Multi-step Synthesis Ethyl Ethyl Group Source cluster_0 Synthesis of the Bicyclic Core from trans-4-Hydroxy-L-proline Proline trans-4-Hydroxy-L-proline N_Protection N-Protection (e.g., Tosylation) Proline->N_Protection Reduction Reduction of Carboxylic Acid N_Protection->Reduction OH_Activation Activation of Hydroxyls (e.g., Tosylation/Mesylation) Reduction->OH_Activation Cyclization Cyclization with an Amine (e.g., NH3, BnNH2) OH_Activation->Cyclization Deprotection Deprotection Cyclization->Deprotection Core (1S,4S)-2,5-Diazabicyclo- [2.2.1]heptane Deprotection->Core

Caption: Workflow for the synthesis of the 2,5-diazabicyclo[2.2.1]heptane core.

Detailed Experimental Protocol (Representative):

  • N-Protection: The secondary amine of trans-4-hydroxy-L-proline is protected, typically as a tosylamide, to prevent side reactions in subsequent steps. This is achieved by reacting it with p-toluenesulfonyl chloride in the presence of a base.

  • Reduction: The carboxylic acid is reduced to a primary alcohol, commonly using a reducing agent like lithium aluminum hydride (LAH) or borane complexes.

  • Activation of Hydroxyl Groups: Both the newly formed primary alcohol and the secondary alcohol on the pyrrolidine ring are converted into good leaving groups, for example, by tosylation or mesylation with the corresponding sulfonyl chlorides in pyridine.

  • Cyclization: The di-sulfonated intermediate is then reacted with an amine to form the bicyclic core. For the synthesis of the parent core, ammonia or a protected amine like benzylamine is used. The reaction involves a double nucleophilic substitution, where the amine displaces both leaving groups to form the second five-membered ring.

  • Deprotection: The protecting groups on the nitrogen atoms are removed. For instance, a tosyl group can be cleaved using strong acid (e.g., HBr in acetic acid), and a benzyl group can be removed by hydrogenolysis.

Introduction of the Ethyl Group

There are two primary methods to introduce the ethyl group to form the target molecule:

Method A: Direct Cyclization with Ethylamine

In the cyclization step (Step 4 above), ethylamine can be used directly instead of ammonia or benzylamine. This approach has the advantage of introducing the ethyl group in a single step during the formation of the bicyclic core.

Method B: N-Alkylation of the Parent Bicyclic Amine

Alternatively, the unsubstituted 2,5-diazabicyclo[2.2.1]heptane can be synthesized first, followed by selective N-ethylation.

Experimental Protocol: Reductive Amination

A highly effective method for selective mono-N-alkylation is reductive amination.

  • Reaction Setup: To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in a suitable solvent (e.g., methanol or dichloromethane), add one equivalent of acetaldehyde.

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the corresponding iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture. These mild reducing agents selectively reduce the iminium ion in the presence of the remaining aldehyde.

  • Work-up and Purification: The reaction is quenched with water or a mild base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield this compound.

Synthetic Route 2: Iodine-Mediated Cyclization

An alternative approach to the 2,5-diazabicyclo[2.2.1]heptane core involves the stereoselective iodine-mediated cyclization of an acyclic precursor. [1]This method offers a different set of starting materials and reaction conditions.

Starting Material: A key starting material for this route is a chiral 4,5-diamino-1,7-octadiene derivative . These can be prepared from various starting materials, with the chirality often introduced through the use of chiral auxiliaries or asymmetric synthesis.

cluster_1 Iodine-Mediated Cyclization Approach Acyclic (4R,5R)-4,5-diamino-N,N'- bis[(1S)-1-phenylethyl]-1,7-octadiene Iodocyclization Iodine-Mediated Double Cyclization Acyclic->Iodocyclization Intermediate Tricyclic Ammonium Salt Iodocyclization->Intermediate Base_Treatment Base Treatment (e.g., n-BuLi) Intermediate->Base_Treatment Deprotection Deprotection of Chiral Auxiliaries Base_Treatment->Deprotection Core 2,5-Diazabicyclo- [2.2.1]heptane Derivative Deprotection->Core

Caption: Workflow for the iodine-mediated synthesis of the 2,5-diazabicyclo[2.2.1]heptane core.

Mechanism of Iodine-Mediated Cyclization:

The reaction proceeds through an electrophilic addition of iodine to one of the double bonds of the diamino-diene. The resulting iodonium ion is then intramolecularly attacked by one of the nitrogen atoms in a 5-endo-trig cyclization. A second, similar cyclization occurs with the other double bond and nitrogen atom, leading to the formation of a tricyclic ammonium salt intermediate. [1]Subsequent treatment with a strong base, such as n-butyllithium, eliminates HI and forms the diazabicyclo[2.2.1]heptane core. The chiral auxiliaries on the nitrogen atoms can then be removed to yield the desired product.

Comparison of Starting Materials and Synthetic Routes

Synthetic RouteKey Starting Material(s)AdvantagesDisadvantages
Proline-Based Approach trans-4-Hydroxy-L-prolineReadily available, cost-effective chiral starting material; well-established and reliable multi-step synthesis. [2][3]Multi-step synthesis can be lengthy; requires the use of protecting groups and potent reagents like LAH.
Iodine-Mediated Cyclization Chiral 4,5-diamino-1,7-octadienePotentially shorter route to the core; stereoselective cyclization. [1]Starting material synthesis can be complex; may require the use of strong bases like n-butyllithium.

Conclusion

The synthesis of this compound is most reliably achieved through a well-established route starting from the commercially available and chiral starting material, trans-4-hydroxy-L-proline. The ethyl group can be incorporated either during the cyclization step by using ethylamine or through subsequent N-alkylation of the parent bicyclic amine via methods such as reductive amination. For researchers seeking alternative strategies, the iodine-mediated cyclization of acyclic diamino-dienes offers a convergent and stereoselective approach. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specific reagents and equipment, and the overall synthetic strategy for the final target molecule.

References

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(5), 1544–1547.
  • Jordis, U., et al. (1990). (1S,4S)- and (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Derivatives as Chiral Building Blocks. Synthesis, 1990(10), 925–931.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347.
  • Yakovlev, I. P., et al. (2000). Synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes. Russian Journal of Organic Chemistry, 36(10), 1488–1492.
  • Lu, T., Zhou, J., et al. (2017). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 19(12), 3219–3222.
  • Wang, Z. J., Jackson, W. R., & Robinson, A. J. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392.
  • Regla, I., Juaristi, E., et al. (2015). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 5(112), 92391-92402.
  • De Kimpe, N., et al. (2005). Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Synfacts, 2005(03), 0291–0291.

Sources

spectroscopic data of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Authored by a Senior Application Scientist

Foreword: In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide is dedicated to this compound, a conformationally rigid diamine with significant potential in catalysis and as a synthetic building block. While direct, published spectroscopic data for this specific ethyl derivative is not abundant in the current literature, this document leverages extensive data from closely related analogs to construct a robust, predicted spectroscopic profile. By grounding these predictions in the established data of similar structures, this guide aims to provide researchers, scientists, and drug development professionals with a reliable reference for the identification, characterization, and quality control of this compound.

Molecular Structure and Stereochemical Considerations

This compound possesses a rigid bicyclic core, which imparts distinct and predictable features to its spectroscopic signature. The ethyl group is attached to one of the nitrogen atoms, breaking the C₂ symmetry of the parent diazabicyclo[2.2.1]heptane scaffold. The stereochemistry at the bridgehead carbons (C1 and C4) is a critical determinant of the molecule's overall shape and its interactions in a chiral environment. This guide will assume a (1S,4S) configuration for illustrative purposes, as this is a common enantiomer synthesized from precursors like trans-4-hydroxy-L-proline.[1]

cluster_molecule Structure of this compound N2 N2 C3 CH2 N2->C3 Et_CH2 CH2 N2->Et_CH2 C1 C1H C3->C1 C7 C7H2 C1->C7 N5 N5H C1->N5 C4 C4H C7->C4 C6 CH2 C4->C6 C4->N5 C6->N2 Et_CH3 CH3 Et_CH2->Et_CH3

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related structures, such as (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane and its N-Boc protected derivatives.[1][2] The rigid bicyclic system restricts conformational flexibility, leading to well-defined and often complex splitting patterns due to fixed dihedral angles between protons.

Predicted ¹H NMR Spectrum

The asymmetry introduced by the N-ethyl group will render all protons on the bicyclic framework chemically non-equivalent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale and Comparative Insights
Ethyl-CH₃ ~ 1.1Triplet (t)Typical range for a methyl group adjacent to a methylene.
Ethyl-CH₂ ~ 2.5 - 2.7Quartet (q)Deshielded by the adjacent nitrogen atom.
Bridgehead (C1-H, C4-H) ~ 3.1 - 3.4Multiplets (m)These protons are on carbons adjacent to two nitrogen atoms, leading to significant deshielding. Their exact shifts will differ due to the asymmetric N-ethyl group.
Bridge (C7-H) ~ 1.6 - 1.9Two doublets (d)The two bridge protons are diastereotopic. They will appear as two distinct signals, each likely a doublet due to geminal coupling. In similar structures, these protons show large coupling constants (J ≈ 10-11 Hz).[1][2]
C3-H, C6-H ~ 2.4 - 3.1Four doublets of doublets (dd) or multiplets (m)Protons on the carbons adjacent to the nitrogen atoms. The pairs on C3 and C6 are diastereotopic and will exhibit complex splitting due to both geminal and vicinal coupling.
N5-H ~ 1.5 - 2.5Broad singlet (br s)The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the seven unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
Ethyl-CH₃ ~ 12 - 15Standard aliphatic region for a terminal methyl group.
Ethyl-CH₂ ~ 48 - 52Shielded compared to the ring carbons directly attached to nitrogen due to being further from the electron-withdrawing core, but deshielded relative to a simple alkane.
Bridgehead (C1, C4) ~ 60 - 65These carbons are bonded to two nitrogen atoms, resulting in a significant downfield shift. Data for the N-methyl analog shows bridgehead carbons in this region.[1]
Bridge (C7) ~ 35 - 40This is a typical range for a methylene carbon in a strained bicyclic system.
C3, C6 ~ 55 - 60These carbons are adjacent to nitrogen atoms and are expected to be in a similar region to the bridgehead carbons, though their precise shifts will vary.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrations for this compound are associated with N-H, C-H, and C-N bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Assignment
N-H Stretch 3300 - 3500Medium, broadCharacteristic of a secondary amine. Broadening is due to hydrogen bonding.
C-H Stretch (Aliphatic) 2850 - 3000StrongC-H stretching vibrations of the ethyl group and the bicyclic core.
N-H Bend 1590 - 1650MediumBending vibration of the secondary amine.
C-N Stretch 1000 - 1250MediumC-N stretching vibrations of the aliphatic amine.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 126.1995, corresponding to the molecular formula C₇H₁₄N₂.[3]

  • Major Fragmentation Pathways: The rigid bicyclic structure is expected to be relatively stable. Key fragmentations would likely involve:

    • Loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a fragment at m/z = 97.

    • Alpha-cleavage adjacent to the nitrogen atoms, a common fragmentation pathway for amines.

    • Retro-Diels-Alder type fragmentation, although less common for saturated bicyclic systems, could be possible under high energy conditions.

Experimental Protocols for Spectroscopic Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

cluster_nmr NMR Sample Preparation and Acquisition Workflow A 1. Sample Preparation ~5-10 mg of this compound B 2. Dissolution Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O) A->B C 3. Transfer Transfer solution to a 5 mm NMR tube B->C D 4. Spectrometer Setup Insert sample, lock, tune, and shim the spectrometer C->D E 5. Data Acquisition Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) D->E F 6. Data Processing Fourier transform, phase correction, and baseline correction E->F

Caption: Standard workflow for NMR analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and the predicted values.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for this compound, derived from the established data of structurally similar molecules. The rigidity of the bicyclic framework is expected to produce well-defined and characteristic NMR spectra, while the presence of the secondary amine and alkyl functionalities will be clearly identifiable in the IR spectrum. The predicted mass spectrum provides a clear target for molecular weight confirmation. The experimental protocols outlined herein offer a standardized approach for researchers to obtain high-quality data for this compound, facilitating its unambiguous identification and further application in research and development.

References

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing. Available at: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. Available at: [Link]

  • haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication. Canadian Science Publishing. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC - NIH. Available at: [Link]

  • Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. ACS Publications. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis Online. Available at: [Link]

  • Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook. Available at: [Link]

  • This compound. Molport. Available at: [Link]

  • Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Sci-Hub. Available at: [Link]

  • (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available at: [Link]

  • Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. ACS Publications. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane- dithiocarbamates. Semantic Scholar. Available at: [Link]

  • Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook. Available at: [Link]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. PubChem. Available at: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to the NMR Characterization of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a conformationally restricted piperazine analog that has garnered significant attention in medicinal chemistry and asymmetric synthesis.[1][2] Its rigid bicyclic structure provides a unique three-dimensional framework for designing novel ligands, catalysts, and pharmacologically active agents. The introduction of substituents, such as an ethyl group at the N2 position, creates 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, a molecule whose precise structural confirmation is paramount for its application.

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the causality behind the experimental choices, ensuring a robust and self-validating characterization workflow. The atom numbering convention used throughout this guide is illustrated in Figure 1.

this compound with Atom NumberingFigure 1. Structure and atom numbering of this compound.

The Strategic NMR Workflow: From 1D Snapshot to 3D Structure

The unambiguous characterization of a molecule like this compound requires a multi-faceted approach. Relying solely on one-dimensional (1D) spectra (¹H and ¹³C) is insufficient due to signal overlap and the inability to definitively establish connectivity. A logical workflow employing two-dimensional (2D) correlation experiments is essential for piecing together the molecular puzzle.

The overall strategy involves first obtaining the basic ¹H and ¹³C NMR spectra to identify all proton and carbon environments. Subsequently, a series of 2D experiments are performed to establish connectivity: COSY confirms proton-proton (H-H) couplings, HSQC correlates protons to their directly attached carbons (¹J-CH), and HMBC reveals long-range (²⁻³J-CH) correlations, which are critical for connecting molecular fragments and confirming the position of the ethyl substituent.

G cluster_prep Phase 1: Preparation & Initial Scans cluster_2d Phase 2: Connectivity Mapping (2D NMR) cluster_analysis Phase 3: Data Integration & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) OneD_H ¹H NMR Acquisition SamplePrep->OneD_H OneD_C ¹³C{¹H} NMR Acquisition OneD_H->OneD_C COSY COSY (H-H Correlations) OneD_C->COSY HSQC HSQC (Direct C-H Correlations) COSY->HSQC HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Integration Integrate All Datasets HMBC->Integration Assignment Final Structure Assignment Integration->Assignment

Diagram 1: Strategic workflow for NMR characterization.

Part 1: One-Dimensional (1D) NMR Analysis

1D NMR provides the fundamental chemical shift and multiplicity data for all proton and carbon nuclei in the molecule.

¹H NMR Spectroscopy: The Proton Inventory

The ¹H NMR spectrum gives the first overview of the proton environments. Due to the rigid, non-planar structure of the bicyclic system, many methylene protons are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals that couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This leads to complex multiplets in the aliphatic region.

  • Ethyl Group: Expect a characteristic triplet for the methyl protons (H10) around 1.0-1.2 ppm, coupled to the methylene protons (H9). The methylene protons (H9) will appear as a quartet further downfield, likely around 2.5-2.8 ppm, due to the deshielding effect of the adjacent nitrogen atom.

  • Bicyclic Protons: The protons on the bicyclic scaffold (H1, H3, H4, H6, H7) will reside in a crowded region between ~1.5 and 3.5 ppm. The bridgehead protons (H1, H4) are unique and will appear as sharp multiplets. The methylene protons (H3, H6, H7) will present as complex, overlapping multiplets, often as pairs of doublets or doublet of doublets.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For this compound, a total of 7 signals are expected (5 for the bicyclic core and 2 for the ethyl group).

  • Ethyl Group: The methyl carbon (C10) will be the most upfield signal (~12-15 ppm). The methylene carbon (C9) will be further downfield (~48-52 ppm).

  • Bicyclic Carbons: The bridgehead carbons (C1, C4) are expected around 60-65 ppm.[3] The methylene carbons adjacent to the nitrogens (C3, C6) will be in a similar region, ~55-60 ppm. The bridging methylene carbon (C7) is typically found more upfield, around 35-40 ppm.[4][5]

Part 2: Two-Dimensional (2D) NMR for Unambiguous Connectivity

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions. These experiments reveal through-bond correlations, allowing for the definitive assignment of the entire molecular structure.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies which protons are spin-coupled to each other, typically through two or three bonds.[6][7] This is the primary tool for tracing out contiguous proton networks.

Expected Key Correlations:

  • A strong cross-peak between the ethyl methylene quartet (H9) and the ethyl methyl triplet (H10), confirming the ethyl fragment.

  • Correlations between the bridgehead proton H1 and its neighbors: H6-endo, H6-exo, and H7-syn.

  • Correlations between the bridgehead proton H4 and its neighbors: H3-endo, H3-exo, and H7-anti.

  • Geminal coupling cross-peaks between the diastereotopic protons at C3, C6, and C7.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a powerful technique that maps each proton signal to the carbon signal it is directly attached to (a one-bond correlation).[7][8] This allows for the direct and unambiguous assignment of all protonated carbons.

Expected Key Correlations:

  • A cross-peak connecting the H10 triplet to the C10 signal.

  • A cross-peak connecting the H9 quartet to the C9 signal.

  • Cross-peaks for each bicyclic CH or CH₂ group, linking the proton chemical shifts to their corresponding carbon chemical shifts (e.g., H1 to C1, H4 to C4, H7 protons to C7, etc.).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most crucial for final structure confirmation. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[9][10] This information bridges gaps in the structure and definitively places substituents.

Expected Key Correlations:

  • Crucial for Ethyl Placement: The ethyl methylene protons (H9) will show a correlation to the bridgehead carbon C1 and the methylene carbon C3. This two- and three-bond correlation is undeniable proof that the ethyl group is attached to the N2 nitrogen.

  • Confirming the Bicyclic Core: The bridgehead proton H1 will show correlations to C3, C4, and C7. Similarly, H4 will correlate to C6, C1, and C7. These long-range connections confirm the rigid bicyclic framework.

  • The bridging protons (H7) will show correlations to the bridgehead carbons C1 and C4, further solidifying the structure.

Diagram 2: Key 2D NMR correlations for the N-ethyl group.

Summary of Spectroscopic Data

The following table summarizes the expected NMR data for this compound based on analysis of similar structures and general chemical shift principles.[3][4][5]

Atom Position¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey HMBC Correlations (from H to C)
1~63.5~3.4mC3, C4, C6, C7
3~58.0~2.8-3.0m (2H)C1, C4, C9
4~65.0~3.1mC1, C3, C6, C7
6~59.5~2.7-2.9m (2H)C1, C4, C7
7~38.0~1.7-1.9m (2H)C1, C4, C6
9 (CH₂)~50.0~2.6qC1, C3, C10
10 (CH₃)~13.0~1.1tC9

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Vortex the vial gently until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Note: These are general parameters for a 400 or 500 MHz spectrometer. Optimization may be required.

  • Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum:

    • Pulse Program: zg30

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 8-16

  • ¹³C{¹H} Spectrum:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: ~220-240 ppm

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more, depending on concentration.

  • gCOSY Spectrum:

    • Pulse Program: cosygpmfqf

    • Number of Scans (ns): 2-4 per increment

    • Increments in F1: 256-512

  • gHSQC Spectrum:

    • Pulse Program: hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)

    • ¹J-CH Coupling Constant: Optimized for ~145 Hz

    • Number of Scans (ns): 2-8 per increment

  • gHMBC Spectrum:

    • Pulse Program: hmbcgpndqf

    • Long-Range Coupling Constant: Optimized for 8 Hz

    • Number of Scans (ns): 4-16 per increment

Conclusion

The structural characterization of this compound is achieved through a systematic and logical application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR provide an initial census of the proton and carbon environments, they are insufficient for a complete assignment due to the structural complexity and signal overlap. The definitive connectivity is established through correlation spectroscopy. COSY experiments map the proton-proton coupling networks, HSQC links each proton to its parent carbon, and crucially, HMBC provides the long-range correlation data required to assemble the complete molecular framework and unambiguously confirm the N-ethyl substitution pattern. This integrated workflow represents a robust, self-validating system for the structural elucidation of complex small molecules in research and drug development.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. Retrieved from [Link]

  • Ahrendt, K. A., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1, (15), 2053-2058. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2015). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. RSC Advances, 5(77), 62584-62594. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • Shen, Y., et al. (2013). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 11(15), 2445-2448. Retrieved from [Link]

  • National Institutes of Health. (2011). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E, 67(Pt 12), o3246. Retrieved from [Link]

Sources

A Technical Guide to the Computational Investigation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Transition States

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazabicyclo[2.2.1]heptane Scaffold

The 2,5-diazabicyclo[2.2.1]heptane (DBH) core represents a class of conformationally restricted diamines of significant interest to the pharmaceutical and material science industries.[1][2] Its rigid, cage-like structure serves as a superior alternative to the more flexible piperazine ring, offering a predictable and stable scaffold for building complex molecular architectures.[2] The introduction of an ethyl group at the N2 position to form 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane breaks the parent molecule's C2 symmetry, creating a chiral center and introducing distinct steric and electronic environments at the two nitrogen atoms. This differentiation is critical for applications in asymmetric catalysis and for designing drug candidates with high receptor specificity.

Understanding the reactivity of this scaffold, particularly the nature of the transition states it passes through during chemical transformations, is paramount for optimizing synthetic routes and predicting the behavior of novel derivatives. Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for elucidating these transient structures, which are often impossible to observe experimentally.

This technical guide provides a comprehensive framework for the computational investigation of reaction mechanisms involving this compound. It is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will explore the theoretical foundations, a practical step-by-step workflow for transition state analysis, advanced interpretive techniques, and the direct application of these findings in a pharmaceutical context.

Part I: Theoretical Foundations of Transition State Modeling

At the heart of chemical reactivity lies the concept of the transition state (TS) , the highest energy point along the lowest energy path from reactants to products on a potential energy surface (PES). According to Transition State Theory, the rate of a reaction is exponentially dependent on the free energy difference between the reactants and the transition state (the activation energy, ΔG‡). A lower activation energy corresponds to a faster reaction.

Computational methods allow us to map the PES and characterize its stationary points:

  • Minima: These correspond to stable or metastable species like reactants, intermediates, and products. All vibrational frequencies are real.

  • First-Order Saddle Points: These correspond to transition states. They are a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. A TS is mathematically characterized by having exactly one imaginary vibrational frequency.

Density Functional Theory (DFT) has emerged as the workhorse for these investigations in organic and medicinal chemistry.[3][4] It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results. For molecules like this compound, which involve nitrogen lone pairs and potential for varied non-covalent interactions, functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals (e.g., ωB97X-D) are often preferred. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ) provide a robust description of the electronic structure.

Part II: A Validated Workflow for Transition State Analysis

Here we present a self-validating, step-by-step methodology for locating and confirming transition states for a representative reaction: the SN2 methylation of this compound at the secondary N5 amine by methyl iodide. This reaction is fundamental in derivatizing the scaffold for further synthetic elaboration.

G cluster_0 Phase 1: System Definition & Optimization cluster_1 Phase 2: Transition State Search cluster_2 Phase 3: Validation & Analysis A 1. Define Reaction (e.g., N5-Methylation) B 2. Build Reactant & Product Structures (2-Ethyl-DBH + CH3I) A->B C 3. Geometry Optimization (Find Energy Minima) B->C D 4. Frequency Calculation (Confirm Minima: 0 Imaginary Frequencies) C->D E 5. Initial TS Guess (QST2/QST3 or Manual Build) D->E F 6. TS Optimization (Berny Algorithm) E->F G 7. TS Frequency Calculation (Confirm Saddle Point: 1 Imaginary Frequency) F->G H 8. Intrinsic Reaction Coordinate (IRC) (Connects TS to Reactants & Products) G->H I 9. Calculate Energies (ΔG‡ and ΔGrxn) H->I PES R Reactants (2-Ethyl-DBH + CH3I) TS Transition State [TS]‡ R->TS R->R_line_end P Products ([Et-DBH-Me]+ + I-) TS->P P->P_line_end P->spline_end DeltaG_act ΔG‡ DeltaG_rxn ΔGrxn spline_start->R Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate

Potential energy surface diagram for a reaction.

Part III: Advanced Analysis and Mechanistic Insight

Locating the transition state is only the first step. Deeper insights are gained through advanced analysis of the TS electronic structure.

  • Natural Bond Orbital (NBO) Analysis: Running an NBO analysis on the TS geometry reveals the charge distribution and orbital interactions during the reaction. For our SN2 example, one would expect to see a partial negative charge build-up on the iodine atom and a delocalization of the N5 lone pair into the σ*(C-I) antibonding orbital, providing quantitative evidence of the bond-breaking/forming process.

  • Distortion/Interaction Analysis (Activation Strain Model): This powerful model partitions the activation energy (ΔE‡) into two components: the energy required to distort the reactants into their TS geometries (strain energy) and the stabilizing interaction energy between the distorted reactants (interaction energy). This analysis explains why the barrier is a certain height. For the rigid DBH scaffold, the distortion energy is expected to be relatively low compared to a flexible acyclic amine, which is a key reason for its unique reactivity.

Data Presentation: Calculated Energetic Profile

All quantitative data should be summarized for clarity. The following table presents a template for the energetic results of our hypothetical N5-methylation.

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants (2-Ethyl-DBH + CH₃I)-X.xxxxxxxx-Y.yyyyyyyy0.0
Transition State (TS)-X.xxxxxxxx-Y.yyyyyyyy+22.5 (ΔG‡)
Products ([Et-DBH-Me]⁺ + I⁻)-X.xxxxxxxx-Y.yyyyyyyy-15.2 (ΔG_rxn)

Note: Values are hypothetical and for illustrative purposes.

Part IV: Application in Drug Discovery and Development

The computational study of transition states for the this compound scaffold has direct, tangible benefits for drug development professionals.

  • Synthetic Route Optimization: The synthesis of libraries of compounds based on a core scaffold is a cornerstone of modern drug discovery. [5]By calculating the activation energies for competing reaction pathways (e.g., N2 vs. N5 functionalization), computational models can predict regioselectivity, guiding synthetic chemists to the optimal conditions to produce the desired isomer. This saves significant time and resources in the lab.

  • Predicting Metabolic Lability: Drug metabolism often involves enzymatic reactions (e.g., by Cytochrome P450) that proceed through specific transition states. Computational modeling can be used to predict the activation barriers for potential metabolic transformations of a drug candidate containing the DBH core. High activation barriers would suggest greater metabolic stability, a desirable property for many drug candidates.

  • Rational Design of Covalent Inhibitors: Covalent drugs form a permanent bond with their target protein, a reaction that passes through a transition state. Understanding the transition state for the reaction between a DBH-based warhead and a protein residue (e.g., cysteine) allows for the fine-tuning of the scaffold's electronics to achieve the desired reactivity profile—potent enough to bind the target but not so reactive as to cause off-target effects.

  • Informing Catalyst Design: The DBH scaffold itself can be used as a chiral ligand in asymmetric catalysis. [1]Computational modeling of the transition states of the catalyzed reaction can elucidate the origin of enantioselectivity, enabling the rational design of more efficient and selective catalysts for producing enantiomerically pure pharmaceuticals.

By integrating these computational workflows, research organizations can accelerate their discovery pipelines, making more informed decisions and ultimately designing safer and more effective medicines.

References

  • Baruah, B., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. RSC Advances. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Retrieved from [Link]

  • López-Ortiz, M., et al. (2014). Synthesis of ranolazine derivatives containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety and their evaluation as vasodilating agents. Chemical Biology & Drug Design. Available at: [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available at: [Link]

  • Al-Maythalony, B. A., et al. (2021). Structure, DFT Calculations, and Magnetic Characterization of Coordination Polymers of Bridged Dicyanamido-Metal(II) Complexes. Molecules. Available at: [Link]

  • Cossío, F. P., et al. (2015). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Barentine, M., et al. (2017). Synthesis and in silico conformational analysis of [3.2.2] and [3.2.1]-3-azabicyclic diamines. Tetrahedron. Available at: [Link]

  • Ghashghaei, O., et al. (2021). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Rigid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of rigidity, specific stereochemistry, and versatile substitution patterns is paramount. The 2,5-diazabicyclo[2.2.1]heptane core, a conformationally restricted analogue of piperazine, has emerged as a privileged structure in drug discovery. Its rigid framework allows for a precise spatial arrangement of pharmacophoric elements, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. This guide focuses on a specific derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, providing a comprehensive overview of its physical and chemical properties, alongside detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers leveraging this scaffold in the design of novel therapeutics. The 2,5-diazabicyclo[2.2.1]heptane moiety has proven to be a useful building block in organic synthesis and medicinal chemistry.[1]

Molecular Structure and Core Properties

This compound is a bicyclic diamine featuring a bridging ethylene group between the C1 and C4 positions of a piperazine-like ring. The ethyl substituent is located on one of the nitrogen atoms, influencing the molecule's steric and electronic properties.

Caption: 2D representation of this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄N₂[2][3]
Molecular Weight 126.2 g/mol [2][3]
CAS Number 845866-61-7[2][3]
Appearance Brown oil (Predicted)[3]
Boiling Point 183.6 ± 8.0 °C (Predicted)[3]
Density 0.971 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.06 ± 0.20 (Predicted)[3]
Storage Temperature 0-8 °C[3]

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is primarily dictated by the two nitrogen atoms within its bicyclic structure.

  • Basicity: With a predicted pKa of 10.06, the amine functional groups are basic and will readily undergo protonation in the presence of acids to form ammonium salts.[3] The ethyl group, being an electron-donating group, slightly increases the basicity of the substituted nitrogen compared to the unsubstituted one. This differential basicity can be exploited in selective chemical transformations.

  • Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make them nucleophilic. The secondary amine is generally more reactive in nucleophilic substitution reactions than the tertiary amine due to reduced steric hindrance. This allows for selective functionalization at the secondary amine position.

  • N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated using standard synthetic methodologies, such as reductive amination or Buchwald-Hartwig amination. This provides a convenient handle for introducing a wide range of substituents and modulating the compound's properties for drug development.

  • Coordination Chemistry: The diamine structure of 2,5-diazabicyclo[2.2.1]heptane makes it an effective chiral ligand for various transition metals. The rigid conformation of the bicyclic system creates a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis.[4]

Synthesis of 2-Alkyl-2,5-diazabicyclo[2.2.1]heptanes

The synthesis of the 2,5-diazabicyclo[2.2.1]heptane scaffold and its N-alkylated derivatives often starts from readily available chiral precursors like trans-4-hydroxy-L-proline. A general synthetic approach is outlined below.

Synthesis_Workflow A trans-4-Hydroxy-L-proline B Protection & Reduction A->B  Multi-step C Formation of Ditosylate B->C  TsCl, Pyridine D Cyclization with Alkylamine (e.g., Ethylamine) C->D  Pressure E Deprotection D->E  e.g., HBr/AcOH F This compound E->F

Caption: Generalized synthetic workflow for 2-alkyl-2,5-diazabicyclo[2.2.1]heptanes.

This multi-step synthesis involves the protection of the amine and carboxylic acid functionalities of hydroxyproline, followed by reduction and subsequent tosylation of the hydroxyl groups to create good leaving groups.[1] The key step is the intramolecular cyclization with an alkylamine, in this case, ethylamine, under pressure to form the bicyclic core.[1] Finally, deprotection of the remaining protecting groups yields the desired this compound.

Experimental Protocols for Characterization

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: The pKa is a critical parameter that influences a drug candidate's solubility, absorption, and interaction with biological targets. Potentiometric titration is a reliable method for its determination.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water, previously sparged with nitrogen to remove dissolved CO₂.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Since there are two basic nitrogens, two pKa values are expected. The first derivative of the titration curve can be used to accurately determine the equivalence points.

Protocol 2: Spectroscopic Characterization

Rationale: Spectroscopic techniques provide unambiguous structural confirmation and information about the purity of the compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the protons on the bicyclic core. The integration of the signals should correspond to the number of protons in each environment. The chemical shifts will be indicative of the electronic environment of the protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons attached to the nitrogen atoms will be in the characteristic range for amines.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. The NOESY experiment can be valuable for determining the relative orientation of substituents in bridged bicyclic molecules.[5]

B. Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: As the compound is predicted to be an oil, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • N-H Stretch: A medium to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. Primary amines typically show two bands in this region, while secondary amines show one.[6]

    • C-H Stretch: Strong absorption bands will be present in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the alkyl groups.

    • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region are characteristic of C-N stretching vibrations.

    • N-H Bend: A band in the 1550-1650 cm⁻¹ region may be observed for the N-H bending vibration.

C. Mass Spectrometry (MS)

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Acquire the mass spectrum.

  • Expected Results:

    • Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 127.2. In EI-MS, the molecular ion peak [M]⁺• would be at m/z 126.2.

    • Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of alkyl radicals.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Amines can be corrosive and may cause skin and respiratory irritation.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8] The recommended storage temperature is between 0-8 °C.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its rigid bicyclic structure offers a distinct advantage in drug design by pre-organizing substituents in a defined three-dimensional space. This guide provides a foundational understanding of its physicochemical properties and detailed protocols for its characterization, empowering researchers to effectively utilize this scaffold in their drug discovery endeavors. A thorough understanding of these properties is crucial for the rational design and development of next-generation therapeutics.

References

  • Braish, T. F., & Fox, D. E. (1990). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 55(5), 1684-1687.
  • Portoghese, P. S., & Mikhail, A. A. (1966). Stereochemical Studies on Medicinal Agents. V. A Novel Bicyclic System, 2,5-Diazabicyclo[2.2.1]heptane, and Derivatives. Journal of Organic Chemistry, 31(4), 1059–1063.
  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (n.d.).
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide.
  • (1S,4S)-2-BOC-2,5-DIAZABICYCLO[2.2.1]HEPTANE(113451-59-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (n.d.). RSC Publishing.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015, February 20).
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  • 2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester(198989-07-0) 1 h nmr. (n.d.). ChemicalBook.
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  • 2-Methyl-2-Azabicyclo[2.2.1]Heptane 4524-95-2. (n.d.). Guidechem.
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  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.
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Chiral Properties of 2,5-Diazabicyclo[2.2.1]heptane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigid, bicyclic framework of 2,5-diazabicyclo[2.2.1]heptane (DBH) offers a unique and stereochemically defined scaffold that has garnered significant interest in asymmetric synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the chiral properties of DBH derivatives, delving into their enantioselective synthesis, chiroptical characteristics, and applications as chiral ligands, catalysts, and pharmacophores. By elucidating the fundamental principles and providing detailed experimental insights, this document serves as a valuable resource for researchers and professionals engaged in the development and application of these versatile chiral molecules.

Introduction: The Structural and Chiral Uniqueness of the DBH Scaffold

The 2,5-diazabicyclo[2.2.1]heptane core is a conformationally restricted analog of piperazine, where the bicyclic structure locks the molecule into a rigid boat-like conformation.[1] This rigidity is paramount, as it pre-organizes substituents in a well-defined spatial arrangement, a critical feature for effective chiral recognition and induction in asymmetric transformations. The inherent chirality of the DBH scaffold, arising from its C1 and C4 bridgehead carbons, makes it an exemplary chiral building block. The most commonly utilized enantiomers are the (1S,4S) and (1R,4R) forms, which are accessible from the chiral pool, most notably from trans-4-hydroxy-L-proline.[2][3][4] This accessibility has paved the way for the development of a diverse array of chiral DBH derivatives with applications spanning catalysis and drug discovery.[5][6]

Enantioselective Synthesis of 2,5-Diazabicyclo[2.2.1]heptane Derivatives

The ability to access enantiomerically pure DBH derivatives is the cornerstone of their application in chiral chemistry. Several robust strategies have been developed, primarily revolving around the use of natural chiral starting materials.

Synthesis from the Chiral Pool: The Hydroxyproline Route

The most prevalent and practical approach to enantiopure (1S,4S)-DBH utilizes (S,trans)-4-hydroxyproline as the starting material.[2][7] This method leverages the inherent stereochemistry of the naturally occurring amino acid to construct the bicyclic core.

Conceptual Workflow:

G A trans-4-Hydroxy-L-proline B N-Protection & Reduction A->B e.g., TsCl, LiAlH4 C Activation of Hydroxyl Groups B->C e.g., MsCl or TsCl D Intramolecular Cyclization with a Nitrogen Source C->D e.g., R-NH2 E Deprotection D->E e.g., HBr/phenol F (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane E->F

Figure 1: General synthetic scheme for (1S,4S)-DBH from trans-4-hydroxy-L-proline.

Detailed Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a key DBH intermediate.

Step 1: N-Benzylation and Esterification of trans-4-Hydroxy-L-proline

  • Suspend trans-4-hydroxy-L-proline (1 equiv.) in a suitable solvent (e.g., aqueous ethanol).

  • Add potassium carbonate (3 equiv.) and benzyl bromide (2.5 equiv.).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction, filter, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in absolute ethanol and bubble in dry HCl gas until saturation.

  • Reflux for 4 hours, then cool and concentrate to yield the ethyl ester hydrochloride salt.

Step 2: Reduction to the Diol

  • Suspend lithium aluminum hydride (3 equiv.) in anhydrous THF under an inert atmosphere.

  • Add the crude ester hydrochloride from the previous step portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude diol.

Step 3: Mesylation and Cyclization

  • Dissolve the crude diol in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (3 equiv.) followed by the dropwise addition of methanesulfonyl chloride (2.2 equiv.).

  • Stir at 0 °C for 2 hours, then wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Dissolve the crude dimesylate in a suitable solvent (e.g., toluene) and add benzylamine (5 equiv.).

  • Heat in a sealed tube at 120 °C for 24 hours.

  • Cool, dilute with ethyl acetate, and wash with water and brine.

  • Extract the aqueous layers with ethyl acetate. Combine the organic layers, dry, and concentrate.

  • Purify by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to afford the title compound.

Directed ortho-Metalation for C-Functionalization

For the introduction of substituents onto the carbon backbone of the DBH scaffold, directed ortho-metalation (DoM) is a powerful tool. This strategy relies on the ability of a directing group, typically a carbamate on one of the nitrogen atoms, to guide deprotonation to an adjacent carbon atom.

Conceptual Workflow:

G A N-Boc-(1S,4S)-DBH Derivative B Deprotonation A->B sec-BuLi/TMEDA or (-)-sparteine C Lithio-DBH Intermediate B->C D Quenching with Electrophile C->D E+ (e.g., RCHO, R2CO, PhS-SPh) E C-Substituted DBH Derivative D->E

Figure 2: Directed ortho-metalation of an N-Boc protected DBH derivative.

This approach allows for the stereoselective introduction of a wide range of functional groups at the C1, C6, and C4 positions, with regioselectivity often influenced by the choice of solvent and base.[7]

Epimerization–Lactamization Cascade

An elegant strategy for accessing the (1R,4R)-enantiomer of DBH derivatives from the more readily available trans-4-hydroxy-L-proline involves an epimerization–lactamization cascade reaction.[4][8] This process typically involves the base-mediated epimerization of a (2S,4R)-4-aminoproline methyl ester to the (2R)-epimer, which then undergoes intramolecular aminolysis to form the bridged lactam intermediate.[4][8]

Chiroptical Properties of DBH Derivatives

The rigid and chiral nature of the DBH scaffold gives rise to distinct chiroptical properties, which are invaluable for determining absolute configuration and enantiomeric purity.

Optical Rotation

As chiral molecules, enantiomerically pure DBH derivatives exhibit optical activity, rotating the plane of polarized light. The specific rotation ([α]D) is a characteristic physical constant for a given compound under defined conditions (concentration, solvent, temperature, and wavelength). For instance, (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide has a reported specific rotation of [α]D23 +22° (c = 1 in H₂O).[9]

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10] This technique is particularly sensitive to the three-dimensional structure of molecules. For DBH derivatives, the CD spectrum is influenced by the electronic transitions of the chromophores within the molecule and their spatial arrangement.

While comprehensive CD studies on a wide range of DBH derivatives are not extensively documented in readily available literature, some general principles can be applied. The rigid bicyclic framework is expected to give rise to well-defined CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters. For derivatives containing chromophores, such as aromatic rings or carbonyl groups, exciton coupling between these groups can lead to characteristic bisignate Cotton effects, the sign of which can be used to deduce the relative orientation of the chromophores and thus the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation.[11] VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is highly sensitive to the entire 3D structure. While experimental VCD data for DBH derivatives is scarce, theoretical calculations (e.g., using density functional theory) can predict VCD spectra with high accuracy.[7] By comparing the experimentally measured VCD spectrum with the calculated spectra for the two enantiomers, the absolute configuration can be unambiguously assigned.

Analytical Methods for Chiral Resolution

The determination of enantiomeric purity is crucial for the application of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of a wide range of chiral compounds, including bicyclic amines.[12][13]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[13] The ratio of these solvents is optimized to achieve good resolution and reasonable retention times.

  • Detection: UV detection is commonly used if the analyte possesses a chromophore. For compounds lacking a strong chromophore, a chiral detector or derivatization with a UV-active agent may be necessary.

  • Method Validation: The analytical method should be validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results.[13]

Table 1: Example Chiral HPLC Conditions for a DBH Analog

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

Note: These are starting conditions and may require optimization for specific DBH derivatives.

Applications in Asymmetric Synthesis and Medicinal Chemistry

The unique stereochemical and electronic properties of chiral DBH derivatives have led to their successful application in several areas.

Chiral Ligands in Asymmetric Catalysis

DBH derivatives have proven to be effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. Their rigid C₂-symmetric backbone can create a well-defined chiral environment around the metal center, leading to high enantioselectivities.

  • Addition of Diethylzinc to Aldehydes: DBH-derived amino alcohols have been used as catalysts for the enantioselective addition of diethylzinc to aldehydes, affording chiral secondary alcohols with moderate to good enantiomeric excess.[7][14]

  • Diels-Alder Reactions: Copper(II) complexes of DBH-derived ligands have been shown to catalyze the asymmetric Diels-Alder reaction between cyclopentadiene and 3-acryloyloxazolidin-2-one, yielding the endo product with high diastereoselectivity and enantioselectivity.[15]

Organocatalysis

The basic nitrogen atoms in the DBH scaffold make these compounds suitable for use as chiral organocatalysts. For example, the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its N-methylated derivative have been shown to effectively catalyze the enantioselective Biginelli reaction.[3][9]

Medicinal Chemistry

The rigid DBH scaffold is an attractive template for the design of novel therapeutic agents, serving as a conformationally restricted piperazine isostere.[6] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.

  • Antibacterial Agents: DBH derivatives have been incorporated into the structure of quinolone antibiotics, where the stereochemistry of the DBH moiety was found to significantly influence antibacterial activity and pharmacological properties.[11]

  • Anticancer Agents: Novel DBH-dithiocarbamate conjugates have been synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines, demonstrating their potential as apoptosis-inducing agents.[2][6]

Conclusion

The chiral properties of 2,5-diazabicyclo[2.2.1]heptane derivatives are a direct consequence of their unique, rigid bicyclic structure. The accessibility of enantiopure forms, primarily from trans-4-hydroxy-L-proline, has enabled their exploration as powerful tools in asymmetric synthesis and as promising scaffolds in medicinal chemistry. A thorough understanding of their synthesis, chiroptical properties, and analytical resolution is essential for harnessing their full potential. Future research in this area will likely focus on the development of novel DBH-based catalysts with enhanced activity and selectivity, as well as the design of new therapeutic agents with improved pharmacological profiles.

References

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • Felluga, F., Gessini, A., Pitacco, G., & Valentin, E. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.
  • Maciejewska, G. (2022).
  • Bandyopadhyay, A., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1246.
  • González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(4), 108-116.
  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672.
  • González-Olvera, R., Demare, P., Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar.
  • Andersson, P. G., et al. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 943-946.
  • Nerdinger, S., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives.
  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis.
  • Bandyopadhyay, A., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC - NIH.
  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062.
  • Cui, H., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(25), 19307-19310.
  • Cui, H., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.
  • Beinat, C., Banister, S. D., & McErlean, C. S. P. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(40), 5345-5347.
  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones.
  • Remuzon, P., et al. (1992). Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogs of 7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Influence of the configuration on blood pressure in dogs. A quinolone-class effect. Journal of Medicinal Chemistry, 35(15), 2898-2909.
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  • Alvaro, G., et al. (2007). Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. Tetrahedron, 63(50), 12446-12453.
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The Strategic Synthesis of Enantiopure 2,5-Diazabicyclo[2.2.1]heptane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold is a conformationally restricted diamine that has garnered significant attention in medicinal chemistry and drug development. Its rigid, chiral structure serves as a valuable building block for creating novel therapeutics with enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the core methodologies for synthesizing the enantiopure (1S,4S) and (1R,4R) isomers of the DBH core. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed, field-proven experimental protocols, and discuss strategies for the further derivatization of this versatile scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of enantiopure DBH in their research endeavors.

Introduction: The Significance of Conformational Restriction in Drug Design

The spatial arrangement of functional groups in a molecule is a critical determinant of its biological activity. Conformationally restricted scaffolds, such as 2,5-diazabicyclo[2.2.1]heptane, offer a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule can lead to higher binding affinities and improved selectivity. The DBH core, being a rigid bicyclic diamine, provides a fixed orientation of its two nitrogen atoms, making it an ideal platform for the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The chirality of the DBH scaffold further allows for the exploration of stereospecific interactions with biological macromolecules, a crucial aspect of modern drug discovery.

The synthesis of enantiomerically pure DBH is therefore of paramount importance. The two enantiomers, (1S,4S)- and (1R,4R)-DBH, can exhibit vastly different pharmacological profiles. Access to both enantiomers is essential for comprehensive structure-activity relationship (SAR) studies and the development of safe and effective drug candidates. This guide will focus on the most reliable and scalable methods for obtaining these enantiopure building blocks.

Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: A Chiral Pool Approach

The most common and efficient route to enantiopure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane leverages the "chiral pool," utilizing the naturally occurring amino acid L-hydroxyproline as the starting material. This strategy elegantly transfers the stereochemistry of the starting material to the final product.

Synthetic Strategy Overview

The general synthetic pathway involves the transformation of L-hydroxyproline into a key intermediate where both the carboxylate and the hydroxyl group are converted into suitable leaving groups. Subsequent double nucleophilic substitution with a primary amine, typically benzylamine or a protected amine, leads to the formation of the bicyclic core. The final step involves the removal of any protecting groups to yield the desired (1S,4S)-DBH.

G cluster_0 Synthesis of (1S,4S)-DBH from L-Hydroxyproline L-Hydroxyproline L-Hydroxyproline N-Protected Hydroxyproline N-Protected Hydroxyproline L-Hydroxyproline->N-Protected Hydroxyproline Protection (e.g., Cbz, Boc) Activated Intermediate Activated Intermediate N-Protected Hydroxyproline->Activated Intermediate Activation of OH and COOH Bicyclic Precursor Bicyclic Precursor Activated Intermediate->Bicyclic Precursor Cyclization with R-NH2 (1S,4S)-DBH (1S,4S)-DBH Bicyclic Precursor->(1S,4S)-DBH Deprotection

Caption: General workflow for the synthesis of (1S,4S)-DBH.

Mechanistic Insights

The key stereochemistry-defining step in this synthesis is the intramolecular cyclization. The stereocenters of L-hydroxyproline dictate the facial selectivity of the nucleophilic attacks, leading to the exclusive formation of the (1S,4S)-enantiomer. The choice of protecting groups for the nitrogen atom of hydroxyproline is crucial to prevent side reactions and to ensure high yields. The use of benzylamine in the cyclization step is advantageous as the benzyl group can be readily removed via hydrogenolysis.

Detailed Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from established literature procedures and provides a reliable method for the gram-scale synthesis of a key intermediate.

Step 1: N-Protection of L-Hydroxyproline

  • To a solution of L-hydroxyproline (1 equiv.) in a suitable solvent (e.g., 1:1 mixture of dioxane and water) at 0 °C, add sodium carbonate (2.5 equiv.).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-L-hydroxyproline.

Step 2: Reduction and Activation

  • To a solution of N-Cbz-L-hydroxyproline (1 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (BH3·SMe2, 2.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with methanol at 0 °C.

  • Concentrate the mixture under reduced pressure. The resulting diol is then activated.

  • Dissolve the diol in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (3 equiv.) followed by methanesulfonyl chloride (Ms-Cl, 2.2 equiv.) dropwise.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, dry the organic layer, and concentrate to give the dimesylated intermediate.

Step 3: Cyclization

  • Dissolve the dimesylated intermediate (1 equiv.) in a suitable solvent such as acetonitrile.

  • Add benzylamine (3-5 equiv.) and heat the reaction mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain (1S,4S)-2-benzyl-5-(benzyloxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane.

Step 4: Deprotection

  • Dissolve the protected bicyclic compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.

Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: An Epimerization-Lactamization Cascade

Accessing the "unnatural" (1R,4R)-enantiomer of DBH requires a different synthetic strategy. A highly elegant and efficient method involves an epimerization-lactamization cascade reaction starting from a derivative of L-hydroxyproline.[1][2][3][4][5]

Synthetic Strategy and Mechanism

This approach begins with the conversion of L-hydroxyproline to a (2S,4R)-4-aminoproline derivative.[1] The key step is a base-mediated epimerization at the C2 position, followed by an intramolecular cyclization (lactamization) to form a bicyclic lactam. This lactam is then reduced to afford the (1R,4R)-DBH core.

The mechanism relies on the acidity of the proton at the C2 position of the proline ring, which is enhanced by an electron-withdrawing group on the nitrogen.[1][2] A strong base, such as potassium hexamethyldisilazide (KHMDS), deprotonates the C2 position, leading to the formation of an enolate intermediate. This enolate can then be protonated from either face, leading to epimerization. The (2R)-epimer, being thermodynamically more stable in some cases, or being trapped by the subsequent intramolecular cyclization, is preferentially formed. The proximate amino group at the C4 position then attacks the ester carbonyl to form the bicyclic lactam.

G cluster_1 Synthesis of (1R,4R)-DBH via Epimerization-Lactamization (2S,4R)-4-Aminoproline derivative (2S,4R)-4-Aminoproline derivative Enolate Intermediate Enolate Intermediate (2S,4R)-4-Aminoproline derivative->Enolate Intermediate Base (e.g., KHMDS) (2R,4R)-4-Aminoproline derivative (2R,4R)-4-Aminoproline derivative Enolate Intermediate->(2R,4R)-4-Aminoproline derivative Epimerization Bicyclic Lactam Bicyclic Lactam (2R,4R)-4-Aminoproline derivative->Bicyclic Lactam Intramolecular Lactamization (1R,4R)-DBH (1R,4R)-DBH Bicyclic Lactam->(1R,4R)-DBH Reduction (e.g., LiAlH4)

Caption: Key steps in the epimerization-lactamization cascade.[1]

Detailed Experimental Protocol: Epimerization-Lactamization Cascade

This protocol is a generalized representation based on published procedures and highlights the critical steps.[1]

Step 1: Preparation of the (2S,4R)-4-Aminoproline Precursor

  • Starting from N-protected L-hydroxyproline methyl ester, invert the stereochemistry at the C4 position via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide), followed by deprotection to yield the (2S,4R)-4-aminoproline derivative.

Step 2: Epimerization-Lactamization Cascade

  • Dissolve the (2S,4R)-4-aminoproline derivative (1 equiv.) in anhydrous THF and cool to 0 °C.

  • Add a solution of KHMDS (1.1 equiv.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to isolate the bicyclic lactam.

Step 3: Reduction of the Bicyclic Lactam

  • To a suspension of lithium aluminum hydride (LiAlH4, 3-4 equiv.) in anhydrous THF at 0 °C, add a solution of the bicyclic lactam (1 equiv.) in THF dropwise.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the (1R,4R)-DBH derivative.

Method Starting Material Key Step Enantiomer Typical Yield Reference
Chiral Pool SynthesisL-HydroxyprolineDi-SN2 Cyclization(1S,4S)Good to Excellent[6]
Epimerization-Lactamization(2S,4R)-4-Aminoproline derivativeBase-mediated cascade(1R,4R)Good[1]

Derivatization Strategies: Expanding the Chemical Space

Once the enantiopure DBH core is synthesized, it can be further functionalized to explore a wide range of chemical space. One powerful technique for the selective functionalization of the DBH scaffold is directed ortho metalation (DoM).

Directed ortho Metalation (DoM)

DoM allows for the regioselective deprotonation and subsequent electrophilic trapping of a C-H bond adjacent to a directing metalating group (DMG). In the case of a Boc-protected DBH, the carbamate group can direct the deprotonation of the adjacent C-H bond.

G cluster_2 Directed ortho Metalation of Boc-DBH Boc-DBH Boc-DBH Lithated Intermediate Lithated Intermediate Boc-DBH->Lithated Intermediate s-BuLi, TMEDA Functionalized DBH Functionalized DBH Lithated Intermediate->Functionalized DBH Electrophile (E+)

Caption: General scheme for the directed ortho metalation of Boc-protected DBH.[7][8][9]

Experimental Considerations for DoM
  • Base: A strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) is typically used in combination with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Solvent: Anhydrous ethereal solvents such as THF or diethyl ether are essential.

  • Temperature: The deprotonation is usually carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Electrophiles: A wide range of electrophiles can be used to trap the lithiated intermediate, including aldehydes, ketones, alkyl halides, and silyl chlorides.

This strategy provides a powerful tool for introducing substituents at the C1 and C4 positions of the DBH scaffold, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

Conclusion and Future Perspectives

The synthesis of enantiopure 2,5-diazabicyclo[2.2.1]heptane is a well-established yet continually evolving field. The chiral pool approach from L-hydroxyproline remains the most practical route to the (1S,4S)-enantiomer, while the elegant epimerization-lactamization cascade provides efficient access to the (1R,4R)-enantiomer. The ability to further functionalize the DBH core through methods like directed ortho metalation opens up vast possibilities for the design of novel and highly specific therapeutic agents. As our understanding of the role of conformational restriction in molecular recognition deepens, the demand for versatile and enantiopure scaffolds like DBH will undoubtedly continue to grow, driving further innovation in their synthesis and application.

References

  • Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(23), 17653-17656. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347.
  • ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Wu, Y., et al. (2011). (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o272.
  • An, H., & Cook, J. M. (2009). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 20(11), 1279-1281.
  • Juaristi, E., et al. (2008). Enantioselective Amination of α-Phenyl-α-cyanoacetate Catalyzed by Chiral Amines Incorporating the α-Phenylethyl Auxiliary. The Journal of Organic Chemistry, 73(12), 4492-4498.
  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • ResearchGate. (2001). (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Retrieved from [Link]

  • ARKIVOC. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Retrieved from [Link]

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A Technical Guide to the Structural Analysis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structural analysis of coordination complexes featuring the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane ligand. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies. We will delve into the nuanced world of this conformationally rigid diamine ligand, offering a framework for its synthesis, complexation, and rigorous structural characterization.

Introduction: The Significance of the Rigid Scaffold

The 2,5-diazabicyclo[2.2.1]heptane (DBH) core is a conformationally constrained analogue of piperazine, a ubiquitous motif in pharmacologically active compounds.[1] This rigidity imparts a predictable three-dimensional geometry, making it an attractive scaffold for the design of ligands in coordination chemistry and medicinal chemistry. The introduction of an ethyl group at the 2-position (2-Et-DBH) breaks the C2 symmetry of the parent ligand, introducing steric and electronic perturbations that can be exploited to fine-tune the properties of its metal complexes. Understanding the precise structural ramifications of this substitution is paramount for rational drug design and catalyst development.

While the parent (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane is commercially available as its dihydrobromide salt and has been used as a starting material for chiral ligands in dicopper(II) complexes, the specific coordination chemistry of the 2-ethyl derivative is an area of emerging research.[2] This guide will, therefore, draw upon the established structural data of the parent DBH and its other substituted analogues to provide a comprehensive framework for the structural elucidation of 2-Et-DBH complexes.

Part 1: Synthesis and Complexation of this compound

The synthesis of N-substituted 2,5-diazabicyclo[2.2.1]heptanes can be achieved through various established routes, often starting from readily available chiral precursors like trans-4-hydroxy-L-proline.[3] A general approach involves the formation of the bicyclic core, followed by selective N-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on known methods for N-alkylation of the DBH scaffold.

  • Protection of the DBH core: Start with the commercially available (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. To achieve selective mono-alkylation, one of the nitrogen atoms is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. This can be accomplished by reacting the DBH with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane.

  • N-Ethylation: The mono-Boc-protected DBH is then subjected to N-ethylation. This is commonly achieved by reacting the protected intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a non-nucleophilic base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent, to yield the desired this compound, often as a salt.

  • Purification: The final product is purified by crystallization or chromatography.

Complexation with Transition Metals

The 2-Et-DBH ligand, possessing two nitrogen donor atoms, can act as a chelating ligand, forming stable complexes with a variety of transition metals. The complexation reaction is typically carried out by mixing the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent, such as methanol, ethanol, or acetonitrile. The resulting complexes can then be isolated by crystallization.

Part 2: Core Structural Analysis Techniques

The structural elucidation of 2-Et-DBH complexes relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a metal complex, revealing precise bond lengths, bond angles, and the overall coordination geometry.

The crystal structure of the parent (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been determined, providing key structural parameters for the bicyclic core.[1] In this structure, the cage adopts a boat conformation.[1] When forming a complex, the 2-Et-DBH ligand is expected to coordinate to a metal center through its two nitrogen atoms, acting as a bidentate ligand.

Key Structural Features to Analyze:

  • Coordination Geometry: Determine the coordination number and geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

  • Bond Lengths and Angles: Pay close attention to the metal-nitrogen bond lengths and the N-M-N bite angle. These parameters provide insights into the strength of the coordination bond and the strain imposed by the bicyclic ligand.

  • Conformation of the Bicyclic Core: While the DBH core is rigid, slight conformational changes can occur upon coordination. Compare the bond lengths and angles within the ligand to those of the free ligand or its salt.

  • Position of the Ethyl Group: The ethyl group can adopt different orientations (axial or equatorial-like positions relative to the chelate ring), which can influence the overall steric profile of the complex.

  • Supramolecular Interactions: Analyze intermolecular interactions such as hydrogen bonding and crystal packing, which can influence the solid-state properties of the complex.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 2-Et-DBH metal complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain an accurate representation of the molecular structure.

Visualization of the Coordination Environment

Caption: Coordination of the this compound ligand to a central metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for probing the structure and dynamics of metal complexes in solution. Both ¹H and ¹³C NMR are routinely used.

Key Information from NMR:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the complex. Coordination to a metal center will induce shifts in the proton resonances of the ligand compared to the free ligand. The ethyl group will exhibit a characteristic quartet and triplet pattern. The diastereotopic nature of the methylene protons in the bicyclic core can provide conformational information.

  • ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the complex. Shifts in the carbon resonances upon coordination can indicate the donor atoms.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon resonances and to establish through-bond and through-space connectivities, confirming the coordination mode of the ligand.

  • Variable-Temperature NMR: This technique can be used to study dynamic processes in solution, such as ligand exchange or conformational changes.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a small amount of the purified complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Process and analyze the spectra to assign all resonances and extract structural information. Compare the spectra of the complex to that of the free ligand to identify coordination-induced shifts.

Computational Modeling: In Silico Insights

Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, stability, and spectroscopic properties of 2-Et-DBH complexes.

Applications of Computational Modeling:

  • Geometry Optimization: Predict the lowest energy structure of the complex, including bond lengths, bond angles, and conformational preferences of the ethyl group.

  • Spectroscopic Prediction: Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

  • Electronic Structure Analysis: Investigate the nature of the metal-ligand bonding and the electronic properties of the complex.

Workflow for Computational Analysis

G start Propose Initial Structure dft Geometry Optimization (DFT) start->dft freq Frequency Calculation dft->freq Verify Minimum Energy nmr NMR Chemical Shift Calculation dft->nmr end Compare with Experimental Data freq->end nmr->end

Caption: A typical workflow for the computational analysis of a metal complex.

Part 3: Data Summary and Interpretation

A systematic presentation of the collected data is crucial for a comprehensive structural analysis.

Table 1: Representative Structural Data Comparison
Parameter2-Et-DBH Complex (Hypothetical)(1S,4S)-DBH·2HBr[1]
Metal-N(2) Bond Length (Å) To be determinedN/A
Metal-N(5) Bond Length (Å) To be determinedN/A
N(2)-C(1)-C(7)-C(4)-N(5) Torsion Angle (°) To be determinedVariable
¹H NMR δ (ppm) - Ethyl CH₂ Expected QuartetN/A
¹H NMR δ (ppm) - Ethyl CH₃ Expected TripletN/A
¹³C NMR δ (ppm) - Bridgehead C1/C4 Coordination Shift56.36

Note: Data for the 2-Et-DBH complex is hypothetical and would be filled in upon experimental determination.

The data presented in such a table allows for a direct comparison of the structural parameters of the 2-Et-DBH complex with the parent ligand, highlighting the structural changes upon coordination and the influence of the ethyl substituent.

Conclusion

The structural analysis of this compound complexes is a multifaceted process that requires a synergistic approach, combining synthesis, spectroscopy, crystallography, and computational modeling. The rigid nature of the DBH scaffold provides a predictable framework, while the ethyl substituent introduces subtle yet significant steric and electronic effects. By following the methodologies outlined in this guide, researchers can gain a detailed understanding of the three-dimensional structure of these complexes, which is essential for their application in areas such as asymmetric catalysis and medicinal chemistry. Further research into the coordination chemistry of this specific ligand is warranted to fully explore its potential.

References

  • Mereiter, K., et al. (2001). New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane were synthesized utilizing the directed metalation strategy. Arkivoc, 2001(ii), 69-81. Available at: [Link]

  • Arotec (Shanghai) Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059–1062. [Link]

  • Zaragoza, F., & Stephensen, H. (2001). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 66(7), 2518–2521. [Link]

  • Nogrady, T., & Secda, M. L. (1981). Stability of the 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication. Canadian Journal of Chemistry, 59(2), 217-222. [Link]

  • Krivovichev, S. V., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1164–1168. [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-ethyl-. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved January 19, 2026, from [Link]

  • Das, M. C., et al. (2014). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 4(94), 52215-52223. [Link]

  • Guha, S., et al. (2004). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2004(viii), 28-36. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supporting Information. [Link]

  • Choi, H., et al. (2016). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. RSC Advances, 6(78), 74765-74769. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Al-Jeboori, M. J., et al. (2025). New Metal Complexes with Azo-Schiff Base Ligand Synthesis, Characterisation and Biological Activity. Proceedings of International Conference on Applied Innovation in IT, 13(2), 643-652. [Link]

  • Al-Jeboori, M. J., & Potgieter, J. H. (2009). Synthesis of transition metal complexes containing a Schiff base ligand derived from 1,10-phenanthroline-2,9-dicarboxaldehyde and 2-aminobenzenethiol. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: The 2,5-Diazabicyclo[2.2.1]heptane Scaffold as a Rigid Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral diamines are a cornerstone of modern asymmetric synthesis, prized for their ability to form stable chelate complexes with a wide range of metals and to act as potent organocatalysts.[1] Among these, ligands built upon the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold represent a unique and powerful class. Unlike more flexible diamines such as 1,2-diaminocyclohexane, the DBH framework possesses a rigid, bicyclic structure derived from natural amino acids like trans-4-hydroxy-L-proline.[2] This conformational rigidity translates into a well-defined chiral environment around the catalytic center, often leading to superior levels of stereocontrol in chemical transformations. This guide provides an in-depth exploration of the DBH ligand class, with a focus on derivatives such as 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane . We will delve into the synthesis of the core scaffold, the mechanistic principles underlying its catalytic activity, and detailed protocols for its application in key carbon-carbon bond-forming reactions.

The DBH Scaffold: Synthesis and Strategic Advantages

The primary advantage of the DBH scaffold is its rigid, cage-like structure, which minimizes conformational ambiguity and presents a fixed, predictable steric environment. The parent (1S,4S) enantiomer is readily synthesized from the chiral pool, typically starting from trans-4-hydroxy-L-proline.[2][3] This accessibility allows for the rational design and synthesis of a diverse library of N-substituted derivatives, where substituents can be tuned to modulate both steric and electronic properties of the resulting catalyst.

The synthesis often involves a multi-step sequence including protection, reduction, and cyclization via displacement of leaving groups (e.g., tosylates) by an amine.[2][4] The N-substituents, such as the ethyl group in our title compound, can be introduced at various stages of the synthesis, allowing for significant structural diversity.

Physicochemical Properties of Representative DBH Ligands:

Compound NameStructureFormulaMW ( g/mol )Key Feature
(1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide(Structure not shown)C₅H₁₂Br₂N₂259.97Parent scaffold, commercially available as the HBr salt.[5]
This compound(Structure not shown)C₇H₁₄N₂126.20Asymmetric N-alkylation introduces a simple, sterically accessible modification.[6]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane(Structure not shown)C₆H₁₂N₂112.17A well-studied derivative used in catalytic development.[2]

Principle of Catalysis: Creating a Chiral Pocket

The efficacy of DBH ligands in asymmetric catalysis stems from their ability to form a C₂-symmetric or pseudo-C₂-symmetric chelate with a metal center. This coordination creates a constrained chiral pocket that forces incoming substrates to adopt a specific orientation, thereby dictating the stereochemical outcome of the reaction.

The logic behind this stereodifferentiation is illustrated below. The rigid bicyclic framework projects its N-substituents into defined spatial quadrants. When a prochiral substrate (e.g., an aldehyde) coordinates to the metal, one of its two enantiotopic faces is sterically shielded by the ligand, while the other is exposed for attack by a nucleophile.

G cluster_0 Chiral Catalyst Complex cluster_1 Reaction Environment Metal Metal Center (e.g., Zn, Cu) Ligand DBH Ligand (Rigid Scaffold) Metal->Ligand Chelation Substrate Prochiral Substrate (e.g., Aldehyde) Ligand->Substrate Steric Shielding of one face Substrate->Metal Coordination Product Enantioenriched Product Substrate->Product Nucleophile Nucleophile (e.g., R- group) Nucleophile->Substrate Favored Attack on exposed face

Figure 1: General mechanism of stereocontrol by a DBH-metal complex. The rigid ligand creates a defined chiral environment, directing nucleophilic attack to one face of the coordinated substrate.

Applications in Asymmetric Catalysis

Derivatives of the DBH scaffold have proven effective in a range of important asymmetric transformations. The choice of the N-substituent is critical and can be optimized to suit the specific reaction.

Enantioselective Addition of Diethylzinc to Aldehydes

A benchmark reaction for testing new chiral ligands is the addition of diethylzinc (Et₂Zn) to aldehydes, which produces chiral secondary alcohols.[7] DBH derivatives have been shown to catalyze this reaction with notable success. In a key study, various N-substituted DBH ligands were screened, demonstrating that tuning the steric and electronic nature of the N-substituent directly impacts enantioselectivity.[8]

Performance of DBH Ligands in the Addition of Et₂Zn to Benzaldehyde:

Ligand (N-Substituent)SolventTemp (°C)Yield (%)ee (%)ConfigurationReference
N-MethylHexane09578(S)[3][8]
N-(Diphenylmethyl)Hexane08592(S)[8]
N-H (parent)Hexane09065(S)[8]

As shown in the table, increasing the steric bulk on the nitrogen atoms (from H to Methyl to Diphenylmethyl) significantly enhances the enantiomeric excess (ee), highlighting the importance of the ligand's steric profile in defining the chiral pocket.

Asymmetric Diels-Alder Reaction

The DBH scaffold can be used to form chiral Lewis acid catalysts for cycloaddition reactions. For instance, a complex formed between a dimeric DBH derivative and copper(II) triflate [Cu(OTf)₂] has been shown to catalyze the Diels-Alder reaction between cyclopentadiene and 3-acryloyloxazolidin-2-one, affording the endo product with good enantioselectivity.[8]

Organocatalysis: The Biginelli Reaction

Beyond metal catalysis, the DBH core itself can function as a chiral Brønsted base or as part of a bifunctional organocatalyst. The parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt and its N-alkylated derivatives effectively catalyze the multicomponent Biginelli reaction to produce dihydropyrimidones (DHPMs) with moderate to good enantioselectivity.[9][10] This demonstrates the versatility of the scaffold, which can activate substrates through hydrogen bonding and iminium ion formation.

Detailed Protocol: Asymmetric Ethyl-Zinc Addition to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by a DBH-ligand complex. This serves as a template that can be adapted for ligands like this compound.

Causality and Rationale:

  • Inert Atmosphere: Organozinc reagents are highly pyrophoric and react readily with oxygen and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

  • Anhydrous Solvents: Water will rapidly quench the diethylzinc reagent. Solvents must be rigorously dried before use.

  • Temperature Control: The reaction is typically run at 0°C to slow the uncatalyzed background reaction and enhance enantioselectivity. Lower temperatures generally favor higher ee%.

G start Start prep 1. Preparation - Dry glassware under vacuum. - Purge with Argon. start->prep reagents 2. Reagent Addition (0°C) - Add anhydrous hexane. - Add DBH Ligand (e.g., 2-Ethyl-DBH). - Stir to dissolve. prep->reagents add_zn 3. Catalyst Formation - Add Diethylzinc (1.0 M in hexanes)  dropwise. - Stir for 30 min. reagents->add_zn add_ald 4. Substrate Addition - Add Benzaldehyde dropwise. add_zn->add_ald react 5. Reaction - Stir at 0°C for 12-24h. - Monitor by TLC. add_ald->react quench 6. Quenching - Cool to 0°C. - Slowly add sat. aq. NH₄Cl. react->quench extract 7. Workup - Separate layers. - Extract aqueous phase with EtOAc. - Combine organic layers, dry (Na₂SO₄). quench->extract purify 8. Purification & Analysis - Concentrate under vacuum. - Purify by flash chromatography. - Analyze by Chiral HPLC for ee%. extract->purify end_node End purify->end_node

Figure 2: Step-by-step workflow for the DBH-catalyzed asymmetric addition of diethylzinc to benzaldehyde.

Materials & Equipment:

  • (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane (or other DBH derivative) (5 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes, 1.2 equiv)

  • Anhydrous Hexane or Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and manifold, magnetic stirrer, syringes, ice bath

  • Thin Layer Chromatography (TLC) plates and silica gel for chromatography

Step-by-Step Procedure:

  • Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with Argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Ligand Dissolution: The flask is cooled to room temperature. The DBH ligand (e.g., 0.05 mmol) is added to the flask under a positive flow of Argon, followed by the addition of anhydrous hexane (10 mL). The mixture is stirred until the ligand is fully dissolved.

  • Catalyst Formation: The flask is cooled to 0°C in an ice bath. Diethylzinc solution (1.2 mL, 1.2 mmol) is added dropwise via syringe over 5 minutes. The resulting solution is stirred at 0°C for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Substrate Addition: Freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) is added dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C. The progress is monitored by TLC (e.g., using a 9:1 Hexane:EtOAc eluent) until the benzaldehyde spot is consumed (typically 12-24 hours).

  • Quenching: Upon completion, the reaction is carefully quenched at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: This step is exothermic and produces ethane gas.

  • Extraction and Workup: The mixture is warmed to room temperature and transferred to a separatory funnel. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

References

  • BenchChem. (2025).
  • Jordis, U., et al. (1998). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Royal Society of Chemistry.
  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. University of Michigan Library.
  • Melgar‐Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • BenchChem. (2025). Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide.
  • Sigma-Aldrich. * (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide*. Product Page.
  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London).
  • Sauter, F., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives.
  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar.
  • ChemShuttle. This compound. Product Page.
  • Smolecule. (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.

Sources

Application Notes and Protocols for (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in the Asymmetric Addition of Diethylzinc to Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the application of the chiral diamine ligand, (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, in the asymmetric addition of diethylzinc to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that yields valuable chiral secondary alcohols, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the underlying catalytic mechanism, provides a step-by-step experimental procedure for a benchmark reaction, details analytical methods for determining enantiomeric excess, and offers insights into reaction optimization and troubleshooting.

Introduction: The Role of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a wide range of chemical transformations.[1] Their efficacy stems from the formation of a rigid, chiral environment around a metal center, which directs the approach of the substrate and reagent, leading to the preferential formation of one enantiomer of the product. The rigid bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane derivatives, such as (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, makes them particularly effective chiral ligands. The parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline, providing access to an enantiomerically pure starting material.[2][3]

The addition of organozinc reagents to aldehydes is a classic example of a reaction that benefits significantly from the use of chiral ligands.[4][5] In the absence of a chiral catalyst, this reaction produces a racemic mixture of the corresponding secondary alcohol. However, in the presence of a chiral diamine ligand like (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, the reaction can proceed with high enantioselectivity.

Mechanism of Asymmetric Induction

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral diamine ligand is believed to proceed through a well-organized transition state. The proposed catalytic cycle is initiated by the reaction of the chiral diamine with diethylzinc to form a chiral zinc-diamine complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack.

The key to stereoselection lies in the geometry of the transition state. The chiral ligand creates a sterically defined pocket that favors one of the two possible diastereomeric transition states. In this favored transition state, the ethyl group from a second molecule of diethylzinc is delivered to one face of the aldehyde carbonyl group, leading to the formation of the major enantiomer of the alcohol product.

G

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of chiral catalysts.

3.1. Materials and Reagents

  • (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane (Chiral Ligand)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (Substrate), freshly distilled

  • Anhydrous Toluene (Solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

3.2. Safety Precautions

  • Diethylzinc is a pyrophoric liquid , meaning it can ignite spontaneously on contact with air. It also reacts violently with water. All manipulations involving diethylzinc must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

  • Quench any residual diethylzinc carefully with a high-boiling point alcohol like isopropanol, followed by slow addition of water.

3.3. Step-by-Step Procedure

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand, (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL) via syringe and stir to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol, 1.1 equiv) to the stirred ligand solution at 0 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Execution:

    • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenyl-1-propanol.

Data Presentation: Expected Results

Ligand Derivative (Representative)Catalyst Loading (mol%)Temperature (°C)SolventYield (%)ee (%)Reference
N-Methyl100Toluene8578 (S)[6]
N-Benzyl100Toluene9085 (S)[7]

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) of the chiral alcohol product is crucial. Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common methods.

5.1. Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method for separating enantiomers.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column like β-DEX™).[8]

  • Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., hexane or dichloromethane). Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve volatility and separation.[9]

  • Analysis: Inject the sample onto the chiral column and run a temperature program to separate the enantiomers. The ee is calculated from the relative peak areas of the two enantiomers.

5.2. Chiral NMR Spectroscopy

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to differentiate the signals of the two enantiomers.[10][11]

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve a known amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two distinct sets of peaks.

    • The ee can be determined by integrating the corresponding signals for each enantiomer.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature (note: this may affect ee).
Deactivated diethylzincUse a fresh bottle of diethylzinc or titrate to determine the exact concentration.
Impure reagentsUse freshly distilled aldehyde and anhydrous solvent.
Low Enantioselectivity Impure chiral ligandPurify the ligand before use.
Reaction temperature too highPerform the reaction at lower temperatures (e.g., -20 °C or -78 °C).
Incorrect ligand-to-metal ratioOptimize the molar ratio of the chiral ligand to diethylzinc.
Reaction does not start Inactive catalystEnsure all reagents and solvents are strictly anhydrous.
Low quality diethylzincUse a new batch of diethylzinc.

Conclusion

(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a promising chiral ligand for the highly enantioselective addition of diethylzinc to aldehydes. The rigid bicyclic framework provides a well-defined chiral environment, leading to effective stereocontrol. The protocol provided herein, based on established procedures for analogous ligands, offers a reliable starting point for researchers exploring this class of catalysts. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and enantioselectivities. The analytical methods described allow for accurate determination of the stereochemical outcome of the reaction, which is essential for the development of robust and efficient asymmetric transformations.

References

  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. BenchChem.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347.
  • BenchChem. (2025). Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide. BenchChem.
  • Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13087–13098.
  • Hoyos, P., et al. (2012). NMR determination of enantiomeric excess. Chemical Society Reviews, 41(2), 723-736.
  • Koneva, E. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands.
  • BenchChem. (2025). Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques. BenchChem.
  • Mikhail, A. A., & Portoghese, P. S. (1967). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 32(5), 1775–1777.
  • Jordis, U., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • Jordis, U., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.
  • BenchChem. (2025). Chiral Separation of 1-Phenyl-1-decanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods. BenchChem.
  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672.
  • Gonzalez-Olvera, R., et al. (2008). 2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 61-72.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Marciniak, Ł., et al. (2020). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 25(18), 4253.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Kovács, K., et al. (2018). Production of chiral (S)-2-phenyl-1-propanol by enantioselective biocatalysts. Periodica Polytechnica Chemical Engineering, 62(1), 23-29.
  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes.
  • Sigma-Aldrich. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 228–248.
  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523–1535.
  • Parada, J., et al. (2010). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. Journal of the Chilean Chemical Society, 55(1), 123-125.
  • Koneva, E. A., et al. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands.

Sources

Application Notes and Protocols: 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Alcohols and the Role of C₂-Symmetric Ligands

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds stands as a cornerstone of modern asymmetric synthesis. This powerful carbon-carbon bond-forming reaction provides access to chiral secondary alcohols, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Among the various organometallic reagents, organozinc compounds, particularly diethylzinc, have garnered significant attention due to their high functional group tolerance and moderate reactivity, which can be effectively modulated by chiral catalysts.

The key to achieving high enantioselectivity in these reactions lies in the design and application of chiral ligands that can effectively coordinate to the metal center and create a chiral environment, thereby directing the approach of the nucleophile to one of the two enantiotopic faces of the aldehyde. C₂-symmetric diamines have emerged as a privileged class of ligands in asymmetric catalysis, owing to their well-defined coordination geometry and the reduction in the number of possible competing diastereomeric transition states.

This application note provides a detailed guide to the use of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, a rigid C₂-symmetric diamine, as a chiral ligand in the asymmetric addition of diethylzinc to benzaldehyde. While specific data for the 2-ethyl derivative is not extensively reported in the literature, we will draw upon data from closely related and well-studied derivatives to establish a robust protocol and provide insights into the expected performance. The rigid bicyclic structure of this ligand framework offers a unique stereochemical environment that can induce significant enantioselectivity.

Mechanistic Insights: The Role of the Chiral Diamine-Zinc Complex

The enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral diamine ligand, such as a derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, is believed to proceed through a well-organized transition state. The underlying mechanism involves the formation of a chiral dimeric zinc complex that acts as the active catalyst.

  • Formation of the Monomeric Zinc-Ligand Complex: Initially, the chiral diamine ligand (L*) reacts with one equivalent of diethylzinc (Et₂Zn) to form a monomeric zinc complex. In this complex, one of the ethyl groups from the zinc reagent is displaced by the nitrogen atoms of the diamine, forming a stable chelate.

  • Dimerization to the Active Catalyst: This monomeric complex then reacts with a second molecule of diethylzinc to form a dimeric zinc complex. This dimer is considered the active catalytic species. The bridging between the two zinc centers is typically facilitated by the nitrogen atoms of the chiral ligand and ethyl groups.

  • Coordination of Benzaldehyde: The prochiral aldehyde (benzaldehyde) coordinates to one of the zinc centers in the dimeric complex. The C₂-symmetry of the ligand creates a sterically and electronically differentiated environment around the zinc center, leading to a preferred orientation of the coordinated aldehyde.

  • Enantioselective Ethyl Transfer: The ethyl group from the other zinc center is then transferred intramolecularly to one of the enantiotopic faces of the coordinated benzaldehyde. The steric hindrance imposed by the chiral ligand directs this addition to a specific face (either the Re or Si face), leading to the formation of one enantiomer of the resulting zinc alkoxide in excess.

  • Product Release and Catalyst Regeneration: The product zinc alkoxide is then released, and the catalytic cycle can be re-entered by the coordination of another molecule of benzaldehyde. Upon work-up with an acidic solution, the zinc alkoxide is protonated to yield the chiral 1-phenyl-1-propanol.

The rigidity of the 2,5-diazabicyclo[2.2.1]heptane scaffold plays a crucial role in maintaining a well-defined and predictable geometry of the transition state, which is essential for achieving high levels of enantioselectivity.

G cluster_0 Catalytic Cycle A Chiral Diamine Ligand (L) C Monomeric Zinc Complex (L)-Zn-Et A->C + Et₂Zn B Et₂Zn B->C D Dimeric Zinc Complex [(L*)-Zn-Et]₂ C->D + Et₂Zn F Coordinated Aldehyde Complex D->F + Benzaldehyde E Benzaldehyde E->F G Transition State (Enantioselective Ethyl Transfer) F->G H Product Zinc Alkoxide G->H H->D - Product + Benzaldehyde I Chiral 1-Phenyl-1-propanol H->I Aqueous Work-up

Figure 1: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocols

Synthesis of (1S,4S)-2-Alkyl-2,5-diazabicyclo[2.2.1]heptane Ligand

The synthesis of N-alkylated 2,5-diazabicyclo[2.2.1]heptanes can be achieved from the parent diamine, which is typically derived from trans-4-hydroxy-L-proline.[2] A general procedure for N-alkylation is outlined below.

Materials:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

  • Ethyl iodide (or other alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add the ethyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The following protocol is a generalized procedure based on the work of Gfesser et al. for related 2,5-diazabicyclo[2.2.1]heptane derivatives.[2] Optimization of reaction conditions (temperature, solvent, and catalyst loading) may be necessary for specific substrates and ligands.

Materials:

  • (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane (or other derivative)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral diamine ligand (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) to the ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add freshly distilled benzaldehyde (0.1 mL, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of light petroleum and ethyl acetate) to yield 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

G cluster_workflow Experimental Workflow A 1. Dissolve Chiral Ligand in Anhydrous Toluene B 2. Cool to 0 °C A->B C 3. Add Diethylzinc (Catalyst Formation) B->C D 4. Add Benzaldehyde C->D E 5. Stir at 0 °C for 24h D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extraction with Diethyl Ether F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Analysis (Chiral HPLC/GC) I->J

Figure 2: Step-by-step experimental workflow for the asymmetric addition.

Data Summary

The following table summarizes representative results for the asymmetric addition of diethylzinc to benzaldehyde using C-substituted derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, as reported by Gfesser et al.[2] While specific data for the 2-ethyl derivative is not available in this source, these results provide a strong indication of the potential enantioselectivity that can be achieved with this ligand scaffold.

EntryChiral Ligand (Derivative of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane)Yield (%)e.e. (%)Configuration
16-(Diphenylhydroxymethyl)-4578(S)
26-(Bis(3,5-bis(trifluoromethyl)phenyl)hydroxymethyl)-5064(S)
36-(Phenylthio)-4027(S)

Data extracted from Gfesser et al., Mendeleev Communications, 1999, 9, 129-130.[2]

Observations:

  • The use of C-substituted derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold as chiral ligands leads to moderate to good enantioselectivities in the addition of diethylzinc to benzaldehyde.[2]

  • The nature of the substituent on the ligand backbone has a significant impact on the enantiomeric excess, with the diphenylhydroxymethyl-substituted ligand providing the highest e.e. of 78%.[2]

  • The yields are reported to be moderate, with the formation of benzyl alcohol as a by-product from the reduction of benzaldehyde.[2]

Conclusion and Future Outlook

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework represents a promising C₂-symmetric chiral scaffold for the development of effective ligands in the asymmetric addition of diethylzinc to aldehydes. The rigid bicyclic structure provides a well-defined chiral environment that can induce significant levels of enantioselectivity. The straightforward synthesis of the parent diamine from the chiral pool and the potential for a wide range of N- and C-substitutions offer ample opportunities for ligand tuning and optimization.

Further studies are warranted to explore the full potential of this ligand class, including a systematic investigation of the effect of the N-alkyl substituent (such as the 2-ethyl group) on the catalytic activity and enantioselectivity. Additionally, expanding the substrate scope to include a wider range of aliphatic and aromatic aldehydes would further establish the utility of these ligands in asymmetric synthesis. The development of more efficient derivatives that can suppress the competing reduction of the aldehyde would also be a valuable direction for future research.

References

  • Gfesser, G.; Kesselgruber, M.; Nerdinger, S.; Jordis, U.; Mereiter, K. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Commun.1999 , 9 (4), 129–130. [Link]

  • Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001 , 101 (3), 757–824. [Link]

  • Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chem. Rev.1992 , 92 (5), 833–856. [Link]

  • Noyori, R.; Kitamura, M. Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angew. Chem. Int. Ed. Engl.1991 , 30 (1), 49–69. [Link]

  • Fache, F.; Schulz, E.; Tommasino, M. L.; Lemaire, M. Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis. Chem. Rev.2000 , 100 (6), 2159–2232. [Link]

  • Portoghese, P. S.; Mikhail, A. A. Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. J. Org. Chem.1966 , 31 (4), 1059–1062. [Link]

  • Beinat, C.; Banister, S. D.; McErlean, C. S. P.; Kassiou, M. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Lett.2013 , 54 (39), 5345–5347. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Jordis, U.; Kesselgruber, M.; Nerdinger, S.; Sauter, F. New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC2001 , (ii), 69-81. [Link]

  • Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254 (5037), 1471–1477. [Link]

Sources

Application of 2,5-Diazabicyclo[2.2.1]heptane Derivatives in the Asymmetric Biginelli Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the application of chiral 2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts in the asymmetric Biginelli reaction. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic insights, field-proven protocols, and comparative data to empower researchers in the synthesis of enantiomerically enriched 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce DHPMs.[1][2] This reaction has remained a cornerstone of heterocyclic chemistry due to the diverse biological activities exhibited by its products, which include calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors.[2][3]

The classical Biginelli protocol often suffers from harsh conditions and low yields, particularly with less reactive substrates.[4] While numerous modern catalysts, including Lewis acids and Brønsted acids, have been developed to improve efficiency, the synthesis of optically pure DHPMs remains a significant challenge.[5][6] The individual enantiomers of DHPMs frequently display markedly different pharmacological activities, making asymmetric catalysis in this area a critical goal for drug discovery.[7]

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative with high catalyst stability and functional group tolerance.[8] Among the various organocatalysts, chiral diamines have shown significant promise. This guide focuses specifically on the unique advantages and practical application of derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, a rigid and conformationally constrained chiral scaffold.

The Catalyst: Why 2,5-Diazabicyclo[2.2.1]heptane?

The efficacy of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its derivatives as organocatalysts in the Biginelli reaction stems from several key structural and mechanistic features:

  • Rigid Bicyclic Scaffold: Unlike flexible linear or monocyclic diamines, the bridged structure of the diazabicyclo[2.2.1]heptane core locks the molecule into a well-defined conformation. This rigidity is crucial for creating a predictable and sterically demanding chiral environment around the active site, which is essential for effective enantioinduction.

  • Dual Activation Potential: As a diamine, this catalyst is proposed to operate through a dual activation mechanism. One nitrogen atom can react with the β-ketoester (e.g., ethyl acetoacetate) to form a nucleophilic enamine intermediate. The other nitrogen, likely in its protonated (ammonium) form, can act as a Brønsted acid, activating the aldehyde-urea derived N-acyliminium ion intermediate via hydrogen bonding and directing the enamine's approach. This coordinated activation is believed to be key to both rate acceleration and stereocontrol.[9]

  • Tunable Steric and Electronic Properties: The secondary amine positions on the scaffold are readily functionalized. As demonstrated by González-Olvera et al., attaching sterically demanding groups, such as an (R)-1-phenylethyl moiety, can significantly enhance the enantioselectivity of the reaction by creating a more discriminating chiral pocket.[10]

Proposed Catalytic Cycle

The proposed mechanism for the asymmetric Biginelli reaction catalyzed by a 2,5-diazabicyclo[2.2.1]heptane derivative (Cat-H⁺) follows the generally accepted iminium pathway.[6] The catalyst's primary role is to orchestrate the stereoselective addition of the enamine to the iminium ion.

Biginelli_Catalytic_Cycle Proposed Catalytic Cycle sub Aldehyde + Urea + Cat-H⁺ iminium Chiral Ion Pair [Acyliminium]⁺[Cat-H] sub->iminium - H₂O add Mannich-type Addition (Stereo-determining Step) iminium->add enamine Enamine Intermediate enamine->add ketoester β-Ketoester ketoester->enamine + Catalyst open_chain Open-Chain Intermediate add->open_chain cyclize Cyclization & Dehydration open_chain->cyclize product Enantioenriched DHPM cyclize->product - H₂O cat_regen Catalyst Regeneration product->cat_regen cat_regen->sub Cat-H⁺ Experimental_Workflow General Experimental Workflow A 1. Reagent Charging - Aldehyde (1.0 mmol) - Ethyl Acetoacetate (1.0 mmol) - Urea (1.5 mmol) - Catalyst (0.1 mmol, 10 mol%) B 2. Solvent Addition - Add Solvent (e.g., MeOH, 1.0 M) A->B C 3. Reaction - Stir at specified temp (e.g., 50 °C) - Monitor by TLC (e.g., 24-72 h) B->C D 4. Work-up - Evaporate solvent - Add H₂O & EtOAc - Separate layers C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization D->E F 6. Analysis - Determine Yield - Determine Enantiomeric Excess (Chiral HPLC) E->F

Caption: Step-by-step workflow for the catalyzed reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), ethyl acetoacetate (1.0 mmol, 1.0 equiv), urea (1.5 mmol, 1.5 equiv), and the chiral catalyst, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (3 ) (0.1 mmol, 10 mol%).

    • Scientist's Note: Using a slight excess of urea helps to drive the reaction towards completion and compensates for potential side reactions. The catalyst is used in its dihydrobromide salt form, which is stable and easy to handle. [7]2. Solvent Addition: Add methanol (1.0 mL, to make a 1.0 M solution with respect to the aldehyde). Seal the vial.

    • Scientist's Note: Methanol is a common solvent, but yields and enantioselectivity can be solvent-dependent. For some substrates, a mixture of isopropanol/methanol has been shown to improve chemical yield, though not necessarily the enantiomeric excess. [10]3. Reaction Conditions: Place the vial in a pre-heated oil bath or heating block at 50 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). [11]The reaction is typically complete within 24 to 72 hours, depending on the reactivity of the aldehyde.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add deionized water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and extract. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane). [11]7. Analysis:

    • Yield: Determine the mass of the pure, isolated product to calculate the chemical yield.

    • Enantiomeric Excess (ee): The enantiomeric excess of the DHPM product must be determined by chiral High-Performance Liquid Chromatography (HPLC). [12]A common setup involves using a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a mobile phase typically consisting of a hexane/isopropanol mixture. The two enantiomers will have different retention times, and the ee is calculated from the integrated peak areas of the major (A_major) and minor (A_minor) enantiomers using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100. [13]

Data & Performance Analysis

The performance of the 2,5-diazabicyclo[2.2.1]heptane catalysts is highly dependent on their substitution pattern and the reaction conditions. The data below, compiled from the study by González-Olvera et al., illustrates these relationships. [10] Table 1: Comparison of Catalysts in the Synthesis of (S)-5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1 (Parent Diamine·2HBr)10727018 (S)
2 (N-Me₂ Diamine·2HBr)10726527 (S)
3 (N-Phenylethyl·2HBr)10489446 (S)

Reaction Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst, methanol (1.0 M), 50 °C.

Expertise & Insights: The data clearly demonstrates the superiority of catalyst 3 . The introduction of the bulky (R)-1-phenylethyl group creates a more effective chiral pocket, leading to a significant increase in both reaction rate (shorter time), chemical yield, and, most importantly, enantioselectivity. The parent diamine 1 and its simple methylated derivative 2 are only moderately effective, highlighting the importance of rational catalyst design. While an ee of 46% may be considered moderate, it represents a significant proof-of-concept for this catalyst class and serves as a strong starting point for further optimization.

Table 2: Substrate Scope using Catalyst 3 (10 mol%)

Aldehyde (ArCHO)Time (h)Yield (%)ee (%)
4-Cl-C₆H₄CHO249342 (S)
4-MeO-C₆H₄CHO488538 (S)
4-NO₂-C₆H₄CHO249143 (S)
2-Cl-C₆H₄CHO727035 (S)

Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), catalyst 3 (10 mol%), methanol (1.0 M), 50 °C.

Expertise & Insights: The methodology is robust across various aromatic aldehydes. Electron-withdrawing (Cl, NO₂) and electron-donating (MeO) groups on the phenyl ring are well-tolerated, providing high chemical yields. The enantioselectivity remains consistent, suggesting the catalyst's chiral environment is the dominant factor in stereodetermination. Steric hindrance, as seen with the ortho-substituted 2-chlorobenzaldehyde, results in a longer reaction time and slightly lower yield and ee, which is a typical observation in asymmetric catalysis.

Conclusion and Future Outlook

Chiral 2,5-diazabicyclo[2.2.1]heptane derivatives are effective organocatalysts for the asymmetric Biginelli reaction, providing a valuable metal-free route to optically active dihydropyrimidinones. Their rigid framework and tunable nature make them a compelling platform for catalyst development. The protocols and data presented herein demonstrate that substitution at the nitrogen atom is critical for achieving good yields and moderate-to-good enantioselectivity.

While the enantiomeric excesses achieved are not yet at the level of the best-performing chiral phosphoric acids, [14]there is significant potential for improvement through further catalyst modification, such as the introduction of hydrogen-bond donors or larger steric groups. For drug development professionals, this catalyst class offers a promising and accessible tool for the rapid generation of chiral DHPM libraries for biological screening.

References

  • Laskar, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. RSC Advances, 8(52), 29623-29633. Available at: [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. Available at: [Link]

  • Chem-Impex International. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Available at: [Link]

  • Bose, D. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. Available at: [Link]

  • Fedotova, O. V., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3853. Available at: [Link]

  • Gao, Y., et al. (2021). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic & Biomolecular Chemistry, 19(17), 3829-3853. Available at: [Link]

  • Gong, L.-Z., et al. (2007). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society, 129(6), 1532-1533. Available at: [Link]

  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 61-72. Available at: [Link]

  • Khan, I. A., & Saxena, R. K. (2013). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Applicable Chemistry, 2(1), 89-96. Available at: [Link]

  • Nasery, M., et al. (2023). Sulfonic-functionalized hyperbranched polylysine as a novel and efficient organocatalyst in an asymmetric Biginelli reaction. Scientific Reports, 13, 8931. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Puripat, M., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Heterocycles, 103(2), 892-903. Available at: [Link]

  • Ranu, B. C., et al. (2013). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 15(11), 3094-3100. Available at: [Link]

  • Shen, M., et al. (2013). Asymmetric organocatalytic Biginelli reactions: a new approach to quickly access optically active 3,4-dihydropyrimidin-2-(1H)-ones. Accounts of Chemical Research, 46(6), 1255-1266. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. Available at: [Link]

  • Valdés, C., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. Available at: [Link]

  • Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. Available at: [Link]

  • Söllner, R., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. Available at: [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Available at: [Link]

  • Yadav, V. K., et al. (2000). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 65(18), 5858-5862. Available at: [Link]

  • Yue, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(12), 3698-3704. Available at: [Link]

  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 61-72. Available at: [Link]

  • Zhidkova, E. Y., et al. (2019). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 24(21), 3848. Available at: [Link]

Sources

Application Notes and Protocols for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rigid Scaffold for Asymmetric Transformations

The quest for stereochemically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral catalysts, particularly those that are robust, efficient, and versatile, are of paramount importance. The 2,5-diazabicyclo[2.2.1]heptane framework represents a class of rigid bicyclic diamines that have garnered significant attention as effective components in asymmetric catalysis.[1][2] Its constrained conformation reduces the number of accessible transition states in a reaction, often leading to higher levels of stereocontrol.

This document provides a detailed guide to the application of a specific derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, as a catalyst in asymmetric synthesis. While much of the foundational research has been conducted on the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its various N-substituted derivatives, the principles and protocols outlined herein are directly applicable to the 2-Ethyl variant. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Core Principles of Catalysis with this compound

The efficacy of this compound as a catalyst stems from its unique structural and electronic properties:

  • Rigid Bicyclic Structure: The bicyclic nature of the heptane ring system locks the molecule into a well-defined conformation. This rigidity is crucial for creating a predictable and sterically hindered chiral environment around the catalytic active sites.

  • Chiral Environment: The stereocenters within the scaffold (typically 1S,4S) create a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate or transition states.

  • Dual Basicity: The presence of two nitrogen atoms provides two potential sites for protonation or coordination to metal centers. The ethyl group on one of the nitrogens modulates the steric and electronic properties of the catalyst, influencing its reactivity and selectivity.

These features make this compound and its congeners suitable for a range of asymmetric transformations, including organocatalyzed reactions and as chiral ligands for metal complexes.

Application Profile: Asymmetric Organocatalysis - The Biginelli Reaction

One of the notable applications of the 2,5-diazabicyclo[2.2.1]heptane scaffold is in the enantioselective Biginelli reaction.[3][4] This multicomponent reaction provides a straightforward route to dihydropyrimidinones (DHPMs), a class of compounds with significant biological activities, including potential as antihypertensive, antiviral, and anticancer agents.[4] The use of a chiral organocatalyst like this compound can introduce stereoselectivity, yielding DHPMs with a preference for one enantiomer.

Experimental Protocol: Enantioselective Biginelli Reaction

This protocol details the synthesis of an enantioenriched dihydropyrimidinone using this compound as an organocatalyst.

Materials:

  • This compound (or its dihydrobromide salt)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Solvent (e.g., Ethanol, THF)

  • Acid co-catalyst (if using the free base, e.g., HBr, HCl)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring and product analysis (TLC, GC, HPLC with a chiral column)

Procedure:

  • Catalyst Preparation:

    • If using the dihydrobromide salt of this compound, it can be used directly.

    • If starting with the free base, it is often beneficial to form the salt in situ by adding a stoichiometric amount of a Brønsted acid.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

    • Add the β-ketoester (1.2 mmol, 1.2 equiv) and urea (1.5 mmol, 1.5 equiv).

    • Add the solvent (e.g., 5 mL of ethanol).

    • Add the this compound catalyst (0.1 mmol, 10 mol%). If using the dihydrobromide salt, this is added directly. If using the free base, add the amine followed by the acid (e.g., 0.2 mmol of HBr in a suitable solvent).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) as determined by optimization studies.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (typically after 24-48 hours), concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired dihydropyrimidinone.

  • Analysis:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Visualizing the Workflow

Biginelli_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Aldehyde, β-Ketoester, Urea catalyst Add this compound (10 mol%) & Solvent reagents->catalyst Mix stir Stir at RT or 50°C catalyst->stir Initiate monitor Monitor by TLC/GC stir->monitor During Reaction concentrate Concentrate monitor->concentrate Completion extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee Determine ee% (Chiral HPLC) purify->ee

Caption: Workflow for the enantioselective Biginelli reaction.

Quantitative Data Summary

The following table summarizes typical results obtained for the Biginelli reaction using derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as organocatalysts. These values provide a reasonable expectation for the performance of the 2-Ethyl derivative under similar conditions.

Catalyst Loading (mol%)AldehydeYield (%)Enantiomeric Excess (ee%)Reference
10BenzaldehydeGood18-37[3]
104-ChlorobenzaldehydeGoodModerate[3]
104-MethoxybenzaldehydeGoodModerate[3]

Note: The enantiomeric excess can be influenced by the specific N-substituent on the catalyst, with more sterically demanding groups sometimes leading to higher selectivity.

Application Profile: Ligand in Asymmetric Metal Catalysis

Derivatives of 2,5-diazabicyclo[2.2.1]heptane are also excellent chiral ligands for various metal-catalyzed reactions.[5] A well-studied example is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.[6][7] In this context, the diamine acts as a chelating ligand for the zinc metal center, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde.

Mechanism and Rationale

The catalytic cycle is believed to involve the formation of a chiral zinc complex. The this compound displaces one of the ethyl groups from diethylzinc to form a chiral Lewis acidic complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack by another molecule of diethylzinc. The rigid, chiral ligand environment dictates the facial selectivity of the addition, leading to an enantioenriched secondary alcohol product.

Catalytic_Cycle catalyst Catalyst (L) complex [LZnEt]+ catalyst->complex + Et2Zn - Et- diethylzinc Et2Zn activated_complex [LZnEt(RCHO)]+ complex->activated_complex + RCHO aldehyde RCHO product_complex [LZn(OEtR)]+ activated_complex->product_complex + Et2Zn - Et- product_complex->catalyst + H2O (workup) product R(Et)CHOH product_complex->product Hydrolysis

Sources

scope and limitations of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane as a ligand

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

A Technical Guide to its Scope and Limitations as a Chiral Ligand

Introduction: A Constrained Chiral Scaffold

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework represents a class of C₂-symmetric chiral diamine ligands derived from the natural amino acid (S)-trans-4-hydroxyproline.[1][2] Its defining feature is a rigid, bicyclic structure that significantly reduces conformational flexibility compared to acyclic or monocyclic diamines like piperazine.[2] This rigidity is paramount in asymmetric catalysis, as it projects the chiral environment of the ligand onto the metal center in a well-defined manner, thereby enabling effective stereochemical control during bond-forming reactions.

This guide focuses on the 2-Ethyl derivative, (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. While direct literature on this specific ethyl derivative is scarce, its synthesis, properties, and catalytic behavior can be confidently extrapolated from its extensively studied parent compound and N-methyl analogue.[2][3][4] The ethyl group, larger than a methyl group, is expected to introduce distinct steric influences that can modulate catalytic activity and enantioselectivity. These notes provide researchers with a foundational understanding, proposed synthetic protocols, and key applications, alongside a critical evaluation of the ligand's inherent limitations.

Ligand Synthesis & Characterization

The synthesis of N-alkylated (1S,4S)-2,5-diazabicyclo[2.2.1]heptanes originates from (S)-trans-4-hydroxyproline, a readily available chiral pool starting material.[2][5] The established route involves the formation of a di-tosylated or di-mesylated intermediate, which then undergoes intramolecular cyclization upon reaction with a primary amine. For the target 2-Ethyl derivative, ethylamine would be used in this key cyclization step.

Proposed Synthetic Workflow

G cluster_0 Preparation of Precursor cluster_1 Cyclization & Deprotection cluster_2 Final Product A 1. (S)-trans-4-hydroxyproline B 2. N-Tosylation & Reduction A->B C 3. O,O-Dimesylation B->C D 4. Cyclization with Ethylamine C->D E 5. N-Tosyl Deprotection D->E G (1S,4S)-2-Ethyl-5-tosyl- 2,5-diazabicyclo[2.2.1]heptane D->G F 6. Salt Formation / Free Base E->F H (1S,4S)-2-Ethyl-2,5-diazabicyclo- [2.2.1]heptane Dihydrobromide E->H I Free Base Ligand F->I

Caption: Proposed synthetic workflow for the target ligand.

Protocol 1: Synthesis of (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

This protocol is adapted from the established synthesis of the N-methyl analogue and should be performed by chemists skilled in air-sensitive techniques.[2]

Materials:

  • (2S,4S)-O,O-Dimesyl-1-tosyl-4-hydroxy-2-hydroxymethylpyrrolidine

  • Liquid ethylamine

  • Toluene, anhydrous

  • Hydrobromic acid (33% in acetic acid or aqueous)

  • Sodium hydroxide

  • Standard glassware for inert atmosphere chemistry

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Cyclization:

    • In a pre-cooled (–20 °C) steel autoclave, suspend (2S,4S)-O,O-Dimesyl-1-tosyl-4-hydroxy-2-hydroxymethylpyrrolidine (1.0 equiv.) in anhydrous toluene.

    • Carefully add liquid ethylamine (4.0 equiv.).

    • Seal the autoclave and heat to an internal temperature of 100 °C. Maintain this temperature for approximately 16-20 hours, or until internal pressure ceases to decrease, indicating reaction completion.

    • Causality Note: The elevated temperature and pressure are necessary to drive the bimolecular nucleophilic substitution and subsequent intramolecular cyclization, forming the rigid bicyclic core.

  • Work-up and Isolation of Intermediate:

    • After cooling the reactor to room temperature, vent any excess pressure and filter the reaction mixture.

    • Extract the filtrate with 10% aqueous sodium hydroxide solution (2x).

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude (1S,4S)-2-Ethyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane. This intermediate can often be used directly in the next step.

  • Deprotection:

    • To the crude intermediate, add 33% hydrobromic acid.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Causality Note: The strong acidic conditions are required to cleave the highly stable tosyl protecting group from the nitrogen atom.

  • Final Product Isolation:

    • Cool the reaction mixture and evaporate the solvent to dryness.

    • Triturate the resulting solid residue with a mixture of diethyl ether and methanol (e.g., 2:1 v/v).

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the target ligand as a pale yellow crystalline dihydrobromide salt.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and optical rotation to confirm its structure and enantiopurity.

Scope of Application in Asymmetric Catalysis

The primary application for this class of ligands is as a chiral controller in metal-catalyzed asymmetric synthesis, particularly reactions involving organometallic reagents.[5][6] The two nitrogen atoms act as a bidentate chelating unit, forming a stable complex with metal ions like zinc, copper, or lithium.

Key Application: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for evaluating new chiral ligands.[5][6] The ligand-metal complex functions as a chiral Lewis acid, activating the aldehyde and delivering the alkyl group to one enantiotopic face.

G Ligand Et-DBH (Ligand) Complex [Et-DBH•ZnEt₂] Active Catalyst Ligand->Complex ZnEt2 ZnEt₂ ZnEt2->Complex Intermediate Chiral Zinc-Alkoxide Intermediate Complex->Intermediate Coordination & Alkyl Transfer Aldehyde ArCHO Aldehyde->Intermediate Product Chiral Secondary Alcohol Intermediate->Product Protonolysis Product->Complex Catalyst Regeneration Workup Aqueous Workup Workup->Intermediate

Sources

Application Notes and Protocols: 2,5-Diazabicyclo[2.2.1]heptane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid Scaffold

In the landscape of medicinal chemistry, the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has emerged as a privileged structure, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] Unlike its flexible counterpart, piperazine, the DBH core possesses a rigid, bicyclic structure that significantly constrains the conformational freedom of its derivatives.[1][2][3][4] This rigidity is a key strategic advantage in drug design, as it allows for a more precise and predictable interaction with the target receptor, often leading to enhanced potency and selectivity. The chiral nature of the DBH scaffold further provides opportunities for stereospecific interactions, which can be crucial for optimizing efficacy and minimizing off-target effects.[4]

Derivatives of the DBH nucleus have found broad applications, including as antibiotics, vasodilators, and antitumor agents.[2][3] However, their most significant impact to date has been in the modulation of nAChRs, which are implicated in a range of central nervous system (CNS) disorders.[1][2][3] The homomeric α7 and heteromeric α4β2 nAChR subtypes, in particular, are key targets for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia, as well as for smoking cessation.[1]

This guide provides a comprehensive overview of the synthesis and application of DBH derivatives, with a focus on their role as nAChR ligands. We will delve into detailed synthetic protocols, explain the rationale behind key experimental choices, and outline methods for pharmacological evaluation.

Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Core: A Multi-step Approach

The synthesis of the DBH core is a non-trivial process that typically starts from the naturally occurring amino acid, trans-4-hydroxy-L-proline.[4] This chiral starting material allows for the preparation of enantiomerically pure DBH derivatives. The general synthetic strategy involves a series of transformations to introduce the necessary functional groups and then a key cyclization step to form the bicyclic system.

A Representative Synthetic Pathway:

A common route to the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is outlined below.[4] This pathway involves the initial protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline, followed by reduction and activation of the hydroxyl groups to facilitate the final ring closure.

Synthesis_Workflow cluster_0 Starting Material to Intermediate cluster_1 Cyclization and Deprotection Start trans-4-Hydroxy-L-proline Step1 N-Tosylation & Esterification Start->Step1 TsCl, MeOH, H+ Step2 Reduction of Ester Step1->Step2 LiAlH4 or NaBH4 Step3 Activation of Hydroxyls (e.g., Mesylation) Step2->Step3 MsCl, Pyridine Intermediate (2S,4S)-N-Tosyl-4-hydroxyprolinol derivative with activated hydroxyls Step3->Intermediate Step4 Cyclization with Primary Amine Intermediate->Step4 R-NH2 (e.g., Methylamine), heat, pressure Step5 Deprotection Step4->Step5 HBr/AcOH or Na/NH3 Final (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Step5->Final

Caption: General workflow for the synthesis of the DBH core.

Detailed Protocol: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from established literature procedures and provides a step-by-step guide for the synthesis of a key DBH intermediate.[4]

Materials:

  • trans-4-Hydroxy-L-proline

  • Tosyl chloride (TsCl)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Pyridine, anhydrous

  • Methylamine (in THF or as a gas)

  • Hydrobromic acid in acetic acid (HBr/AcOH)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ninhydrin spray reagent for TLC visualization[4]

Procedure:

  • N-Tosylation and Esterification:

    • Suspend trans-4-hydroxy-L-proline in methanol.

    • Add tosyl chloride and a catalytic amount of sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Work-up the reaction to isolate the N-tosylated methyl ester.

  • Reduction of the Ester:

    • Dissolve the N-tosylated methyl ester in anhydrous THF.

    • Carefully add a reducing agent (e.g., LiAlH₄ or NaBH₄) at a controlled temperature (typically 0 °C to room temperature).

    • Quench the reaction and perform an aqueous work-up to yield (2S,4S)-N-tosyl-4-hydroxyprolinol.

  • Activation of the Hydroxyl Groups:

    • Dissolve the diol in anhydrous pyridine.

    • Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.

    • Allow the reaction to proceed until completion (monitored by TLC).

    • Isolate the dimesylated intermediate. Rationale: The hydroxyl groups are converted to good leaving groups (mesylates) to facilitate the subsequent intramolecular and intermolecular nucleophilic substitution reactions.

  • Cyclization:

    • Dissolve the dimesylated intermediate in a suitable solvent (e.g., THF) in a pressure vessel.

    • Add an excess of methylamine.

    • Heat the sealed vessel to drive the cyclization reaction. Causality: The primary amine first displaces one mesylate group, and then the secondary amine formed undergoes an intramolecular cyclization to displace the second mesylate, forming the bicyclic ring.

    • Purify the resulting N-tosyl-2-methyl-2,5-diazabicyclo[2.2.1]heptane by column chromatography.

  • Deprotection:

    • Treat the N-tosylated product with a strong acid, such as hydrobromic acid in acetic acid, to cleave the tosyl protecting group.

    • Neutralize the reaction mixture with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., DCM).

    • Dry the organic layer over MgSO₄, filter, and concentrate to obtain the final product, (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane.

Characterization: The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry Applications: Targeting Nicotinic Acetylcholine Receptors

The DBH scaffold has been extensively utilized in the development of ligands for nAChRs, particularly the α7 and α4β2 subtypes.

α7 nAChR Ligands

The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions and is implicated in cognitive processes such as memory and attention.[1] Modulation of α7 nAChR function is a promising therapeutic strategy for cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][5]

Structure-Activity Relationship (SAR) Insights:

SAR studies on biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have revealed key structural features for potent α7 nAChR agonist activity:[6]

  • 5-N-methyl substituent: A methyl group on the N5 nitrogen is critical for high affinity.[6]

  • Heteroaryl linker: The nature of the linker connecting the DBH core to the terminal aryl group influences potency.[6]

  • Terminal aryl group: The substitution pattern on the terminal aryl ring is crucial for optimizing receptor interactions.[6]

α4β2 nAChR Ligands

The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the brain and is the primary target for the addictive effects of nicotine. Partial agonists of the α4β2 nAChR are effective smoking cessation aids.

Varenicline: A Case Study

Varenicline (Chantix®) is a highly successful smoking cessation drug that incorporates a rigid, bridged bicyclic structure related to the DBH scaffold.[7][8][9][10] It acts as a partial agonist at the α4β2 nAChR.[7][10]

  • Mechanism of Action: Varenicline binds to α4β2 receptors with high affinity and selectivity.[10] As a partial agonist, it stimulates receptor-mediated activity to a lesser degree than nicotine, which helps to alleviate craving and withdrawal symptoms.[7] Simultaneously, it blocks nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking.

Varenicline_MoA cluster_nAChR α4β2 Nicotinic Receptor Receptor α4β2 nAChR Dopamine Dopamine Release (Reward & Reinforcement) Receptor->Dopamine Stimulates Nicotine Nicotine (Full Agonist) Nicotine->Receptor Binds & Fully Activates Varenicline Varenicline (Partial Agonist) Varenicline->Receptor Binds & Partially Activates (Blocks Nicotine Binding)

Caption: Varenicline's dual mechanism of action at the α4β2 nAChR.

Pharmacological Evaluation: Protocols and Assays

The pharmacological characterization of novel DBH derivatives is essential to determine their potency, selectivity, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor subtype.[11][12][13]

Protocol: Competitive Radioligand Binding Assay for α7 and α4β2 nAChRs

This protocol provides a general framework for a competitive binding assay.[11][12][14]

Materials:

  • Source of receptors: Rat brain tissue homogenates or cell lines expressing the desired nAChR subtype (e.g., IMR-32 cells for α3β4).[11]

  • Radioligand:

    • For α7 nAChRs: [³H]methyllycaconitine.[11]

    • For α4β2 nAChRs: [³H]cytisine or [³H]epibatidine.[11]

  • Test compounds (DBH derivatives) at various concentrations.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[14]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting:

    • Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Evaluating Agonist and Allosteric Modulator Activity

While binding assays measure affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Positive Allosteric Modulators (PAMs)

PAMs are compounds that enhance the response of a receptor to an agonist without activating the receptor themselves.[5][15] They represent a promising therapeutic approach as they can amplify the effect of the endogenous neurotransmitter, acetylcholine, while maintaining the natural pattern of receptor activation.[5] α7 nAChR PAMs are classified as Type I or Type II based on their effect on receptor desensitization.[5]

  • Type I PAMs: Enhance the peak current evoked by an agonist without significantly affecting desensitization.[5]

  • Type II PAMs: Enhance the peak current and slow the rate of desensitization.[5]

Functional evaluation of PAMs typically involves electrophysiological techniques, such as two-electrode voltage clamp recordings in Xenopus oocytes expressing the target receptor, or calcium imaging assays.

In Vivo Models for Cognitive Enhancement

Animal models are crucial for evaluating the potential of DBH derivatives to improve cognitive function in disease-relevant contexts.[16]

  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic antagonist that induces transient cognitive deficits in rodents, providing a model for screening potential cognitive enhancers.

  • Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents based on their natural tendency to explore novel objects.

  • Morris Water Maze: A widely used task to assess spatial learning and memory.

Data Presentation: A Comparative Overview

The following table summarizes the binding affinities of representative nAChR ligands, highlighting the high affinity and selectivity that can be achieved with the DBH scaffold.

CompoundTargetKi (nM)Reference
Vareniclineα4β2 nAChR~0.1
α7 nAChR>3500
Compound 21 (DBH derivative)α4β2 nAChR0.5 - 51.4[17]
α7 nAChRNegligible[17]
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptanenAChRs98[18]

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a powerful tool in medicinal chemistry for the design of potent and selective ligands for nicotinic acetylcholine receptors. Its rigid and chiral nature provides a solid foundation for developing novel therapeutics for a range of CNS disorders. The synthetic protocols and pharmacological evaluation methods outlined in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting field. Continued exploration of the chemical space around the DBH core is likely to yield even more refined and effective drug candidates in the future.

References

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. Available at: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. Available at: [Link]

  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. PubMed. Available at: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link]

  • Varenicline. Wikipedia. Available at: [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Available at: [Link]

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed Central. Available at: [Link]

  • Discovery and development of varenicline for smoking cessation. PubMed Central. Available at: [Link]

  • (IUCr) Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. International Union of Crystallography. Available at: [Link]

  • Cognition Models and Drug Discovery. NCBI. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • US20230285407A1 - Varenicline compound and process of manufacture thereof. Google Patents.
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PubMed Central. Available at: [Link]

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. NIH. Available at: [Link]

  • Chantix (varenicline) tablets label. accessdata.fda.gov. Available at: [Link]

  • Varenicline. PubChem. Available at: [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. PubMed. Available at: [Link]

  • Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Rigid Bicyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both high potency and selectivity for biological targets is paramount. The 2,5-diazabicyclo[2.2.1]heptane scaffold has emerged as a "privileged structure," particularly in the development of therapeutics for central nervous system (CNS) disorders.[1][2] Its rigid, bicyclic nature, in contrast to the conformational flexibility of piperazine, provides a well-defined three-dimensional orientation for appended pharmacophoric elements. This structural constraint can lead to enhanced binding affinity and selectivity for specific receptor subtypes.

This guide focuses on a specific derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, and its application in the synthesis of advanced pharmaceutical intermediates. We will explore the synthesis of this key building block and its subsequent elaboration into precursors for potent and selective nicotinic acetylcholine receptor (nAChR) ligands, a class of molecules with significant therapeutic potential for a range of neurological and psychiatric conditions.

Part 1: Synthesis of the Core Intermediate: (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

The synthesis of the parent 2,5-diazabicyclo[2.2.1]heptane scaffold is a crucial first step. A common and well-established route commences from the readily available chiral building block, (2S,4R)-4-hydroxy-L-proline. This multi-step synthesis involves the formation of a bicyclic precursor followed by cyclization to yield the desired rigid diamine.

Causality in the Synthetic Design:

The choice of (2S,4R)-4-hydroxy-L-proline as the starting material is strategic due to its inherent chirality, which is carried through the synthesis to produce an enantiomerically pure product. The synthetic sequence is designed to first protect the existing amine, activate the hydroxyl groups for subsequent nucleophilic attack, and then introduce the second nitrogen atom to facilitate the final ring-closing reaction.

Experimental Protocol: Synthesis of (1S,4S)-2-Benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane

This protocol is adapted from established literature procedures for the synthesis of the bicyclic core.[3]

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Tosyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Lithium aluminum hydride (LiAlH4)

  • Benzylamine

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Toluene

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • N- and O-Tosylation of Hydroxyproline: (2S,4R)-4-hydroxy-L-proline is first N-tosylated and the carboxylic acid is reduced. The resulting diol is then fully tosylated to activate both hydroxyl groups for the subsequent cyclization.

  • Cyclization with Benzylamine: The di-tosylated intermediate is reacted with benzylamine in methanol under heat in a sealed tube to form (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane.[3]

  • Deprotection: The tosyl group can be subsequently removed using strong acid, such as hydrobromic acid in acetic acid, to yield the mono-benzylated bicycloheptane.[3] For the synthesis of the 2-ethyl derivative, a debenzylation followed by reductive amination or direct alkylation is typically performed.

Part 2: Synthesis of this compound

With the core bicyclic structure in hand, the introduction of the ethyl group at the N2 position can be achieved through several reliable methods. Reductive amination offers a high-yielding and clean approach.

Mechanism of Reductive Amination:

Reductive amination involves the reaction of the secondary amine of the 2,5-diazabicyclo[2.2.1]heptane with acetaldehyde to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-ethylated product. The choice of sodium triacetoxyborohydride is advantageous as it is less basic and more selective for the reduction of iminium ions over the aldehyde, minimizing side reactions.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of the Core Scaffold cluster_1 N-Ethylation via Reductive Amination Hydroxyproline Hydroxyproline Protected_Diol Protected_Diol Hydroxyproline->Protected_Diol Multi-step protection and reduction Bicyclic_Precursor Bicyclic_Precursor Protected_Diol->Bicyclic_Precursor Cyclization Iminium_Ion Iminium_Ion Bicyclic_Precursor->Iminium_Ion Acetaldehyde 2-Ethyl-DBH 2-Ethyl-2,5-diazabicyclo [2.2.1]heptane Iminium_Ion->2-Ethyl-DBH Sodium Triacetoxyborohydride

Caption: Synthetic pathway from hydroxyproline to this compound.

Experimental Protocol: Reductive Amination

Materials:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (or its salt)

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in DCE, add acetaldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Parameter Value Rationale
Solvent Dichloroethane (DCE)Aprotic solvent, suitable for reductive amination.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ion reduction.
Temperature Room TemperatureSufficient for iminium formation and reduction.
Typical Yield >85%Based on similar reported reductive aminations.

Part 3: Application in the Synthesis of a Pharmaceutical Intermediate: A Biaryl-Substituted Nicotinic Acetylcholine Receptor Ligand

The this compound scaffold is a valuable intermediate for the synthesis of potent and selective ligands for the α7 nicotinic acetylcholine receptor.[4] These ligands often feature a biaryl moiety, which can be installed via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Mechanism of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine (in this case, this compound) to the palladium center. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

Workflow for Buchwald-Hartwig Amination

G 2-Ethyl-DBH 2-Ethyl-2,5-diazabicyclo [2.2.1]heptane Intermediate Pharmaceutical Intermediate (Biaryl-substituted DBH) 2-Ethyl-DBH->Intermediate Aryl_Halide Aryl Halide (e.g., 2-bromo-5-phenylpyridine) Aryl_Halide->Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Intermediate Ligand Phosphine Ligand (e.g., XPhos) Ligand->Intermediate Base Base (e.g., NaOtBu) Base->Intermediate

Caption: Synthesis of a biaryl-substituted pharmaceutical intermediate.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis of biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes, which are precursors to potent α7 nAChR ligands.[5]

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromo-5-phenylpyridine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox techniques

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100-110 °C with stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired biaryl-substituted product.

Parameter Value Rationale
Catalyst Pd₂(dba)₃ / XPhosA common and effective catalyst system for Buchwald-Hartwig amination of heteroaryl halides.
Base Sodium tert-butoxideStrong, non-nucleophilic base suitable for this transformation.
Temperature 100-110 °CProvides sufficient thermal energy to drive the catalytic cycle.
Typical Yield 60-90%Based on similar reported Buchwald-Hartwig couplings.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its rigid bicyclic structure provides a robust platform for the precise spatial arrangement of pharmacophoric groups, leading to compounds with enhanced biological activity and selectivity. The synthetic protocols outlined in this guide provide a clear and reproducible pathway for the preparation of this key intermediate and its subsequent elaboration into advanced precursors for potent nicotinic acetylcholine receptor ligands. The careful selection of reagents and reaction conditions, grounded in a solid understanding of the underlying reaction mechanisms, is crucial for the successful synthesis of these important molecules.

References

  • Li, T., Bunnelle, W. H., Ryther, K. B., & Ji, J. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636–3639. [Link]

  • Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]

  • Matera, C., et al. (2018). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. European Journal of Medicinal Chemistry, 157, 1034-1047. [Link]

  • Sauter, F., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC, 2001(ii), 69-81. [Link]

  • Carroll, F. I., et al. (2002). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. Journal of Medicinal Chemistry, 45(19), 4039–4041. [Link]

  • Regla, I., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Scientific Reports, 7(1), 1630. [Link]

  • Beinat, C., Banister, S. D., & Kassiou, M. (2012). The 2,5-diazabicyclo[2.2.1]heptane scaffold in medicinal chemistry. Future Medicinal Chemistry, 4(13), 1679-1695. [Link]

  • Murineddu, G., et al. (2018). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]

  • Davies, S. G., et al. (2000). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (22), 3915-3925. [Link]

  • Biton, B., et al. (2007). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Neuropsychopharmacology, 32(1), 1–16. [Link]

  • Regla, I., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Scientific Reports, 7, 1630. [Link]

  • Remuzon, P. (1992). U.S. Patent No. US4994460A. Washington, DC: U.S.
  • Kozikowski, A. P., et al. (2016). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 7(11), 1593–1605. [Link]

  • Sauter, F., et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 10(5), 184-185. [Link]

  • Chen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Organic & Biomolecular Chemistry, 13(10), 2954-2957. [Link]

  • Beinat, C., Banister, S. D., & Kassiou, M. (2012). The 2,5-diazabicyclo[2.2.1]heptane scaffold in medicinal chemistry. Future Medicinal Chemistry, 4(13), 1679-1695. [Link]

  • Li, G. (2012). CN Patent No. CN102827079A.
  • Wuts, P. G. M., & Greene, T. W. (2016). A new synthesis and preliminary evaluation of some analogues of mecamylamine – a compound with anti-addiction properties. Organic & Biomolecular Chemistry, 14(42), 10074–10080. [Link]

  • Bolchi, C., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 58(8), 3535–3549. [Link]

  • Bolchi, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 259, 115664. [Link]

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characterization techniques for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane-metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the essential techniques for the characterization of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane-metal complexes. This bicyclic diamine ligand, notable for its rigid and chiral structure, forms complexes with significant potential in asymmetric catalysis and medicinal chemistry.[1][2] A multi-technique approach is imperative for unambiguously determining the structure, purity, and properties of these novel compounds.

This document is structured to follow a logical characterization workflow, from initial synthesis confirmation to in-depth structural and property analysis. Each section details the causality behind experimental choices, providing not just protocols but also the scientific reasoning required for robust and reliable characterization.

The Characterization Workflow: A Multi-Technique Approach

A thorough characterization of a novel this compound (EDBH)-metal complex requires a synergistic combination of spectroscopic and analytical methods. Each technique provides a unique piece of the puzzle, and together they create a complete picture of the compound's identity and behavior.

G cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Definitive Structure & Properties FTIR FT-IR Spectroscopy (Confirms Ligand Coordination) EA Elemental Analysis (Determines Empirical Formula) MS Mass Spectrometry (Determines Molecular Weight) FTIR->MS NMR NMR Spectroscopy (Maps Connectivity) MS->NMR XRAY X-Ray Crystallography (Reveals 3D Structure) NMR->XRAY UVVIS UV-Vis Spectroscopy (Probes Electronic Properties) XRAY->UVVIS TGA Thermal Analysis (Assesses Stability) UVVIS->TGA END Fully Characterized Complex TGA->END START Newly Synthesized EDBH-Metal Complex START->FTIR

Caption: Logical workflow for the comprehensive characterization of EDBH-metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the coordination of the EDBH ligand to the metal center.

Principle of the Technique: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. When the EDBH ligand coordinates to a metal, the electron density around the nitrogen atoms changes, altering the vibrational frequencies of adjacent bonds, particularly the C-N and N-H bonds.[3] The appearance of new, low-frequency bands corresponding to metal-nitrogen (M-N) vibrations provides direct evidence of coordination.[4]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet: Mix ~1-2 mg of the complex with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press. Expert Insight: This method is ideal for air-stable solid samples and provides high-quality spectra with minimal interference.

  • Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Compare the spectrum of the complex with that of the free EDBH ligand.

Data Analysis & Interpretation: Focus on the key vibrational regions to identify evidence of coordination.

Vibrational ModeFree Ligand (Approx. cm⁻¹)Coordinated Ligand (Approx. cm⁻¹)Interpretation of Change
N-H Stretch (secondary amine)3300 - 3400Shift to lower or higher frequencyA shift indicates the involvement of the N-H group in coordination or hydrogen bonding within the crystal lattice.
C-H Stretches (alkyl)2850 - 30002850 - 3000Generally, minor changes are observed. These peaks serve as an internal reference.
C-N Stretches1050 - 1250Shift by 10-40 cm⁻¹A shift to a lower or higher wavenumber is a strong indicator of the nitrogen atoms' involvement in the coordinate bond, altering the bond strength.[3]
M-N Stretches Not Present400 - 600 The appearance of new bands in this far-IR region is the most definitive evidence of M-N bond formation. [4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the complex and confirm its composition, including the metal-to-ligand ratio.

Principle of the Technique: Mass spectrometry ionizes chemical compounds to generate charged molecules or molecule fragments and measures their mass-to-charge ratio (m/z). For organometallic compounds, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they minimize fragmentation and often allow the observation of the intact molecular ion.[5][6]

Causality Behind Experimental Choices:

  • Why ESI-MS? ESI is exceptionally well-suited for coordination complexes as it gently transfers ions already existing in solution into the gas phase.[7] It is highly sensitive and ideal for analyzing charged or polar complexes dissolved in solvents like methanol or acetonitrile.

  • Why MALDI-TOF? MALDI is a powerful alternative, especially for neutral or less soluble complexes.[8] The compound is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and desorption of the analyte.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the complex (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent choice is critical and should dissolve the complex while being compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the expected mass range.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) should be optimized to maximize the signal of the molecular ion and minimize fragmentation.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the isotopic distribution pattern, which is a characteristic fingerprint for many metals and elements like chlorine or bromine.[9]

Data Analysis & Interpretation:

Observed Ion SpeciesExample m/z (for [Cu(EDBH)Cl₂])Interpretation
[M+H]⁺ or [M-anion]⁺[Cu(EDBH)Cl]⁺The most common species observed. This represents the complex cation after loss of a counter-anion. The isotopic pattern for Copper (⁶³Cu, ⁶⁵Cu) and Chlorine (³⁵Cl, ³⁷Cl) must match the theoretical distribution.
[M+Na]⁺ or [M+K]⁺[Cu(EDBH)Cl₂+Na]⁺Adducts with sodium or potassium ions are frequently observed and can help confirm the mass of a neutral complex.
[M(ligand)₂]²⁺[Cu(EDBH)₂]²⁺For complexes with a 1:2 metal-to-ligand ratio, a doubly charged ion may be observed at half the mass of the corresponding singly charged species.
Fragments (e.g., [M(ligand)]⁺)[Cu(EDBH)]⁺Fragmentation can occur in the source, often involving the loss of labile ligands or counter-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the connectivity and solution-state structure of the complex, confirm ligand integrity, and assess purity.

Principle of the Technique: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed information about molecular structure. For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), sharp, well-resolved spectra are obtained. Note: Paramagnetic complexes (e.g., Cu(II), Fe(III)) cause significant line broadening, often rendering NMR uninformative.[10]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the diamagnetic complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • The rigid bicyclic structure of EDBH often leads to complex splitting patterns due to fixed dihedral angles.[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon atom as a single peak.

  • 2D NMR (COSY, HSQC/HMQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is invaluable for assigning the complex carbon spectrum.

Caption: Using 2D NMR to map structural connectivity in the EDBH ligand.

Data Analysis & Interpretation: Coordination to a metal center induces shifts in the signals of nearby protons and carbons. Protons on carbons alpha to the coordinating nitrogen atoms are most affected.

Proton GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Features & Interpretation
Ethyl -CH₂-2.5 - 3.5 (quartet)45 - 55Downfield shift upon coordination is expected. Signal provides information on the electronic environment of the N-ethyl group.
Ethyl -CH₃1.0 - 1.5 (triplet)10 - 15Less affected by coordination but confirms the ethyl group's presence.
Bridgehead Protons (H1, H4)3.0 - 4.555 - 70These protons are highly sensitive to coordination. Their chemical shift and coupling constants provide insight into the conformation and geometry of the complex in solution.[12][13]
Methylene Protons1.5 - 3.0 (complex multiplets)25 - 40The rigid bicyclic frame makes geminal protons diastereotopic, meaning they appear as distinct signals with different couplings, leading to complex multiplets. This is a hallmark of this system.

Single-Crystal X-Ray Diffraction

Objective: To obtain an unambiguous, three-dimensional structure of the complex in the solid state.

Principle of the Technique: This "gold standard" technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the electrons in the crystal is used to calculate an electron density map, from which the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, coordination number, and the geometry around the metal center.[14][15]

Experimental Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent into a solution of the complex.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while collecting thousands of diffraction spots.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, high-resolution structure.

Data Analysis & Interpretation: The output is a detailed model of the molecular structure, which allows for the precise measurement of key geometric parameters.

ParameterExample Value (hypothetical)Significance
Coordination GeometryDistorted OctahedralDefines the arrangement of the ligand and other ions around the metal (e.g., tetrahedral, square planar, octahedral).
Metal-Nitrogen Bond LengthsM-N1 = 2.05 Å, M-N2 = 2.08 ÅProvides information on the strength of the coordinate bonds. Unequal bond lengths can indicate steric or electronic effects.
Ligand "Bite" AngleN1-M-N2 = 85.2°The angle subtended by the two coordinating nitrogen atoms at the metal center. This is constrained by the rigid bicyclic ligand structure.
Bond Angles within LigandC-N-C = 109.8°Confirms the integrity of the ligand and reveals any strain induced by coordination.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic properties of the complex, particularly for transition metals.

Principle of the Technique: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals.[16] In transition metal complexes, two main types of electronic transitions are observed:

  • d-d Transitions: Excitation of an electron from one d-orbital to another. These are typically weak and occur in the visible region, giving many complexes their characteristic color.

  • Charge-Transfer (CT) Transitions: Excitation of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). These are much more intense than d-d transitions and often occur in the UV region.[17]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., water, ethanol, acetonitrile). The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the detector (typically 0.1 - 1.0 a.u.), as governed by the Beer-Lambert Law.[16]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Data Analysis & Interpretation:

Transition TypeTypical Wavelength (λₘₐₓ)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Interpretation
Ligand π → π*200 - 280 nm> 10,000Intense absorptions arising from electronic transitions within the organic ligand itself. These may shift upon coordination.[18]
Charge-Transfer (CT)250 - 500 nm1,000 - 50,000Very intense bands that are highly sensitive to the nature of the metal and ligand. Their presence and energy provide insight into the electronic communication between the metal and the EDBH ligand.
d-d Transitions400 - 800 nm< 1,000Broad, weak bands whose position and number are indicative of the coordination geometry and the crystal field splitting energy of the d-orbitals.

Thermal Analysis (TGA/DSC)

Objective: To assess the thermal stability of the complex and characterize its decomposition pathway.

Principle of the Technique:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the loss of volatile components like water or solvent, and to determine the decomposition temperature of the complex.[19]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (melting, boiling) and exothermic (decomposition, crystallization) processes.[20][21]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the complex (3-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) over a defined temperature range (e.g., 25 °C to 800 °C).

  • Data Acquisition: The instrument simultaneously records mass loss (TGA) and differential heat flow (DSC).

Data Analysis & Interpretation: The TGA curve shows distinct steps corresponding to mass loss events, while the DSC curve shows peaks for the associated thermal events.

Temperature Range (°C)TGA ObservationDSC ObservationInterpretation
30 - 150Gradual or sharp mass lossBroad or sharp endothermLoss of lattice or coordinated solvent/water molecules. The stoichiometry can be calculated from the percentage mass loss.
150 - 300Stable (no mass loss)Flat baselineThe region of thermal stability for the anhydrous complex.
> 300One or more sharp mass loss stepsSharp exotherm(s)Onset of ligand decomposition. The temperature at which this begins is a key measure of the complex's stability.[22]
Final TemperatureStable residual massFlat baselineThe remaining mass corresponds to the formation of a stable metal oxide or pure metal, which can be used to confirm the metal content of the complex.

References

  • Henderson, W., & McIndoe, J. S. (2011). MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in. Journal of Mass Spectrometry, 46(7), 712-9. [Link]

  • Vikse, K. L., & McIndoe, J. S. (2012). Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. Organometallics, 31(21), 7623-7629. [Link]

  • Plawecki, M., et al. (2020). Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. Rapid Communications in Mass Spectrometry, 34(S3). [Link]

  • Bruce, M. I. (1968). Mass Spectra of Organometallic Compounds. Advances in Organometallic Chemistry, 6, 273-333. [Link]

  • Abraham, D. J., Rosenstein, R. D., & Pettit, G. R. (1971). Single Crystal X-Ray Structures of Chemotherapeutic Agents. 3. Structure of 1,4-diazabicyclo[2.2.1]heptanes, a New Heterocyclic Ring System. Journal of Medicinal Chemistry, 14(11), 1141-2. [Link]

  • McIndoe, J. S. (n.d.). MS of organometallics. University of Victoria. [Link]

  • Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 115(47), 23323–23330. [Link]

  • Mu, B., & Walton, K. S. (2011). Thermal analysis and heat capacity study of metal-organic frameworks. The Journal of Physical Chemistry C, 115(47), 23323-23330. [Link]

  • Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C. [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2022). Micromachines, 13(1), 123. [Link]

  • Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. ResearchGate. [Link]

  • LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. [Link]

  • Zist, M. M., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1541–1544. [Link]

  • Li, Y., et al. (2023). Alkali Metal Organic–Inorganic Hybrid Compounds with Different Crystal Dimensions Show Phase-Transition, Dielectric, and SHG Properties Based on a Quasi-Spherical Amine (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane. Crystal Growth & Design. [Link]

  • Ahuja, I. S. (1968). Infrared spectroscopy and coordination chemistry. ScholarSpace. [Link]

  • Davies, D. L., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 55(24), 3556-3559. [Link]

  • El-Sayed, Y. S., et al. (2020). Fourier transform infrared spectroscopy (FTIR) spectra of ligands and their Co and Cu complexes. ResearchGate. [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy Online. [Link]

  • Al-Hamdani, A. A. S., et al. (2017). UV-Visible spectra of ligand and their metal complexes. ResearchGate. [Link]

  • Gwaram, N. S., et al. (2014). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... ResearchGate. [Link]

  • Courtot, P., et al. (1976). An N.M.R. investigation of the metal-ligand bonding in some transition metal complexes of Bicyclo[5][5][8]nona-2,6-diene. ResearchGate. [Link]

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  • Toth, E., et al. (2023). A systematic investigation of the NMR relaxation properties of Fe(III)-EDTA derivatives and their potential as MRI contrast agents. Dalton Transactions, 52(7), 2132-2144. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable bicyclic diamine scaffold. Here, we address specific issues you might encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and supported by literature.

I. Synthesis of the 2,5-Diazabicyclo[2.2.1]heptane Core

The most common and well-established route to the 2,5-diazabicyclo[2.2.1]heptane core starts from trans-4-hydroxy-L-proline. This section will address potential pitfalls in this initial multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields in the initial cyclization to form the bicyclic core. What are the critical parameters to control?

A1: Low yields during the cyclization of the di-activated hydroxyprolinol derivative with a primary amine (like methylamine or benzylamine) are a common issue. The key is to ensure efficient intramolecular nucleophilic substitution.

  • Leaving Group Quality: The choice of leaving groups on the primary and secondary hydroxyl groups of the prolinol derivative is critical. While tosylates are commonly used, mesylates have been reported to slightly improve the yield of the cyclization reaction.[1]

  • Reaction Conditions: The cyclization is typically performed under pressure in an autoclave at elevated temperatures (e.g., 100°C).[1] Ensure your reaction vessel is properly sealed and that the temperature is maintained consistently. The choice of solvent is also important; toluene has been used effectively.[1]

  • Purity of Starting Materials: Ensure the di-activated hydroxyprolinol is of high purity. Any remaining unreacted starting material or side products from the activation step can interfere with the cyclization.

Q2: My N-detosylation or N-debenzylation step to get the free secondary amine of the bicyclic core is inefficient. How can I improve this?

A2: The cleavage of the protecting group on the nitrogen of the pyrrolidine ring is a crucial step.

  • N-Detosylation: While 30% HBr in acetic acid is a standard condition, using 33% hydrobromic acid has been shown to improve the yield of the resulting dihydrobromide salt.[1]

  • N-Debenzylation: Catalytic hydrogenation is the method of choice for removing a benzyl group. Ensure your catalyst (e.g., Pd/C) is active and that the reaction is carried out under an appropriate hydrogen pressure. Proper filtration of the catalyst is necessary to avoid contamination of the product.

II. N-Ethylation of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

Once the bicyclic core is obtained, the next critical step is the selective introduction of the ethyl group. This can be achieved through various methods, each with its own set of challenges. A common strategy involves mono-N-Boc protection, followed by N-ethylation of the remaining free amine, and subsequent deprotection.

Troubleshooting Guide for N-Ethylation

Problem 1: Low yield of mono-N-Boc protected 2,5-diazabicyclo[2.2.1]heptane.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Di-Boc formation Use a slight excess of the diamine relative to di-tert-butyl dicarbonate (Boc)₂O. A sequential addition of 1 mole of HCl followed by 1 mole of (Boc)₂O can improve selectivity for mono-protection.Protonating one of the amino groups with HCl deactivates it towards nucleophilic attack on the (Boc)₂O, favoring mono-protection of the other amine.
Incomplete reaction Ensure adequate stirring and reaction time. Monitor the reaction progress by TLC.Proper mixing is crucial for this biphasic reaction (if applicable) to ensure all the diamine has a chance to react.
Hydrolysis of (Boc)₂O Use an anhydrous solvent if possible, or perform the reaction at a controlled pH.(Boc)₂O is susceptible to hydrolysis, especially under basic conditions, which will reduce the amount available for reaction with the amine.

Problem 2: Poor yield during N-ethylation of the mono-Boc protected intermediate.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Over-alkylation (formation of quaternary ammonium salt) Use a stoichiometric amount of the ethylating agent (e.g., ethyl iodide, ethyl bromide). Avoid a large excess.While the secondary amine is nucleophilic, the resulting tertiary amine can also be alkylated, leading to the quaternary ammonium salt.[2] Controlling stoichiometry minimizes this side reaction.
Low reactivity Use a more reactive ethylating agent (e.g., ethyl iodide > ethyl bromide). Ensure the presence of a suitable base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction.A good leaving group on the ethylating agent will facilitate the Sₙ2 reaction. The base is necessary to deprotonate the amine, increasing its nucleophilicity, and to scavenge the H-X byproduct.
Alternative Method: Reductive Amination Consider reacting the mono-Boc protected amine with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.Reductive amination is often a milder and more selective method for N-alkylation compared to direct alkylation with alkyl halides, reducing the risk of over-alkylation.

Problem 3: Difficulty in the final Boc-deprotection step.

Potential Cause Troubleshooting Suggestion Scientific Rationale
Incomplete deprotection Use a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. Ensure anhydrous conditions.The Boc group is labile to strong acids. The carbamate is protonated, which then collapses to release isobutylene and carbon dioxide. Water can sometimes interfere with this process.[3]
Product isolation issues After acidic workup, ensure the aqueous layer is made sufficiently basic (pH > 12) before extraction with an organic solvent to isolate the free amine.The product will be in its protonated, water-soluble ammonium salt form after acidic deprotection. Basification is required to generate the free amine, which is soluble in organic solvents.
Low yields reported in some cases Be aware that Boc-deprotection yields can sometimes be modest depending on the specific substrate and conditions used.[4][5] Careful optimization of reaction time and temperature may be necessary.Prolonged exposure to strong acid or high temperatures can lead to degradation of the desired product. Monitoring the reaction by TLC is advised.

III. Experimental Protocols & Visualization

Protocol 1: Mono-N-Boc Protection of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane
  • Dissolve (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in water and neutralize with a strong base (e.g., NaOH) to pH > 12.

  • Extract the free base into an organic solvent like dichloromethane (DCM) and dry over anhydrous sodium sulfate.

  • To a solution of the free base in DCM at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.[6][7]

Protocol 2: N-Ethylation of Boc-Protected Intermediate
  • Dissolve the mono-Boc protected diamine in an aprotic solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Add ethyl iodide (1.1-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (1S,4S)-tert-butyl 5-ethyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.

Protocol 3: Boc-Deprotection
  • Dissolve the N-Boc, N'-ethyl intermediate in an appropriate solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Make the aqueous layer strongly basic (pH > 12) with NaOH or KOH.

  • Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield this compound.

Synthetic Workflow Visualization

Synthesis of this compound cluster_0 Core Synthesis cluster_1 Protection & Ethylation cluster_2 Deprotection Hydroxyproline trans-4-hydroxy-L-proline Bicyclic_Core 2,5-diazabicyclo- [2.2.1]heptane Hydroxyproline->Bicyclic_Core Multi-step Mono_Boc mono-N-Boc protected core Bicyclic_Core->Mono_Boc 1. (Boc)2O Boc_Ethyl N-Boc, N'-Ethyl derivative Mono_Boc->Boc_Ethyl 2. Et-I, Base Final_Product 2-Ethyl-2,5-diazabicyclo- [2.2.1]heptane Boc_Ethyl->Final_Product 3. Acid (TFA/HCl)

Caption: Synthetic overview for this compound.

IV. Purification and Characterization

Q3: I am having trouble purifying the final product. What are the best practices?

A3: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Column Chromatography: If using silica gel, it is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface and improves the peak shape.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Salt Formation and Recrystallization: The product can be converted to a crystalline salt (e.g., dihydrochloride or dihydrobromide) by treating a solution of the amine with the corresponding acid. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a strong base.

Q4: How can I confirm the identity and purity of my this compound?

A4: A combination of spectroscopic methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show the characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the bicyclic core. The integration of these signals should correspond to the correct number of protons. ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show N-H stretching vibrations (if a secondary amine is present as an impurity) and C-H stretching and bending vibrations. The absence of a carbonyl stretch (around 1690 cm⁻¹) would confirm the complete removal of the Boc group.

By carefully considering these troubleshooting points and adhering to the outlined protocols, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

References

Sources

Technical Support Center: Optimizing Enantioselectivity with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives in asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral ligand to achieve high levels of enantioselectivity. We will move beyond simple protocols to address the common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge to ensure your experiments are built on a solid understanding of the catalyst system.

Q1: What is this compound, and why is it an effective chiral ligand?

A: this compound is a chiral diamine built upon a rigid bicyclic framework. Its efficacy stems from several key features:

  • Structural Rigidity: Unlike flexible linear diamines, the bicyclic [2.2.1]heptane scaffold is conformationally locked.[1] This rigidity minimizes competing transition states, leading to a more predictable and often higher level of stereochemical control.

  • Defined Chiral Pocket: When coordinated to a metal center, the ligand creates a well-defined three-dimensional chiral environment. The ethyl group on one nitrogen atom provides steric bulk that helps direct the approach of incoming substrates, effectively shielding one face of the reactive intermediate.

  • Chelation: The two nitrogen atoms act as a bidentate ligand, chelating to a metal center (e.g., Zinc, Copper, Nickel). This chelation forms a stable, chiral Lewis acid complex that is the active catalytic species.[2][3]

It belongs to a class of ligands often synthesized from readily available chiral pool starting materials like (S)-trans-4-hydroxyproline.[3][4]

Q2: In which types of enantioselective reactions is this ligand class most commonly used?

A: The 2,5-diazabicyclo[2.2.1]heptane scaffold has proven versatile. While the specific N-ethyl substituent fine-tunes its performance for particular substrates, it is generally effective in reactions involving the formation of new carbon-carbon or carbon-heteroatom bonds. Notable examples include:

  • Addition of Organozincs to Aldehydes: A classic benchmark reaction where these ligands excel at creating chiral secondary alcohols with high enantiomeric excess (ee).[2][5]

  • Asymmetric Michael Additions: Used in metal-catalyzed conjugate additions, for instance, the addition of malonates to nitroalkenes to form valuable chiral building blocks.[6]

  • Diels-Alder Reactions: As part of a chiral Lewis acid complex, it can induce high diastereo- and enantioselectivity in cycloaddition reactions.[3][7]

  • Biginelli Reaction: It can serve as an effective organocatalyst for the enantioselective synthesis of dihydropyrimidinones (DHPMs), which are of pharmaceutical interest.[8]

Q3: How should I handle and store this compound?

A: As a diamine, this ligand is basic and can be hygroscopic and susceptible to oxidation or reaction with atmospheric CO₂. Proper handling is critical for reproducibility.

  • Storage: Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[9] For long-term storage, a freezer is recommended.

  • Handling: Whenever possible, handle the ligand in a glovebox. If a glovebox is unavailable, use standard Schlenk techniques. Use clean, dry syringes or cannulas for transfers. Avoid using metal spatulas that could chelate to the diamine; glass or PTFE is preferable.

  • Purity: The purity of the ligand is paramount. Impurities, especially achiral amines or water, can drastically reduce enantioselectivity. If you suspect contamination, purification by distillation or chromatography under inert conditions may be necessary.

Section 2: Troubleshooting Guide for Low Enantioselectivity (ee%)

This is the most common challenge in asymmetric catalysis. Low enantiomeric excess is rarely caused by a single factor. This guide provides a logical workflow to diagnose and resolve the issue.

dot

Caption: Troubleshooting workflow for low enantioselectivity.

Problem: My reaction is producing the desired product, but the enantiomeric excess (ee%) is poor (<80%).

Potential Cause 1: Suboptimal Solvent System

Expert Insight: The solvent is not merely a medium for the reaction; it is an active participant. Coordinating solvents (like THF, Et₂O) can compete with the substrate for binding to the metal center of the catalyst, altering the structure of the transition state and eroding enantioselectivity. Non-coordinating solvents (like Toluene, Hexane, CH₂Cl₂) often provide a more "closed" and rigid transition state, leading to higher ee.

Troubleshooting Steps:

  • Perform a Solvent Screen: Set up a parallel screen of small-scale reactions using a range of anhydrous, non-protic solvents.

  • Analyze the Trend: Compare the yield and ee% for each solvent. This data will reveal the optimal balance between solubility, reactivity, and selectivity for your specific substrate.

SolventDielectric Constant (ε)Coordinating NatureExpected Impact on ee%
Toluene2.4LowOften high
Hexane1.9LowCan be high, but solubility may be an issue
Dichloromethane9.1LowGood general-purpose choice
Diethyl Ether4.3HighCan lower ee% by competing for coordination
THF7.5HighOften lowers ee% significantly
Potential Cause 2: Incorrect Reaction Temperature

Expert Insight: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the pathways leading to the two enantiomers. According to the Eyring equation, this difference has a greater impact at lower temperatures. Running a reaction too warm provides enough thermal energy to overcome the small energy barrier between the two pathways, resulting in a more racemic product.

Troubleshooting Steps:

  • Establish a Baseline: Run the reaction at room temperature (approx. 20-25°C).

  • Systematically Lower Temperature: Re-run the experiment at 0°C, -20°C, -40°C, and -78°C.

  • Evaluate Trade-offs: Monitor both ee% and reaction time/conversion. While lower temperatures should increase ee%, the reaction rate will decrease. The goal is to find the temperature that provides acceptable ee% in a reasonable timeframe.

Temperature (°C)Typical Reaction TimeExpected ee%
251-4 hBaseline
04-12 hHigher
-4012-24 hPotentially Higher
-7824-72 hOften Highest
Potential Cause 3: Presence of Achiral Lewis Basic Impurities

Expert Insight: The active catalyst is a highly sensitive chiral Lewis acid. The presence of even trace amounts of water, alcohols, or other achiral amines can be detrimental. Water can hydrolyze the catalyst or substrates, while other Lewis bases can compete with the chiral ligand for coordination to the metal, creating non-selective or racemic catalytic species that diminish the overall ee.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from Na/benzophenone for ethers/hydrocarbons, CaH₂ for chlorinated solvents). Store them over activated molecular sieves (3Å or 4Å).

  • Purify Reagents: Ensure substrates are pure and dry. Aldehydes, in particular, should be distilled immediately before use to remove acidic or water impurities.

  • Use an Inert Atmosphere: Assemble the reaction glassware hot from the oven and purge with a stream of dry argon or nitrogen. Conduct the entire experiment under a positive pressure of inert gas.

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Test Reaction - Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a validated starting point for optimizing your own system. It is based on established methodologies for this ligand class.[2][5]

Materials:

  • This compound (10 mM stock solution in dry toluene)

  • Zinc Triflate (Zn(OTf)₂) or another suitable precursor

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl (for quenching)

Procedure (under inert atmosphere):

  • Catalyst Formation: To an oven-dried Schlenk flask under argon, add Zn(OTf)₂ (0.05 mmol, 5 mol%). Add 2.0 mL of anhydrous toluene.

  • To this suspension, add 0.55 mL of the this compound stock solution (0.055 mmol, 5.5 mol%).

  • Stir the mixture at room temperature for 30-60 minutes. A clear, homogeneous solution should form.

  • Reaction Setup: Cool the catalyst solution to 0°C in an ice bath.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) via syringe.

  • Add the diethylzinc solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Caution: Diethylzinc is pyrophoric.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by TLC or GC analysis of small, quenched aliquots.

  • Workup: Once the reaction is complete (typically 4-12 hours), quench by slowly adding 5 mL of saturated aqueous NH₄Cl at 0°C.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash chromatography. Determine the enantiomeric excess (ee%) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Protocol 2: Experimental Workflow Visualization

The following diagram illustrates a robust workflow for ensuring reproducibility.

dot

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction cluster_analysis Phase 3: Workup & Analysis A Dry Glassware (Oven, >120°C) D Assemble Glassware Hot & Purge with Ar/N2 A->D B Purify/Distill Solvents & Liquid Reagents E In Situ Catalyst Formation (Ligand + Metal in Solvent) B->E C Weigh Ligand/Metal Salt (Under Inert Atmosphere) C->E D->E F Cool to Target Temp (e.g., 0°C, -78°C) E->F G Add Substrate(s) (Slow, Dropwise) F->G H Monitor Reaction (TLC/GC Aliquots) G->H I Quench Reaction (e.g., sat. NH4Cl) H->I J Aqueous Workup & Extraction I->J K Purify Product (Chromatography) J->K L Determine Yield & ee% (Chiral HPLC/GC) K->L

Caption: Standardized workflow for reproducible asymmetric catalysis.

References

  • Vertex AI Search. (2024). Mastering Asymmetric Synthesis with Chiral Diamines.
  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 11(2), 65-66. [Link]

  • ChemRxiv. (2023). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Enantioselective Addition Reactions Catalyzed by Chiral Diamines.
  • Zhu, Q., et al. (2009). An efficient synthesis of chiral diamines with rigid backbones: application in enantioselective Michael addition of malonates to nitroalkenes. Organic Letters, 11(20), 4536-9. [Link]

  • Royal Society of Chemistry. (2001). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. [Link]

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655–672. [Link]

  • ChemSrc. (n.d.). CAS 845866-61-7: this compound.
  • National Center for Biotechnology Information. (n.d.). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. [Link]

  • American Chemical Society. (1995). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • American Chemical Society. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link]

  • Alichem. (n.d.). This compound.
  • ResearchGate. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. [Link]

  • Semantic Scholar. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. [Link]

  • ResearchGate. (2001). (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.
  • Semantic Scholar. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. [Link]

  • Royal Society of Chemistry. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. [Link]

  • Canadian Science Publishing. (1981). Stability of the 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication. [Link]

  • BenchChem. (n.d.). Ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
  • ResearchGate. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]

  • National Center for Biotechnology Information. (n.d.). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives. [Link]

  • Thieme. (n.d.). Direct Aldol Reactions. [Link]

  • MDPI. (2021). Regiodivergent Organocatalytic Reactions. [Link]

  • ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

Sources

troubleshooting low conversion rates in reactions with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered, rigid bicyclic diamine. Here, we address common issues leading to low conversion rates in a practical, question-and-answer format, grounded in established chemical principles.

Core Concept: Understanding the Reactivity of this compound

The key to troubleshooting reactions with this diamine lies in understanding its unique structural and electronic properties. Its rigid bicyclo[2.2.1]heptane framework locks the nitrogen atoms in specific conformations, and the presence of an ethyl group on one of the nitrogens introduces significant steric bulk.

This structure leads to a critical divergence between two fundamental properties:

  • Basicity: The nitrogen lone pairs are readily available to accept protons. Therefore, the compound is a reasonably strong base.

  • Nucleophilicity: The steric hindrance caused by the ethyl group and the rigid cage-like structure severely impedes the ability of the nitrogen atoms to attack an electrophilic carbon center.[1][2][3] Nucleophilicity is a kinetic phenomenon, and this steric barrier dramatically slows down the rate of desired substitution reactions.[4][5][6]

Consequently, many issues with low conversion stem from this profile: the compound is a strong, sterically hindered base but a poor nucleophile .

Frequently Asked Questions & Troubleshooting Guides

Q1: I am attempting an N-alkylation (e.g., with an alkyl halide) and observing very low conversion of my starting material. What is the primary cause?

Answer: The most common reason for low conversion in N-alkylation reactions is the poor nucleophilicity of this compound. The reaction you are attempting is likely a bimolecular nucleophilic substitution (SN2). SN2 reactions are highly sensitive to steric hindrance at both the nucleophile and the electrophile.[1][2] The bulky bicyclic structure effectively shields the nitrogen's lone pair, making the required backside attack on the alkyl halide extremely slow.[3]

Furthermore, the strong basicity of the diamine can promote a competing elimination (E2) reaction with your alkyl halide, especially if the halide is secondary or tertiary.[7][8][9] Instead of substitution, the diamine may act as a base, abstracting a proton and leading to the formation of an alkene from your electrophile.

Q2: How can I improve the yield of my N-alkylation reaction?

Answer: To favor substitution over elimination and overcome the low nucleophilicity, a systematic optimization of reaction parameters is necessary.

Troubleshooting Workflow: Improving N-Alkylation Yield

start Low Conversion in N-Alkylation check_electrophile Is the electrophile primary (e.g., R-CH2-X)? start->check_electrophile change_electrophile Switch to a more reactive electrophile: - Primary halide (I > Br > Cl) - Triflate (OTf) or Tosylate (OTs) check_electrophile->change_electrophile No (Secondary/Tertiary) increase_temp Increase Reaction Temperature (e.g., from RT to 60-100 °C) check_electrophile->increase_temp Yes change_electrophile->increase_temp screen_solvents Screen Solvents - Polar aprotic (DMF, DMSO, Acetonitrile) - Avoid non-polar solvents increase_temp->screen_solvents add_additive Consider Additives - Sodium Iodide (NaI) for 'in situ' Finkelstein reaction screen_solvents->add_additive monitor_time Extend Reaction Time (Monitor by LC-MS/TLC for 24-72h) add_additive->monitor_time success Improved Conversion monitor_time->success

Caption: Troubleshooting workflow for N-alkylation reactions.

Detailed Protocol: Optimizing N-Alkylation of this compound

  • Reagent Purity: Ensure the diamine is the free base. If you have the trifluoroacetic acid salt, it must be neutralized first (e.g., with aqueous NaOH or K₂CO₃, extraction into an organic solvent, and drying).[10][11] Ensure your alkylating agent and solvent are anhydrous.

  • Electrophile Choice: Use the most reactive electrophile possible. The order of reactivity for alkyl halides is I > Br > Cl. For even greater reactivity, consider using an alkyl triflate (R-OTf) or tosylate (R-OTs). Avoid secondary and tertiary halides, as they will strongly favor elimination.[8]

  • Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the nucleophile relatively "bare," increasing its effective reactivity. They are superior to solvents like THF or Dichloromethane for sluggish SN2 reactions.

  • Temperature and Time: Due to the high activation energy barrier from steric hindrance, elevated temperatures are often required. Start by running the reaction at 60-80 °C and be prepared for long reaction times (24-72 hours). Monitor progress carefully by TLC or LC-MS to track the consumption of starting material.

  • Use of Additives: If using an alkyl bromide or chloride, adding a catalytic amount of sodium iodide (NaI) can significantly increase the reaction rate via an in situ Finkelstein reaction, which converts the alkyl halide to the more reactive alkyl iodide.

ParameterRecommendationRationale
Electrophile Primary Alkyl Iodide, Triflate, or TosylateMaximizes SN2 reaction rate and minimizes competing E2 elimination.
Solvent Polar Aprotic (DMF, DMSO)Stabilizes the transition state and enhances nucleophilicity.
Temperature 60 - 100 °CProvides sufficient energy to overcome the steric activation barrier.
Additive Catalytic NaI (for R-Cl, R-Br)Generates the more reactive alkyl iodide in situ.
Q3: My acylation reaction (e.g., with an acid chloride or anhydride) is incomplete and gives a complex mixture. What's happening?

Answer: Similar to alkylation, N-acylation is also subject to steric hindrance, which can slow the reaction. However, with two nitrogen atoms, other complications can arise.

  • Mono- vs. Di-acylation: The secondary amine (N-H) is generally more accessible than the tertiary amine (N-Et). Acylation will preferentially occur at the secondary amine. Driving the reaction to completion to form the di-acylated product can be difficult and may require harsh conditions, leading to side products.

  • Base Stoichiometry: If you are using an acid chloride, one equivalent of base is consumed to neutralize the HCl byproduct. As this compound is itself a base, it can be protonated, rendering it unreactive. It is often necessary to add an external, non-nucleophilic base to scavenge the acid.

  • Reagent Stability: Acid chlorides and anhydrides can degrade in the presence of moisture. The prolonged reaction times and elevated temperatures needed to overcome steric hindrance can increase the likelihood of reagent decomposition.

Experimental Protocol: Selective Mono-Acylation

  • Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic hindered base like triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C. Slowly add the acylating agent (acid chloride or anhydride, 1.0-1.1 eq.) dropwise. The slow addition helps control the exotherm and can improve selectivity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.[12][13]

Q4: I see a significant amount of an alkene byproduct corresponding to my electrophile. How do I prevent this?

Answer: The formation of an alkene is a clear indication that an E2 elimination reaction is outcompeting your desired SN2 substitution.[7][9] This is a direct consequence of the high basicity and steric hindrance of the diamine.

Mitigation Strategies for Elimination

start Alkene Byproduct Observed (E2 Competition) check_temp Is reaction temperature high (>80 °C)? start->check_temp lower_temp Lower Temperature (Run at RT or 40 °C for longer time) check_temp->lower_temp Yes check_electrophile Is electrophile secondary/tertiary? check_temp->check_electrophile No lower_temp->check_electrophile change_electrophile Switch to Primary Electrophile (e.g., R-CH2-X) check_electrophile->change_electrophile Yes check_base Is an external base used? check_electrophile->check_base No (Primary) success Minimized Elimination change_electrophile->success no_external_base Diamine acts as base, promoting E2. Consider alternative synthetic route. check_base->no_external_base No no_external_base->success

Caption: Decision tree for minimizing E2 elimination byproducts.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Try running your reaction at a lower temperature for a longer period.

  • Change the Electrophile: This is the most critical factor. If you are using a secondary or tertiary alkyl halide, elimination will almost always be a major pathway with a hindered base.[8] Redesign your synthesis to use a primary electrophile if possible.

  • Use a Weaker Base (If Applicable): If the diamine is intended only as a nucleophile and an external base is used to scavenge acid, ensure the external base is not excessively strong. However, in most cases, the diamine itself is the strongest base in the mixture.

If elimination remains a persistent issue, an alternative synthetic strategy, such as reductive amination, may be necessary to form the desired C-N bond.

References

  • LibreTexts. (2024, March 23). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(12), 1944–1951. [Link]

  • LibreTexts. (2019, June 5). 8.1: General Features of Elimination. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity... Scientific Reports, 7(1), 1-15. [Link] (Note: This is a representative synthesis article for the scaffold).

  • LibreTexts. (2023, January 22). Substitution and Elimination Reactions of Amines. Chemistry LibreTexts. [Link]

  • Eymery, F., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications, (18), 1797-1798. [Link]

  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. [Link]

  • Kählig, H., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(2), 69-81. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chen, Y., et al. (2017). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Scientific Reports, 7(1), 1-9. [Link]

  • Quora. (2020, May 1). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. [Link]

  • ResearchGate. (2025, November 2). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.... [Link]

  • The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. [Link]

  • Organic Letters. (2025, June 12). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. [Link]

  • ResearchGate. (2025, August 6). Buildup of epoxycycloaliphatic amine networks. Kinetics, vitrification, and gelation. [Link]

  • ARKIVOC. (n.d.). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. [Link]

  • Khan Academy. (2010, September 16). Nucleophilicity vs. Basicity. YouTube. [Link]

  • Master Organic Chemistry. (2012, June 6). Nucleophilicity vs. Basicity. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Basicity vs Nucleophilicity - Steric Hindrance. YouTube. [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • ResearchGate. (2015, February 20). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. [Link]

  • ResearchGate. (n.d.). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. [Link]

  • University of Glasgow. (n.d.). synthesis and reactions of bridged bicyclic compounds. [Link]

  • MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • ResearchGate. (2025, August 6). Bicyclic Conformationally Restricted Diamines. [Link]

  • PubMed Central. (n.d.). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives.... [Link]

  • PubMed. (2024, October 22). Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. [Link]

  • Journal of Materials Chemistry. (n.d.). Kinetic modelling studies of amine–epoxide reactions.... [Link]

Sources

Technical Support Center: 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and application of this chiral diamine catalyst. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the robustness and reproducibility of your catalytic reactions.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the use of the this compound catalyst.

Issue 1: Low or No Catalytic Activity

A sudden or complete loss of catalytic activity is a frequent issue. This is often linked to the degradation or inhibition of the catalyst.

Possible Causes and Solutions:

  • Catalyst Purity and Integrity: The presence of impurities can significantly hamper catalytic performance.

    • Verification: Before use, verify the purity of the catalyst. While vendor-supplied data is a good starting point, in-house characterization is recommended, especially for a new batch or after prolonged storage.

    • Troubleshooting Steps:

      • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure and identify any organic impurities.

      • Elemental Analysis: For new batches, elemental analysis can confirm the correct elemental composition.

      • Purification: If impurities are detected, purification may be necessary. Recrystallization or column chromatography can be effective, though care must be taken to handle the purified catalyst under an inert atmosphere.

  • Air and Moisture Sensitivity: Like many chiral amine catalysts, this compound can be sensitive to atmospheric oxygen and moisture.

    • Causality: Amines can be oxidized by air, and the presence of water can interfere with the catalytic cycle, for instance by competing for coordination sites or facilitating side reactions.[1]

    • Troubleshooting Steps:

      • Inert Atmosphere: All manipulations of the catalyst, including weighing and addition to the reaction vessel, should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

      • Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.

      • Degassing: Degas solvents prior to use to remove dissolved oxygen.

  • Improper Storage: The stability of the catalyst is highly dependent on storage conditions.

    • Recommendations:

      • Free Base: Store at room temperature, sealed under an inert atmosphere.[2]

      • Trifluoroacetate Salt: Store at 2-8°C, sealed and in a dry environment.[3]

    • Troubleshooting: If the catalyst has been stored improperly, its activity may be compromised. It is advisable to use a fresh, properly stored batch of the catalyst for comparison.

Troubleshooting Workflow for Low Catalytic Activity

G cluster_deactivation Deactivation Pathways ActiveCatalyst Active 2-Ethyl-2,5-diazabicyclo- [2.2.1]heptane InactiveSpecies Inactive Species ActiveCatalyst->InactiveSpecies Deactivation Product Desired Product ActiveCatalyst->Product Catalytic Cycle Substrate Substrate Substrate->Product Oxidation Oxidation (Air) Oxidation->InactiveSpecies Hydrolysis Hydrolysis (Moisture) Hydrolysis->InactiveSpecies SideReaction Reaction with Impurities SideReaction->InactiveSpecies

Caption: Potential deactivation pathways for the catalyst.

II. Frequently Asked Questions (FAQs)

Q1: How should I store the this compound catalyst?

A1: The storage conditions depend on the form of the catalyst. The free base should be stored at room temperature, sealed tightly under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture. [2]The trifluoroacetate salt is more sensitive and should be stored at 2-8°C, also sealed and in a dry environment. [3]For long-term storage, it is recommended to store the catalyst in a glovebox or a desiccator under an inert atmosphere.

Q2: My reaction is giving a low yield but high enantioselectivity. What should I investigate?

A2: This scenario often points towards issues with reaction kinetics or catalyst stability rather than the stereocontrol of the reaction. Consider the following:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over time (e.g., by TLC or GC) to determine if the reaction has stalled. A modest increase in reaction time or temperature might be necessary, but be mindful that increasing the temperature could potentially lower the enantioselectivity.

  • Catalyst Loading: The catalyst loading might be too low. Try increasing the catalyst loading in small increments.

  • Catalyst Deactivation: The catalyst may be slowly degrading under the reaction conditions. Running the reaction with a fresh batch of catalyst or adding a second portion of the catalyst midway through the reaction can help determine if deactivation is the issue.

Q3: What analytical techniques are recommended for checking the quality of the catalyst?

A3: A combination of techniques is recommended for a thorough quality assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Chiral HPLC or GC: To determine the enantiomeric purity of the catalyst itself, if applicable, or to assess its performance in a standard test reaction.

  • Elemental Analysis: To verify the elemental composition (C, H, N) and ensure there are no inorganic residues from the synthesis.

  • Melting Point: For solid forms of the catalyst, a sharp melting point is a good indicator of purity.

Q4: Can I use this catalyst in aqueous or protic solvents?

A4: Generally, the use of this compound and similar chiral diamine catalysts in aqueous or protic solvents is not recommended without specific modifications or reaction conditions designed for such media. The lone pairs on the nitrogen atoms are basic and can be protonated by protic solvents, which would inhibit their catalytic activity. Furthermore, the presence of water can lead to catalyst degradation and side reactions. [1][4]However, some modern asymmetric catalysis methods are being developed for use in water, often with modified catalysts or additives. [5][6]If your application requires a protic solvent, a thorough literature search for protocols specific to your reaction type is essential.

Q5: How does the ethyl group on the this compound catalyst influence its properties compared to other N-substituted derivatives?

A5: The N-substituent in 2,5-diazabicyclo[2.2.1]heptane derivatives plays a crucial role in tuning the steric and electronic properties of the catalyst. The ethyl group, being a small alkyl group, will have a different steric profile compared to a methyl, benzyl, or Boc group. This can influence the catalyst's conformation and how it interacts with the substrate in the transition state, potentially affecting both reactivity and enantioselectivity. The electronic effect of the ethyl group is weakly electron-donating, which can influence the basicity and nucleophilicity of the nitrogen atom it is attached to. The optimal N-substituent is often reaction-dependent, and screening of different derivatives is a common strategy in catalyst development. [7][8]

III. Experimental Protocols

Protocol 1: General Procedure for Handling and Use in an Asymmetric Reaction

This protocol provides a general guideline for the proper handling and use of the this compound catalyst to ensure optimal performance and reproducibility.

  • Preparation of Glassware and Solvents:

    • All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.

    • Use anhydrous solvents from a reliable commercial source or dry them using standard procedures (e.g., passing through a column of activated alumina or distillation from an appropriate drying agent).

  • Catalyst Handling (Inert Atmosphere):

    • All manipulations of the solid catalyst should be performed in a glovebox or using a Schlenk line.

    • Prepare a stock solution of the catalyst in an anhydrous solvent to facilitate accurate dispensing of small quantities.

  • Reaction Setup:

    • To a flame-dried reaction flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add the catalyst (either as a solid or as a stock solution).

    • Add the appropriate anhydrous solvent via syringe.

    • Cool the reaction mixture to the desired temperature.

    • Add the substrate, followed by the reagent, dropwise via syringe.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC, or LC-MS.

    • Upon completion, quench the reaction as appropriate for the specific transformation.

    • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography, recrystallization, or distillation.

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

IV. References

  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

  • On the properties and atmospheric implication of amine-hydrated clusters. RSC Publishing. [Link]

  • Jordis, U., et al. (2001). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Royal Society of Chemistry. [Link]

  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. [Link]

  • Hydrogen bonding and orientation effects on the accommodation of methylamine at the air-water interface. PubMed. [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions encountered during the post-synthesis workup of this versatile bicyclic diamine. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the high purity of your final product.

Introduction to Purification Challenges

This compound is a chiral, rigid scaffold of significant interest in medicinal chemistry.[1] Its basic nature, stemming from the two nitrogen atoms, dictates many of its purification properties.[2] The synthesis of this compound and its derivatives can often lead to a mixture of starting materials, reagents, and side-products that require careful separation. This guide will walk you through common issues and their solutions, from initial extraction to final polishing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product after synthesis shows multiple spots on TLC, including what I suspect are starting materials and a polar baseline impurity. What is the best initial workup strategy?

A1: This is a common scenario. The initial workup is critical for a successful purification. A well-planned liquid-liquid extraction is your first line of defense.

Core Principle: The basicity of the diamine nitrogens allows for selective extraction by manipulating the pH of the aqueous phase.

Recommended Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Perform an initial wash with a dilute acidic solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer, leaving behind many non-basic organic impurities in the organic layer.

  • Basification and Extraction: Separate the aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates your product, making it soluble in an organic solvent again.

  • Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate) to recover your purified product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure.[1]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.

  • Product not fully extracting into the acidic layer: Ensure the pH of the aqueous layer is sufficiently low (pH < 2) to fully protonate both nitrogens.

Q2: I've performed a liquid-liquid extraction, but my product is still not pure enough. What is the next recommended purification step?

A2: For further purification, flash column chromatography is a highly effective technique for separating your target compound from closely related impurities.

Expert Insight: The choice of stationary and mobile phase is critical for achieving good separation. Due to the basic nature of your compound, it is prone to tailing on standard silica gel.

Recommended Column Chromatography System:

ParameterRecommendationRationale
Stationary Phase Alumina (basic or neutral) or amine-treated silica gelThe basic nature of alumina or amine-treated silica minimizes interactions with the basic nitrogens of your product, leading to better peak shapes and reduced tailing.
Mobile Phase A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or a mixture of toluene and diethyl ether).[1][3]The gradient allows for the elution of less polar impurities first, followed by your product. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can further improve peak shape on standard silica gel by competing for active sites.

Step-by-Step Protocol:

  • Column Packing: Properly pack a column with your chosen stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute your compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow:

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base) Crude_Mixture->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Partially Purified Pure_Product Pure this compound Chromatography->Pure_Product

Caption: A typical purification workflow for this compound.

Q3: My compound appears pure by TLC, but the NMR spectrum shows residual solvent peaks. How can I effectively remove high-boiling point solvents?

A3: Residual solvents can be challenging to remove, especially those with high boiling points.

Troubleshooting Strategies:

  • High Vacuum Drying (Lyophilization): If your compound is a solid, drying under high vacuum for an extended period can be effective. For stubborn solvents, a lyophilizer (freeze-dryer) can be used if you can first dissolve your compound in a suitable solvent like water or 1,4-dioxane and freeze it.

  • Solvent Co-evaporation (Azeotroping): This technique involves adding a more volatile solvent to your product and then removing it under reduced pressure. The volatile solvent helps to "carry away" the less volatile one. For example, adding methanol and then evaporating it can help remove residual water.

  • Trituration/Recrystallization: If your product is a solid, trituration with a non-solvent in which the impurities are soluble can be very effective. If a suitable solvent system can be found, recrystallization is an excellent final purification step that can also remove residual solvents.[4]

Q4: I am struggling to obtain a crystalline solid for final analysis. What techniques can I try to induce crystallization?

A4: Obtaining a crystalline solid can sometimes be a matter of patience and trying various techniques.

Methods to Induce Crystallization:

TechniqueDescription
Slow Evaporation Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
Vapor Diffusion Dissolve your compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.
Cooling Crystallization Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature or below.
Scratching Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Troubleshooting Decision Tree for Purification:

TroubleshootingTree Start Crude Product Impure? LLE Perform Acid-Base Liquid-Liquid Extraction Start->LLE Yes End End Start->End No Check_Purity1 Sufficiently Pure? LLE->Check_Purity1 Column Perform Flash Column Chromatography Check_Purity1->Column No Final_Product Pure Product Check_Purity1->Final_Product Yes Check_Purity2 Sufficiently Pure? Column->Check_Purity2 Recrystallize Consider Recrystallization or Trituration Check_Purity2->Recrystallize No Check_Purity2->Final_Product Yes Recrystallize->Final_Product

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • CAS 845866-61-7: this compound. (n.d.). Google.
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A - Semantic Scholar. (n.d.). Semantic Scholar.
  • (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - ResearchGate. (n.d.). ResearchGate.
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane - ResearchGate. (n.d.). ResearchGate.

Sources

Technical Support Center: Catalyst Deactivation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and related chiral diamine complexes in asymmetric synthesis. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to address the common challenge of catalyst deactivation. As specialists in catalysis, we understand that maintaining catalyst activity, selectivity, and stability is paramount to achieving reproducible and high-yielding results. This document offers a structured approach to diagnosing, mitigating, and resolving issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and deactivation of this compound metal complexes.

Q1: What are the primary mechanisms that cause my catalyst complex to lose activity?

Catalyst deactivation is a multifaceted issue that can stem from several distinct mechanisms.[1] For sophisticated organometallic complexes involving chiral diamine ligands, the causes are typically grouped into three categories: chemical, thermal, and mechanical.[2]

  • Chemical Deactivation (Poisoning & Fouling): This is the most common cause.

    • Poisoning: Strong chemisorption of impurities from substrates, solvents, or the atmosphere (e.g., sulfur, oxygen) onto the active metal center can block reaction sites.[2][3] For catalysts with amine ligands, competitive coordination of other Lewis basic compounds in the reaction mixture can also lead to deactivation.[4]

    • Fouling: This involves the physical deposition of substances onto the catalyst surface. In organic synthesis, this often manifests as "coking," where carbonaceous materials or polymeric byproducts block active sites and pores.[2][5]

  • Thermal Degradation (Sintering): High reaction temperatures can induce structural changes in the catalyst. This may involve the agglomeration of metal particles (sintering) or the decomposition of the chiral ligand itself, leading to a loss of both activity and enantioselectivity.[2][6]

  • Vapor-Solid or Solid-Solid Reactions: The active catalytic species may react with the support material or other components in the reaction, forming inactive phases.[2]

Q2: Which experimental parameters have the most significant impact on the stability of my catalyst?

The longevity of your catalyst is highly sensitive to the reaction environment. Several factors must be meticulously controlled:

  • Temperature: Elevated temperatures accelerate most degradation pathways, including ligand decomposition and metal sintering.[7][8]

  • Atmosphere (Oxygen & Humidity): Many catalyst complexes are sensitive to oxygen and moisture. Oxygen can lead to irreversible oxidation of the metal center or the ligand.[7] Moisture can cause hydrolysis, leading to the formation of inactive metal hydroxides or oxides.[7][8] Conducting reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen) is critical.

  • pH and Base Concentration: Variations in pH can alter the structure of the catalyst complex or the ligand.[7] In reactions involving bases, their concentration can significantly affect not only the initial reaction rates but also the subsequent deactivation of the catalyst.[9]

  • Purity of Reagents: Impurities in substrates or solvents, even at trace levels, can act as potent catalyst poisons.

Q3: Is it possible to regenerate a deactivated this compound complex?

Yes, regeneration is often feasible, but the appropriate method depends entirely on the deactivation mechanism.[1][10] A deactivated catalyst is a significant cost factor, and regeneration can be a highly economical solution.[10]

  • For fouling by organic residues, a careful solvent wash or treatment with a stripping agent can be effective.[10]

  • For certain types of poisoning , a chemical wash can remove the adsorbed species. For example, a mild acid wash can sometimes remove basic impurities that have coordinated to the metal center.[11]

  • In some cases, treatment with hydrogen (hydrogenation) can be an effective strategy to restore the catalyst's original active state.[10]

Regeneration strategies for complex, homogeneous catalysts must be approached with care to avoid damaging the intricate ligand structure.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving specific issues encountered during your experiments.

Problem 1: My reaction begins with a high initial rate, but conversion plateaus prematurely.

  • Diagnosis: This kinetic profile often suggests a first-order deactivation process where the catalyst is being consumed or inhibited as the reaction progresses.[9]

  • Potential Causes & Solutions:

    • Product Inhibition: The product of the reaction may be a Lewis basic compound that coordinates to the catalyst's active site more strongly than the substrate, leading to competitive inhibition.

      • Action: Try running the reaction at a lower conversion or consider in-situ product removal strategies if feasible.

    • Trace Impurities: A poison present in the substrate or solvent is consumed over time, deactivating the catalyst stoichiometrically.

      • Action: Re-purify all substrates and solvents immediately before use. Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere.

    • Thermal Instability: The catalyst may be slowly degrading at the reaction temperature over the extended reaction time.

      • Action: Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to see if the catalyst lifetime improves.

Problem 2: I'm observing a consistent loss of enantioselectivity (ee) throughout the reaction.

  • Diagnosis: This indicates that the chiral environment of the catalyst is being compromised.

  • Potential Causes & Solutions:

    • Ligand Decomposition or Modification: The this compound ligand may be undergoing a chemical transformation (e.g., oxidation, hydrolysis, or side reaction) that alters its stereochemical influence.

      • Action: Use analytical techniques (NMR, MS) to analyze the catalyst's structure post-reaction. Ensure the reaction conditions are free from agents that could react with the diamine ligand.

    • Formation of a Less Selective Species: The initial complex may be converting into a different, less selective but still active catalytic species. This can be a result of ligand dissociation or rearrangement.[9]

      • Action: Investigate the effect of solvent polarity and temperature on selectivity. A more coordinating solvent may help stabilize the active chiral complex.

Problem 3: My catalyst has precipitated from the reaction mixture.

  • Diagnosis: The catalyst complex has lost its solubility, indicating a significant structural or chemical change.

  • Potential Causes & Solutions:

    • Oxidation/Hydrolysis: Exposure to trace air or water has converted the soluble organometallic complex into an insoluble inorganic species (e.g., metal oxide/hydroxide).

      • Action: This is often irreversible. The preventative measure is to use rigorous anhydrous and anaerobic (Schlenk line or glovebox) techniques.

    • Thermal Degradation: The complex may have decomposed at the reaction temperature into an insoluble, aggregated material.

      • Action: Confirm the thermal stability limit of your catalyst via TGA (Thermogravimetric Analysis). Operate well below this decomposition temperature.

    • Change in Solvent Environment: As the reaction proceeds, the composition and polarity of the medium can change, potentially causing a catalyst with borderline solubility to precipitate.

      • Action: Choose a solvent system in which the catalyst exhibits high solubility under all reaction stages.

Data Summary & Mitigation Strategies

The following table summarizes key factors that influence catalyst stability and provides recommended actions to mitigate their negative effects.

FactorPotential Impact on CatalystRecommended Mitigation StrategySupporting Evidence
Temperature Accelerates degradation, ligand decomposition, metal sintering.Operate at the lowest feasible temperature. Determine the catalyst's thermal decomposition point (TGA).[7][8]
Oxygen Irreversible oxidation of the metal center or ligand.Maintain a strictly inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.[7]
Humidity/Moisture Hydrolysis leading to inactive metal hydroxides/oxides.Use anhydrous solvents and reagents. Dry all glassware thoroughly.[7][8]
pH / Acidity Alteration of the ligand or complex structure. Protonation/deprotonation can affect coordination.Use buffered systems where appropriate or non-acidic reagents. Carefully control the concentration of any basic additives.[7][9]
Light Exposure Photodegradation, breaking of chemical bonds in the ligand or complex.Protect the reaction vessel from light, especially UV, by wrapping it in aluminum foil.[7]
Substrate Impurities Lewis basic impurities can act as poisons by coordinating to the metal center.Purify substrates via distillation, recrystallization, or column chromatography immediately prior to use.[2][4]
Visualized Workflows and Pathways
Catalyst Deactivation Pathways

The following diagram illustrates the primary routes through which an active catalyst complex can become deactivated.

Active Active Catalyst Complex (e.g., M-L*) Poisoned Poisoned Catalyst (Impurity Adsorbed) Active->Poisoned Poisoning (e.g., Sulfur, O2) Fouled Fouled Catalyst (Coke/Polymer Deposition) Active->Fouled Fouling (Byproducts) Degraded Thermally Degraded Complex (Ligand Decomposition/Sintering) Active->Degraded Thermal Stress (High Temp) Inactive Inactive State Poisoned->Inactive Fouled->Inactive Degraded->Inactive

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing poor catalyst performance.

Start Experiment Shows Poor Performance Check_Kinetics Analyze Reaction Kinetics: Premature Plateau? Start->Check_Kinetics Check_EE Analyze Enantioselectivity: Decreasing ee? Check_Kinetics->Check_EE No Cause_Inhibition Potential Cause: Product Inhibition or Trace Poisoning Check_Kinetics->Cause_Inhibition Yes Check_Precipitate Visual Inspection: Precipitate Formed? Check_EE->Check_Precipitate No Cause_Ligand Potential Cause: Ligand Decomposition or Structural Rearrangement Check_EE->Cause_Ligand Yes Cause_Insoluble Potential Cause: Oxidation/Hydrolysis or Thermal Decomposition Check_Precipitate->Cause_Insoluble Yes Solution_Purify Solution: Purify Reagents, Optimize Conditions Cause_Inhibition->Solution_Purify Solution_Analyze Solution: Post-reaction Analysis (NMR), Adjust Solvent/Temp Cause_Ligand->Solution_Analyze Solution_Inert Solution: Use Strict Inert Techniques, Verify Thermal Stability Cause_Insoluble->Solution_Inert

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: General Regeneration of a Deactivated Catalyst

Disclaimer: This is a generalized protocol. The optimal conditions, solvents, and reagents must be adapted based on the specific nature of your catalyst complex and the suspected cause of deactivation. Perform on a small scale first.

  • Catalyst Recovery:

    • If the catalyst is homogeneous, it must first be precipitated or immobilized. A change in solvent to an anti-solvent can sometimes achieve this.

    • If heterogeneous, filter the catalyst from the reaction mixture.

  • Step 1: Solvent Washing (For Fouling)

    • Wash the recovered catalyst multiple times with a solvent in which the catalyst is insoluble but the fouling agents (e.g., organic byproducts) are soluble. A non-coordinating solvent like hexane is often a good first choice.

    • Follow with a wash using the reaction solvent (e.g., THF, Toluene) to remove adsorbed reagents.

    • Dry the catalyst thoroughly under a high vacuum.

  • Step 2: Mild Acid Wash (For Lewis Basic Poisons)

    • This step is aggressive and risks damaging the complex. Proceed with caution.

    • Prepare a dilute solution of a weak acid (e.g., 0.1 M acetic acid in an appropriate solvent).

    • Wash the catalyst briefly with the acidic solution to strip away strongly coordinated basic poisons.[11]

    • Immediately neutralize by washing with a dilute, non-coordinating base solution (e.g., highly diluted triethylamine solution), followed by several washes with a pure solvent to remove all salts.

    • Dry the catalyst thoroughly under a high vacuum.

  • Step 3: Hydrogen Treatment (For Reduction of Oxidized Species)

    • This procedure requires specialized equipment (e.g., a Parr hydrogenator or a tube furnace).

    • Place the dried catalyst in a suitable reactor.

    • Purge the system thoroughly with an inert gas (Argon).

    • Introduce hydrogen gas (or a H₂/Ar mixture) and heat to a mild temperature (e.g., 50-100 °C). The optimal temperature and pressure are highly system-dependent.[10]

    • Hold for several hours before cooling to room temperature under an inert atmosphere.

  • Validation:

    • Test the regenerated catalyst in a small-scale control reaction to compare its activity and selectivity against a fresh catalyst sample.

References
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Regeneration of the Deactivated SCR Catalysts. (n.d.). China Steel Corporation. Retrieved January 19, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2022, October 2). Dawsongroup. Retrieved January 19, 2026, from [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. (2001). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2024, January 13). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Chiral diamines in asymmetric synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. (2021, June 30). ADDI. Retrieved January 19, 2026, from [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (n.d.). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved January 19, 2026, from [Link]

  • Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. (2024, November 25). PubMed. Retrieved January 19, 2026, from [Link]

  • Stability of the 1,4-bis(2'-haloethyl)-1,4-diazabicyclo[2.2.1]heptane dication. (n.d.). Canadian Science Publishing. Retrieved January 19, 2026, from [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (n.d.). Energy Advances (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Journal of Pharmaceutics & Drug Delivery Research. (n.d.). SciTechnol. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reactions Catalyzed by 2,5-Diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2,5-diazabicyclo[2.2.1]heptane (DBH) and its derivatives in asymmetric organocatalysis. As a rigid chiral scaffold, DBH offers a unique platform for a variety of stereoselective transformations.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and practical protocols to help you navigate experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-diazabicyclo[2.2.1]heptane (DBH), and why is it an effective organocatalyst scaffold?

A1: 2,5-Diazabicyclo[2.2.1]heptane is a bicyclic diamine featuring a conformationally rigid cage-like structure.[2] Its rigidity, stemming from the bridged framework, is a key advantage over flexible diamines like piperazine. This structural constraint reduces the number of possible transition states in a reaction, which can lead to higher levels of stereocontrol. The parent compound is chiral and often derived from naturally occurring amino acids like trans-4-hydroxy-L-proline.[1] These features make it an attractive scaffold for developing novel chiral ligands and organocatalysts for asymmetric synthesis.[3]

Q2: What are the common forms of this catalyst, and how do they differ?

A2: The catalyst is often used in several forms:

  • Dihydrobromide Salt: The parent (1S,4S)-(+)-2,5-diazabicyclo[2.2.1]heptane is frequently supplied as a dihydrobromide salt for improved stability and handling. It can be used directly as a Brønsted acid catalyst or neutralized in situ to generate the free diamine.

  • N-Substituted Derivatives: The catalytic activity and selectivity of the DBH scaffold can be fine-tuned by introducing substituents at one or both nitrogen atoms.[1][4] For example, N-methylated or N-benzylated derivatives can alter the steric environment and basicity of the catalyst, often leading to improved enantioselectivity in specific reactions.[4][5]

Q3: What general handling and storage precautions should I take with DBH catalysts?

A3: Like many amine-based organocatalysts, the free base form of DBH can be sensitive to air and moisture, which can lead to catalyst deactivation and poor reproducibility.[6]

  • Storage: It is best to store the catalyst under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The dihydrobromide salt form is generally more stable for long-term storage.[7]

  • Handling: For optimal results and reproducibility, reactions should be set up using anhydrous solvents and under an inert atmosphere, employing standard Schlenk techniques or a glovebox.[8]

Q4: Which classes of reactions are commonly catalyzed by DBH and its derivatives?

A4: The DBH scaffold has proven effective in several important asymmetric transformations, including:

  • Biginelli Reaction: Chiral DBH derivatives catalyze the three-component reaction between aldehydes, β-ketoesters, and urea to produce chiral dihydropyrimidinones (DHPMs).[4][9]

  • Michael Additions: As a secondary amine, DBH can activate carbonyl compounds via enamine formation, facilitating enantioselective conjugate additions to Michael acceptors like enones and nitroolefins.[10][11]

  • Aldehyde Alkylations: DBH-derived ligands have been successfully used in the asymmetric addition of organozinc reagents (e.g., diethylzinc) to aldehydes.[5][12]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you make informed decisions.

Issue 1: Low Enantiomeric Excess (ee)

Q: My reaction proceeds to a good yield, but the enantioselectivity is poor. What are the likely causes and how can I fix this?

A: Low enantioselectivity indicates that the energy difference between the two diastereomeric transition states leading to the R and S enantiomers is small. Several factors can influence this delicate energy balance.

  • Potential Cause 1: Suboptimal Solvent Choice

    • Why it happens: The solvent plays a critical role in stabilizing or destabilizing the transition state assembly.[6] Solvent polarity and its ability to form hydrogen bonds can alter the catalyst's conformation and its interaction with the substrate. For instance, a reaction may favor a non-polar solvent like toluene over a polar one like methanol, or vice-versa.[1][13]

    • Troubleshooting Steps:

      • Screen Solvents: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).

      • Analyze Trends: Look for a correlation between solvent properties and enantioselectivity to guide further optimization.

  • Potential Cause 2: Reaction Temperature is Too High

    • Why it happens: Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less selective transition states.[6] According to the Eyring equation, the difference in activation energies between the two stereochemical pathways has a greater impact on the product ratio at lower temperatures.

    • Troubleshooting Steps:

      • Reduce Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

      • Monitor Kinetics: Be aware that lowering the temperature will slow the reaction rate, so extended reaction times may be necessary.[6]

  • Potential Cause 3: Inadequate Catalyst Structure

    • Why it happens: The parent DBH scaffold may not provide sufficient steric hindrance or the ideal electronic environment to induce high selectivity for your specific substrate.

    • Troubleshooting Steps:

      • Switch to an N-Substituted Catalyst: Test derivatives with varying steric bulk at the nitrogen atoms (e.g., N-methyl, N-benzyl, or N-phenylethyl).[4][5] These groups can more effectively shield one face of the reactive intermediate (e.g., the enamine), forcing the electrophile to approach from the less hindered face.

  • Potential Cause 4: Impurities in Reagents or Catalyst

    • Why it happens: Impurities in your starting materials or catalyst can act as poisons or promote non-selective background reactions.[6] For example, acidic or basic impurities can interfere with the catalyst's intended mode of action.

    • Troubleshooting Steps:

      • Verify Catalyst Purity: Ensure the catalyst is of high purity. If in doubt, purify it according to literature procedures.

      • Purify Substrates and Reagents: Distill liquid reagents and recrystallize solid starting materials.

      • Use Anhydrous Solvents: Ensure solvents are properly dried, as water can interfere with the catalytic cycle.

Troubleshooting Low Enantioselectivity start Low ee Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Decrease Temperature (e.g., 0°C to -78°C) check_temp->lower_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Solvents (Toluene, DCM, THF, etc.) check_solvent->screen_solvents No check_catalyst Is Catalyst Structure Optimal? check_solvent->check_catalyst Yes screen_solvents->check_catalyst screen_derivatives Test N-Substituted DBH Derivatives check_catalyst->screen_derivatives No check_purity Are Reagents Pure? check_catalyst->check_purity Yes screen_derivatives->check_purity purify Purify Catalyst & Starting Materials check_purity->purify No end_node Improved ee check_purity->end_node Yes purify->end_node

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low or Stalled Reaction Yield

Q: The enantioselectivity of my reaction is acceptable, but the conversion is low or the reaction stalls. How can I improve the yield?

A: Poor yield with good enantioselectivity suggests that the desired catalytic cycle is operating correctly but is either slow or being prematurely terminated.

  • Potential Cause 1: Catalyst Deactivation

    • Why it happens: The catalyst may be degrading under the reaction conditions. This is often caused by trace amounts of water or oxygen, or by impurities in the substrate or solvent that react irreversibly with the catalyst.[6]

    • Troubleshooting Steps:

      • Improve Inert Conditions: Use freshly dried solvents and rigorously apply inert atmosphere techniques (Schlenk line or glovebox).

      • Add Catalyst in Portions: If the catalyst has limited stability over the reaction time, adding it in multiple portions may help maintain a sufficient concentration of active catalyst.

  • Potential Cause 2: Insufficient Reaction Time or Temperature

    • Why it happens: The reaction may simply be slow under the conditions required for high enantioselectivity (e.g., low temperature).

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Take aliquots over time and analyze by TLC, GC, or NMR to confirm if the reaction has truly stalled or is just slow.

      • Increase Reaction Time: Allow the reaction to run for a longer period (e.g., 48-72 hours).

      • Cautiously Increase Temperature: If time is a constraint, incrementally increase the temperature, but be aware this may compromise enantioselectivity.[6]

      • Consider Microwave Irradiation: For some reactions, like the Biginelli reaction, microwave heating has been shown to dramatically reduce reaction times, though it may require re-optimization to maintain selectivity.[4][14]

  • Potential Cause 3: Poor Substrate Solubility

    • Why it happens: If one of the starting materials has poor solubility in the chosen solvent, its effective concentration in the solution will be low, leading to a slow reaction rate.

    • Troubleshooting Steps:

      • Change Solvent: Switch to a solvent system in which all components are fully soluble.

      • Slightly Increase Temperature: A modest increase in temperature can sometimes be sufficient to improve solubility without significantly impacting ee.

Quantitative Data Summary

For successful optimization, it is crucial to understand how different parameters affect the reaction outcome. The following tables summarize typical conditions and results.

Table 1: Representative Conditions for the DBH-Catalyzed Asymmetric Biginelli Reaction[4]

Entry Aldehyde Catalyst (10 mol%) Solvent Time (days) Yield (%) ee (%)
1 Benzaldehyde (1S,4S)-DBH·2HBr Methanol 5 80 25 (S)
2 4-Cl-Benzaldehyde (1S,4S)-DBH·2HBr Methanol 5 85 37 (S)
3 4-NO₂-Benzaldehyde N-Methyl-DBH·2HBr Methanol 5 82 28 (S)

| 4 | 4-Cl-Benzaldehyde | N-(R)-Phenylethyl-DBH·2HBr | Methanol | 5 | 94 | 46 (S) |

Table 2: Influence of Solvent on a Representative DBH-Catalyzed Reaction Note: This is a generalized table; optimal solvents are highly reaction-dependent.

Solvent Typical Polarity Common Application Notes
Toluene Non-polar Often favors aggregation of catalyst/substrate, can enhance stereoselectivity.[13]
THF Polar aprotic Good general-purpose solvent, but its Lewis basicity can sometimes interfere with catalysis.[1]
Dichloromethane Polar aprotic Commonly used, good solubility for many organic compounds.

| Methanol | Polar protic | Can participate in H-bonding, stabilizing certain transition states. Often used for Biginelli reactions.[4] |

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol describes a typical enamine-based activation using a DBH catalyst.

  • Preparation: To an oven-dried vial under an argon atmosphere, add the chiral 2,5-diazabicyclo[2.2.1]heptane derivative (e.g., N-methyl-DBH, 0.10 mmol, 10 mol%).

  • Reagent Addition: Add the desired solvent (e.g., toluene, 1.0 mL). Add the aldehyde (1.2 mmol, 1.2 equiv) and stir for 10 minutes at room temperature.

  • Initiation: Cool the mixture to the desired temperature (e.g., 0 °C). Add the nitroolefin (1.0 mmol, 1.0 equiv) either neat or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at that temperature and monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Enamine Catalysis Cycle cluster_0 Catalytic Cycle Catalyst DBH Catalyst (R₂NH) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Product Chiral Product Adduct_Iminium->Product + H₂O Water H₂O (hydrolysis) Product->Catalyst Regenerates Catalyst

Caption: Generalized catalytic cycle for a DBH-catalyzed Michael addition.

References

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (2022). Vertex AI Search.
  • González-Olvera, R., Demare, P., & Juaristi, E. (2008). 2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar.
  • González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar.
  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.
  • Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric C
  • 2-methyl-2,5-diazabicyclo[2.2.1]heptane. A2B Chem.
  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP.
  • Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric C
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. (2008).
  • (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Toronto Research Chemicals.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (2001).
  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. (2019).
  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. (2019).
  • Bandala, Y., et al. (2009). Optimized Methodologies in Asymmetric Organic Synthesis Applying Microwaves. Journal of the Mexican Chemical Society.
  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. University of Michigan Library.
  • Melgar‐Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). MDPI.
  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Sigma-Aldrich.

Sources

Technical Support Center: Asymmetric Synthesis with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles and field-proven insights to help you navigate the complexities of your experiments. The rigid, chiral scaffold of 2,5-diazabicyclo[2.2.1]heptane makes it a valuable ligand and organocatalyst in a variety of asymmetric transformations.[1][2][3] However, like any sophisticated tool, its application can present challenges. This resource aims to address those challenges head-on, providing you with the knowledge to optimize your reactions and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and challenges encountered when working with this compound.

Q1: My asymmetric reaction is showing low enantioselectivity. What are the primary factors I should investigate?

A1: Low enantioselectivity is a common issue that can often be traced back to a few key areas. Firstly, the purity of the ligand is paramount. Impurities, particularly any residual starting materials from the synthesis of the diazabicycloheptane core, can interfere with the catalytic cycle. Secondly, the choice of metal precursor and the method of catalyst preparation are critical. The formation of the active catalyst may be incomplete or competing, inactive species may be forming. Finally, reaction parameters such as solvent, temperature, and substrate-to-catalyst ratio play a significant role and should be systematically screened.

Q2: I am observing significant formation of a side product that appears to be from a competing reaction pathway. How can I identify and suppress this?

A2: The first step is to fully characterize the side product using techniques like NMR, mass spectrometry, and, if possible, X-ray crystallography. Understanding its structure will provide clues about the competing reaction pathway. Common side reactions can include background uncatalyzed reactions, catalyst deactivation pathways, or reactions with impurities in the starting materials or solvent. Once the pathway is identified, you can often suppress it by adjusting reaction conditions. For example, lowering the reaction temperature can often disfavor higher activation energy side reactions.

Q3: Can the ethyl group on the this compound ligand itself participate in side reactions?

A3: While the ethyl group is generally considered to be relatively inert, under certain conditions, it could potentially be a site for side reactions. For instance, in the presence of strong bases or oxidizing agents, reactions at the α-carbon of the ethyl group are conceivable, though often less favorable than reactions at other sites. Careful consideration of the reagents and conditions used in your specific transformation is necessary.

Q4: Are there known issues with the stability of the 2,5-diazabicyclo[2.2.1]heptane core under certain reaction conditions?

A4: The 2,5-diazabicyclo[2.2.1]heptane core is a relatively robust bicyclic structure. However, it is susceptible to degradation under harsh acidic or basic conditions, which could lead to ring-opening or other rearrangements. It is always advisable to consult the literature for the stability of this scaffold under conditions similar to your intended reaction.

II. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a more detailed breakdown of specific side reactions that can occur in asymmetric synthesis using this compound, along with actionable troubleshooting steps.

Issue 1: Racemization of the Product or Chiral Ligand

Symptoms:

  • Decreased enantiomeric excess (ee) over the course of the reaction.

  • Inconsistent ee values between batches.

Potential Causes & Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Ligand Racemization Under harsh basic or acidic conditions, the stereocenters of the diazabicyclo[2.2.1]heptane core could potentially epimerize, leading to a loss of enantioselectivity in the catalysis.1. Verify Ligand Stability: Before initiating the reaction, subject a solution of the ligand to the proposed reaction conditions (without the substrate) and monitor its optical purity over time using chiral HPLC or polarimetry. 2. Moderate Reaction Conditions: If instability is observed, explore milder bases or acids, or consider running the reaction at a lower temperature.
Product Racemization The desired chiral product may be susceptible to racemization under the reaction conditions, especially if it contains an acidic proton adjacent to the newly formed stereocenter.1. Quench Promptly: Ensure the reaction is quenched promptly upon completion to minimize exposure of the product to the reaction conditions. 2. Buffer the Reaction: In cases where acidic or basic byproducts are formed, the addition of a non-interfering buffer can help maintain a neutral pH. 3. Isolate and Analyze: Isolate the product at different reaction times to determine if the ee is decreasing as the reaction progresses.
Background Uncatalyzed Reaction A non-stereoselective background reaction may be competing with the desired catalytic pathway, leading to the formation of a racemic product.1. Run a Control Reaction: Perform the reaction without the chiral ligand to quantify the rate of the uncatalyzed reaction. 2. Lower Reaction Temperature: The catalyzed reaction often has a lower activation energy than the uncatalyzed pathway, so decreasing the temperature can favor the desired reaction. 3. Increase Catalyst Loading: A higher concentration of the active catalyst can help to outcompete the background reaction.
Issue 2: Catalyst Deactivation or Inhibition

Symptoms:

  • The reaction stalls before reaching full conversion.

  • Non-linear reaction kinetics.

Potential Causes & Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Coordination of Impurities Trace impurities in the solvent or starting materials (e.g., water, other coordinating species) can bind to the metal center of the catalyst, inhibiting its activity.1. Rigorous Purification: Ensure all solvents and reagents are rigorously dried and purified. Use of a glovebox or Schlenk techniques is highly recommended. 2. Use of Additives: In some cases, the addition of a sacrificial Lewis acid or a dehydrating agent can help to sequester inhibitory impurities.
Formation of Inactive Catalyst Species The active catalyst may be in equilibrium with inactive dimeric or oligomeric species. This can be influenced by concentration and temperature.1. Vary Catalyst Concentration: Investigate the effect of catalyst loading on the reaction rate. A non-linear relationship may indicate the formation of higher-order inactive species. 2. Temperature Screening: Higher temperatures can sometimes favor the dissociation of inactive aggregates into the active monomeric catalyst.
Substrate or Product Inhibition The substrate or product may coordinate too strongly to the catalyst, preventing turnover.1. Initial Rate Kinetics: Measure the initial reaction rates at varying substrate concentrations to check for substrate inhibition. 2. In-situ Monitoring: Use techniques like in-situ IR or NMR to monitor the concentration of catalyst-substrate or catalyst-product complexes during the reaction.
Issue 3: Competing Reaction Pathways of the Substrate

Symptoms:

  • Formation of multiple, unexpected side products.

  • Low yield of the desired product despite full consumption of the starting material.

Potential Causes & Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Alternative Reaction Modes The substrate may have multiple reactive sites that can participate in different reaction pathways, leading to a mixture of products.1. Substrate Modification: Consider protecting or modifying other reactive functional groups on the substrate to direct the reaction towards the desired pathway. 2. Ligand Tuning: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. Screening a library of related diazabicyclo[2.2.1]heptane ligands with different substituents may be beneficial.
Decomposition of Substrate or Product The substrate or product may be unstable under the reaction conditions, leading to decomposition products.1. Stability Studies: Test the stability of the starting material and the isolated product under the reaction conditions (without the catalyst or other reagents) to identify any decomposition. 2. Milder Conditions: If instability is confirmed, explore milder reaction conditions (lower temperature, shorter reaction time).

III. Visualizing Reaction and Troubleshooting Workflows

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows.

General Catalytic Cycle in Asymmetric Synthesis

Catalytic Cycle Catalyst Chiral Catalyst (e.g., Metal-Diamine Complex) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product Stereoselective Transformation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst Turnover Troubleshooting Low ee Start Low Enantioselectivity Observed CheckPurity Check Ligand and Reagent Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) CheckPurity->OptimizeConditions Purity Confirmed Success Improved Enantioselectivity CheckPurity->Success Impurity Identified & Removed CheckStability Investigate Ligand/Product Stability OptimizeConditions->CheckStability OptimizeConditions->Success Optimal Conditions Found BackgroundReaction Assess Uncatalyzed Background Reaction CheckStability->BackgroundReaction CheckStability->Success Instability Addressed LigandScreening Screen Alternative Ligands BackgroundReaction->LigandScreening BackgroundReaction->Success Background Reaction Suppressed LigandScreening->Success

Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric reactions.

IV. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example and may require optimization for specific substrates and ligands. [4][5]

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.02 mmol) in anhydrous toluene (1 mL).

    • Cool the solution to 0 °C.

    • Slowly add a solution of diethylzinc (1.0 M in hexanes, 0.2 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for catalyst formation.

  • Reaction:

    • To the pre-formed catalyst solution, add benzaldehyde (1.0 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC analysis.

V. References

  • González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(11), 145-155. [Link]

  • Jordis, U., Sauter, F., & Stanetty, P. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(2), 69-81. [Link]

  • Arai, T., & Hatanaka, M. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)2 Complex. Organic Letters, 9(23), 4799-4801. [Link]

  • Stanetty, P., & Schnürch, M. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 10(5), 194-195. [Link]

  • Nájera, C., & Yus, M. (2014). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 43(10), 3543-3563. [Link]

  • Peczkowski, G. R., Craven, P. G. E., Stead, D., & Simpkins, N. S. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Organic & Biomolecular Chemistry, 17(12), 3145-3149. [Link]

  • Li, J., Wang, Y., & Zhang, X. (2020). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Stanetty, P., & Schnürch, M. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 10(5), 194-195. [Link]

  • Stanetty, P., & Schnürch, M. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 10(5), 194-195. [Link]

  • Melgar-Fernández, R., González-Olvera, R., Olivares-Romero, J. L., González-López, V., Romero-Ponce, L., del Refugio Ramírez-Zárate, M., ... & Juaristi, E. (2008). Synthesis of Novel Derivatives of (1S, 4S)‐2, 5‐Diazabicyclo [2.2. 1] heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Bako, P. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Mondal, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]

  • Martinez-Nunez, E., et al. (2019). Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. PMC. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5236-5246. [Link]

  • Jacobsen, E. N., et al. (1991). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 56(23), 6513-6515. [Link]

  • Savoia, D., et al. (2005). Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Synfacts, 2005(03), 0291-0291. [Link]

  • ResearchGate. (2023). Bicyclic Conformationally Restricted Diamines. [Link]

  • Annunziata, F., et al. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]

  • Zhang, Z., et al. (2022). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 13(28), 8343-8349. [Link]

Sources

Technical Support Center: Optimizing Enantioselectivity with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral ligand 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to achieving high enantioselectivity in your asymmetric reactions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you overcome common experimental hurdles.

Understanding the Role of this compound in Asymmetric Catalysis

This compound belongs to a class of rigid, chiral diamine ligands that have demonstrated significant utility in a variety of asymmetric transformations.[1] Its bicyclic structure provides a well-defined and conformationally restricted chiral environment, which is crucial for effective stereochemical control. This ligand is particularly effective in reactions such as the asymmetric addition of organozinc reagents to aldehydes.

The success of these reactions, however, is highly dependent on a number of experimental parameters, with the choice of solvent being a particularly critical factor. This guide will delve into the nuances of solvent effects and other key variables to help you maximize the enantiomeric excess (ee) of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions, but also the scientific reasoning behind them.

Issue 1: Low Enantioselectivity (% ee)

Low enantioselectivity is one of the most common challenges in asymmetric catalysis. Several factors can contribute to this issue, with solvent choice often being the primary culprit.

Initial Diagnostic Questions:

  • What solvent are you currently using?

  • What is the purity of your solvent, ligand, and starting materials?

  • At what temperature is the reaction being conducted?

  • What is the catalyst loading?

Troubleshooting Steps & Explanations:

  • Solvent Screening is Crucial: The polarity, coordinating ability, and protic/aprotic nature of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. A systematic solvent screening is highly recommended. For instance, in the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a related (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivative, a switch from tetrahydrofuran (THF) to diethyl ether was found to enhance regioselectivity, although it led to a decrease in conversion and yield.[2] This highlights the delicate balance between reactivity and selectivity that is governed by the solvent.

    Data Snapshot: Solvent Effects on a Similar Chiral Diamine System

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.484
Methylene Chloride8.980
Diethyl Ether4.348
Tetrahydrofuran (THF)7.550
Acetonitrile37.552
Methanol32.765
  • Consider Protic vs. Aprotic Solvents with Caution: Protic solvents (e.g., methanol, ethanol) can interact with the catalyst and/or reagents through hydrogen bonding, which can either be beneficial or detrimental to enantioselectivity. In some cases, protic solvents can accelerate undesirable side reactions, such as uncatalyzed epimerization, leading to a lower ee. Aprotic solvents (e.g., toluene, THF, dichloromethane) are generally a good starting point for many asymmetric reactions catalyzed by chiral diamines.

  • Temperature Optimization is Key: The effect of temperature on enantioselectivity can be complex and is not always linear. While lower temperatures often lead to higher enantioselectivity due to the greater difference in the free energies of the diastereomeric transition states, this is not a universal rule. In some cases, an optimal temperature range may exist. For instance, in the oxazaborolidine-catalyzed asymmetric reduction of ketones, the highest enantioselectivities were observed between 20 and 30 °C.[3] Conversely, in a study on the asymmetric autocatalysis of pyrimidyl alkanol, cooling the reaction from 0 °C to -44 °C resulted in a reversal of enantioselectivity.[4] It is therefore crucial to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal conditions for your specific reaction.

  • Evaluate Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it does not always lead to higher enantioselectivity. In some instances, aggregation of the catalyst at higher concentrations can lead to the formation of less selective catalytic species. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.

Issue 2: Poor Reproducibility

Inconsistent results are a frustrating aspect of experimental science. The root cause often lies in subtle variations in experimental conditions.

Troubleshooting Steps & Explanations:

  • Strict Control of Water Content: Many asymmetric reactions, particularly those involving organometallic reagents like diethylzinc, are highly sensitive to moisture. Ensure that all glassware is rigorously dried and that all solvents and reagents are anhydrous. The presence of water can lead to the formation of achiral catalytic species or the decomposition of reagents, resulting in poor enantioselectivity and reproducibility.

  • Purity of Starting Materials: The purity of the chiral ligand, substrate, and any additives is paramount. Impurities can act as catalyst poisons or participate in side reactions, leading to inconsistent results. It is good practice to purify all starting materials before use.

  • Precise Temperature Control: As discussed previously, temperature can have a profound effect on enantioselectivity. Ensure that the reaction temperature is carefully controlled and monitored throughout the experiment. Use a reliable cryostat or cooling bath to maintain a constant temperature.

Issue 3: Low or No Reactivity

In some cases, the desired reaction may not proceed at all, or may give very low yields.

Troubleshooting Steps & Explanations:

  • Solvent Choice Can Impact Reactivity: As noted earlier, the choice of solvent can affect not only selectivity but also the reaction rate. For the (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane derivative, diethyl ether led to a lower conversion rate compared to THF.[2] If you are experiencing low reactivity, consider switching to a more polar or coordinating solvent that may better solvate the transition state and increase the reaction rate.

  • Check Reagent Activity: Ensure that your reagents, particularly organometallic compounds, are active. It is advisable to titrate organometallic reagents before use to determine their exact concentration.

  • Increase Temperature (with Caution): If the reaction is sluggish at low temperatures, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. However, be mindful that this may come at the cost of lower enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Can the enantioselectivity of a reaction be reversed by changing the solvent?

A1: Yes, this is a known phenomenon in asymmetric catalysis. The solvent can interact with the chiral catalyst and the substrates in the transition state in different ways, leading to the preferential formation of one enantiomer over the other. In some cases, switching from a nonpolar to a polar solvent, or vice versa, can lead to a complete reversal of enantioselectivity. This is a powerful tool that can be exploited to access either enantiomer of a product using a single chiral catalyst.

Q2: Is it always necessary to use a solvent?

A2: Not necessarily. Solvent-free, or "neat," reaction conditions are becoming increasingly popular as they are more environmentally friendly and can sometimes lead to improved reactivity and selectivity. For some reactions catalyzed by derivatives of 2,5-diazabicyclo[2.2.1]heptane, solvent-free conditions have been successfully employed. This is certainly an option to consider during your optimization studies, especially if you are facing issues with solvent-related side reactions.

Q3: How does the ethyl group in this compound influence its catalytic activity compared to the parent compound?

A3: The ethyl group on one of the nitrogen atoms of the diazabicyclo[2.2.1]heptane core introduces additional steric bulk. This can have a significant impact on the chiral environment created by the ligand, potentially leading to higher enantioselectivity in certain reactions compared to the unsubstituted parent diamine. The precise effect will depend on the specific reaction and the nature of the substrates involved.

Experimental Protocols & Workflows

General Protocol for the Asymmetric Addition of Diethylzinc to an Aldehyde

This protocol provides a general starting point for your experiments. It should be optimized for your specific substrate and desired outcome.

Materials:

  • This compound

  • Aldehyde

  • Diethylzinc (solution in hexanes or toluene)

  • Anhydrous solvent (e.g., toluene, THF, diethyl ether)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., 5 mol%).

  • Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.1 M).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the diethylzinc solution (e.g., 1.1 equivalents) to the ligand solution and stir for 30 minutes.

  • Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mechanistic Insights: The Role of Solvent in Stereodifferentiation

The solvent plays a multifaceted role in asymmetric catalysis, extending beyond simply dissolving the reactants. Its influence on enantioselectivity arises from its ability to:

  • Stabilize or Destabilize Transition States: The solvent can preferentially solvate one of the diastereomeric transition states leading to the two enantiomers. A more polar solvent might stabilize a more polar transition state, thus lowering its energy and increasing the rate of formation of the corresponding enantiomer.

  • Coordinate to the Metal Center: In reactions involving metal catalysts, coordinating solvents (e.g., THF, diethyl ether) can compete with the chiral ligand for coordination sites on the metal. This can alter the geometry of the catalytic complex and, consequently, the chiral environment around the active site.

  • Influence Catalyst Aggregation: The aggregation state of the catalyst can be highly dependent on the solvent. In some cases, the monomeric form of the catalyst may be more enantioselective than aggregated forms. A solvent that favors the monomeric species can therefore lead to higher enantiomeric excess.

Mechanistic_Influence_of_Solvent cluster_0 Solvent Properties cluster_1 Effect on Catalytic System cluster_2 Outcome Polarity Polarity (Polar vs. Nonpolar) TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Aggregation Catalyst Aggregation State Polarity->Aggregation Coordination Coordinating Ability (e.g., THF, Et2O) Metal_Coordination Metal Center Coordination Coordination->Metal_Coordination Proticity Proticity (Protic vs. Aprotic) Proticity->TS_Stabilization Enantioselectivity Enantioselectivity (% ee) TS_Stabilization->Enantioselectivity Metal_Coordination->Enantioselectivity Aggregation->Enantioselectivity

References

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(21), 7983–8085. [Link]

  • Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 155-156. [Link]

  • González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(11), 60-70. [Link]

  • Laskar, S., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 8(45), 25567-25576. [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry, 15(13), 2731-2734. [Link]

  • Huang, H., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(25), 9809-9813. [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Arkivoc, 2001(2), 69-81. [Link]

  • Noyori, R., et al. (1986). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Tsuji Allylation. Advanced Synthesis & Catalysis, 351(1-2), 9-32. [Link]

  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]

  • (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Gan, X.-C., et al. (2020). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Journal of the American Chemical Society, 142(32), 13833-13840. [Link]

  • Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Arkivoc, 2001(2), 69-81. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Kim, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Rosini, C., et al. (1992). Guidelines and methodologies in asymmetric synthesis and catalysis. Chirality, 4(1), 5-10. [Link]

  • (n.d.). Asymmetric Synthesis. University of Calgary. [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry, 15(13), 2731-2734. [Link]

  • North, M., & Usanov, D. L. (2006). A Chiral Solvent Effect in Asymmetric Organocatalysis. Angewandte Chemie International Edition, 45(44), 7406-7408. [Link]

  • (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. ResearchGate. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295-2312. [Link]

  • Al-Zoubi, R. M., & Al-Momani, W. Y. (2012). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 7(3), 269-278. [Link]

Sources

Technical Support Center: Recycling and Reuse of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane catalyst. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for the efficient recycling and reuse of this valuable organocatalyst. Our goal is to help you maximize the lifecycle of your catalyst, reduce operational costs, and adhere to the principles of green chemistry.

Introduction: The Value of Catalyst Recyclability

This compound is a potent chiral amine catalyst, frequently employed in asymmetric synthesis to produce enantiomerically pure compounds, which are critical in pharmaceutical development.[1][2][3] As a homogeneous catalyst, it offers high activity and selectivity due to the excellent accessibility of its active sites.[4] However, the separation of homogeneous catalysts from the reaction products at the end of a process presents a significant challenge.[5][6][7]

Effective recycling protocols are not merely a matter of cost-saving; they are fundamental to developing sustainable and environmentally benign chemical processes.[8] By recovering and reusing the this compound catalyst, laboratories can significantly reduce chemical waste and improve the overall process mass intensity (PMI) of their synthetic routes. This guide provides practical, field-tested solutions to common issues encountered during the catalyst lifecycle.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the use, recovery, and reuse of the this compound catalyst. The question-and-answer format is designed to help you quickly identify your problem and implement an effective solution.

Issue 1: My reaction shows significantly reduced enantioselectivity and/or yield upon catalyst reuse.

Question: I've recovered my this compound catalyst, but the subsequent reaction run is sluggish, and the enantiomeric excess (ee) of my product has dropped from >95% to less than 70%. What is causing this deactivation?

Answer: A drop in performance upon reuse typically points to catalyst deactivation or degradation. The primary causes can be broken down into three categories: catalyst poisoning, thermal degradation, or structural modification.

A. Probable Cause: Catalyst Poisoning

  • Explanation of Causality: Catalyst poisoning occurs when impurities in the reaction mixture bind to the catalyst's active sites, rendering them inactive.[9] For amine catalysts like this one, acidic impurities are a major concern. Furthermore, certain functional groups or trace metals from previous steps can act as potent poisons.[10][11] For instance, sulfur-containing compounds are notorious for irreversibly binding to and deactivating many types of catalysts.[9][12]

  • Recommended Actions:

    • Reagent Purity Check: Ensure all substrates, reagents, and solvents are of high purity and are free from acidic residues or other potential poisons. Consider passing solvents through a plug of neutral alumina.

    • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure subsequent runs are conducted under a rigorously inert atmosphere (e.g., Nitrogen or Argon). Oxidative degradation can alter the catalyst's structure.

    • Pre-treatment of Substrates: If you suspect trace impurities in your starting materials, consider a purification step (e.g., distillation, recrystallization, or chromatography) before introducing them to the reaction.

B. Probable Cause: Thermal Degradation

  • Explanation of Causality: Although organocatalysts are generally robust, excessive temperatures during the reaction or the work-up (e.g., distillation for solvent removal) can cause thermal decomposition.[13] The bicyclic structure of the catalyst, while rigid, can be susceptible to fragmentation or side reactions at elevated temperatures.

  • Recommended Actions:

    • Review Reaction Temperature: Confirm that the reaction temperature does not exceed the known stability limits of the catalyst.

    • Work-up Conditions: When removing solvents post-reaction, use a rotary evaporator at the lowest feasible temperature and pressure to avoid prolonged exposure to heat. Avoid direct distillation of the crude reaction mixture containing the catalyst if possible.

C. Probable Cause: Incomplete Regeneration

  • Explanation of Causality: The most common recovery method for amine catalysts is an acid-base extraction.[14][15][16][17] The catalyst is protonated with an acid to form a water-soluble salt, which is extracted into an aqueous layer. If the subsequent basification step to regenerate the free amine is incomplete, you will be adding the catalyst back as an inactive salt in the next run.

  • Recommended Actions:

    • Verify pH: During the regeneration step (adding a base like NaOH to the acidic aqueous layer), use pH paper or a pH meter to ensure the solution is sufficiently basic (pH > 12) to fully deprotonate the ammonium salt and regenerate the neutral, active amine catalyst.

    • Thorough Extraction: Ensure the regenerated catalyst is thoroughly back-extracted from the aqueous layer into a fresh organic solvent. Perform multiple extractions (e.g., 3x) to maximize recovery.

Troubleshooting Decision Workflow

start Reduced Performance on Reuse q1 Was the catalyst recovery yield low? start->q1 q2 Is the recovered catalyst pure? q1->q2 No sol1 Troubleshoot Extraction Protocol (See Issue 2) q1->sol1 Yes q3 Were reagents for the new run pure? q2->q3 Yes sol2 Analyze Catalyst for Degradation (NMR, HPLC) q2->sol2 No sol3 Purify Reagents/Solvents q3->sol3 No sol4 Review Reaction/Workup Temperature q3->sol4 Yes

Caption: Decision tree for troubleshooting catalyst deactivation.

Issue 2: My recovery yield of the catalyst is consistently low.

Question: I am using an acid-base extraction to recover my catalyst, but I'm only getting back about 50-60% of the initial amount. Where could I be losing my catalyst?

Answer: Low recovery yield is a common problem in liquid-liquid extractions and can often be rectified by optimizing the protocol. The main loss points are typically incomplete extraction, emulsion formation, or physical loss during transfers.

A. Probable Cause: Incomplete Acid or Base Extraction

  • Explanation of Causality: The efficiency of an acid-base extraction relies on the significant difference in solubility between the neutral amine and its protonated salt form.[18] If the pH is not sufficiently acidic during the initial extraction or not sufficiently basic during regeneration, the catalyst will remain partially in the wrong phase, leading to poor recovery.

  • Recommended Actions:

    • Optimize Acid Extraction: Use a sufficient excess of aqueous acid (e.g., 1M HCl) to ensure complete protonation of the catalyst. Check that the aqueous phase pH is firmly acidic (pH 1-2). Perform at least two extractions of the organic layer to ensure all the catalyst salt has been transferred to the aqueous phase.

    • Optimize Back-Extraction: After basifying the aqueous layer to regenerate the neutral catalyst (pH > 12), extract multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The catalyst may have some residual water solubility, so multiple extractions are crucial.

    • Salting Out: Consider adding sodium chloride (brine) to the aqueous layer before the back-extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic catalyst and driving it more effectively into the organic layer.

B. Probable Cause: Emulsion Formation

  • Explanation of Causality: Emulsions are a third phase that forms at the interface of the organic and aqueous layers, trapping material and making separation difficult. They are often caused by vigorous shaking or the presence of surfactants or fine solids.

  • Recommended Actions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Breaking Emulsions: If an emulsion forms, try the following: let the funnel stand for a longer period, gently swirl the funnel, or add a small amount of brine to help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Parameter Sub-optimal Condition Optimized Recommendation Rationale
Acid Extraction pH pH 3-4pH 1-2Ensures complete protonation of the bicyclic amine to its salt form for maximum aqueous solubility.
Number of Extractions 12-3Multiple extractions are more efficient at transferring solute than a single extraction with the same total volume.
Regeneration pH pH 9-10pH > 12Guarantees complete deprotonation back to the neutral, organic-soluble free amine.[14]
Mixing Technique Vigorous ShakingGentle InversionsMinimizes the formation of problematic emulsions at the phase interface.
Aqueous Phase DI WaterSaturated Brine"Salting out" effect reduces the catalyst's solubility in the aqueous phase, improving recovery.

Table 1: Optimization of Acid-Base Extraction Parameters.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity and integrity of my recycled catalyst before reusing it? A1: It is critical to perform analytical checks. We recommend the following:

  • ¹H NMR Spectroscopy: This will confirm the chemical structure of the catalyst and reveal the presence of any organic impurities. A comparison with the spectrum of the fresh catalyst is essential.

  • Chiral HPLC/GC: To confirm that the catalyst has not racemized during the reaction or work-up, analyze it on a suitable chiral column. The enantiomeric purity should be identical to the starting material.

  • Mass Spectrometry (GC-MS or LC-MS): This provides an accurate molecular weight and can help identify unknown degradation products or impurities.[19]

Q2: How many times can I realistically recycle the this compound catalyst? A2: The number of possible reuse cycles is highly dependent on the specific reaction conditions and the rigor of your recovery and regeneration protocol. For robust reactions with clean starting materials and an optimized work-up, it is often possible to reuse the catalyst 5-10 times with minimal loss in performance. A small-scale test reaction should always be performed after each cycle to validate catalyst activity before committing to a larger scale.

Q3: Are there alternative recovery methods to acid-base extraction? A3: Yes, while acid-base extraction is the most common and accessible method, other techniques are being explored, particularly in industrial settings:

  • Immobilization: The catalyst can be chemically tethered to a solid support like silica or a polymer resin.[20] This converts it into a heterogeneous catalyst that can be recovered by simple filtration. However, this can sometimes lead to reduced catalytic activity due to steric hindrance.

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology can separate the (typically larger) catalyst molecule from smaller product molecules without a phase change, which is a very gentle recovery method.[8]

  • Switchable Solvents: Advanced solvent systems exist that can be "switched" from a single phase (for reaction) to two phases (for separation) by a trigger like the addition or removal of CO₂.[6][7] The catalyst can be designed to partition into one phase and the product into the other, allowing for easy separation.

Standard Operating Protocols

Protocol 1: Catalyst Recovery via Acid-Base Extraction

This protocol describes a standard procedure for recovering the this compound catalyst from a completed reaction mixture in an organic solvent (e.g., Toluene, DCM, or EtOAc).

1. Quenching and Initial Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Add an equal volume of 1M aqueous HCl solution. d. Gently invert the funnel 15-20 times, periodically venting to release any pressure. Avoid vigorous shaking. e. Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask. f. Repeat steps 1c-1e one more time with a fresh portion of 1M HCl, combining the aqueous extracts. The organic layer now contains your product and can be worked up separately.

2. Regeneration of the Catalyst: a. Cool the combined acidic aqueous extracts in an ice bath. b. Slowly add 5M aqueous NaOH solution while stirring until the pH of the solution is >12 (verify with pH paper or a meter). c. The neutral amine catalyst may precipitate or form an oily layer.

3. Back-Extraction and Isolation: a. Transfer the basified aqueous solution back to a clean separatory funnel. b. Add a volume of organic solvent (e.g., Dichloromethane) equal to about one-third of the aqueous volume. c. Gently invert the funnel 15-20 times to extract the regenerated catalyst into the organic layer. d. Allow the layers to separate and drain the lower organic layer. e. Repeat the extraction (steps 3b-3d) two more times with fresh organic solvent, combining all organic extracts. f. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the recovered catalyst.

4. Analysis and Storage: a. Analyze the recovered catalyst for purity and integrity using NMR and chiral HPLC (see FAQ 1). b. Store the purified catalyst under an inert atmosphere in a cool, dark place.

Catalyst Recovery and Reuse Workflow

cluster_reaction Reaction Phase cluster_recovery Recovery Phase cluster_validation Validation & Reuse Reaction Asymmetric Synthesis (Product + Catalyst in Organic Solvent) Acid_Wash 1. Acid Extraction (Catalyst moves to Aqueous Phase) Reaction->Acid_Wash Basify 2. Basification (Regenerate Neutral Catalyst) Acid_Wash->Basify Aqueous Phase Product Product Workup Acid_Wash->Product Organic Phase Back_Extract 3. Back-Extraction (Catalyst moves to new Organic Phase) Basify->Back_Extract Analysis Characterization (NMR, HPLC) Back_Extract->Analysis Reuse Reuse in New Reaction Analysis->Reuse Reuse->Reaction Next Cycle

Sources

Validation & Comparative

A Comparative Guide to 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and Other Chiral Diamines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the choice of a chiral catalyst is a critical decision that profoundly influences the stereochemical outcome of a reaction. Chiral diamines have emerged as a privileged class of ligands and organocatalysts, indispensable for the synthesis of enantiomerically enriched compounds, particularly in the pharmaceutical industry. This guide provides an in-depth comparison of the structurally unique (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane with other seminal chiral diamines, namely (1R,2R)-1,2-diaminocyclohexane (DACH), (1R,2R)-1,2-diphenylethylenediamine (DPEN), and the natural product (-)-sparteine. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and reaction optimization.

The Significance of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are foundational to modern asymmetric synthesis due to their ability to form stable chelate complexes with a wide range of metal centers and their capacity to act as potent organocatalysts. Their efficacy stems from the creation of a well-defined chiral environment around the reactive center, which dictates the facial selectivity of the transformation. The C₂-symmetry present in many chiral diamines simplifies the analysis of transition states and often leads to high levels of enantioselectivity.

Introducing (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane: A Ligand with a Rigid Backbone

(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane belongs to a class of chiral diamines characterized by a rigid bicyclic scaffold. This rigidity is a key feature that distinguishes it from more flexible diamines like DACH and DPEN. The constrained conformation of the diazabicyclo[2.2.1]heptane core can lead to a more pre-organized and predictable transition state, which is a desirable attribute for achieving high enantioselectivity. The synthesis of this class of compounds often starts from the chiral pool, with (S)-trans-4-hydroxyproline being a common starting material.[1] The ethyl group on one of the nitrogen atoms introduces a specific steric and electronic perturbation to the ligand's structure.

Comparative Performance in Asymmetric Reactions

To provide a clear and objective comparison, we will examine the performance of these chiral diamines in two well-established asymmetric transformations: the addition of diethylzinc to benzaldehyde and the Biginelli reaction.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The choice of the chiral ligand is paramount in controlling the stereochemical outcome.

Performance Data:

Chiral Ligand/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,4S)-2-Benzoyl-5-(diphenylphosphino)-2,5-diazabicyclo[2.2.1]heptane2Toluene09592 (S)[2]
(1R,2R)-DACH derivative (bis-sulfonamide)2Toluene0>9598 (R)[3]
(1R,2R)-DPEN derivative (amino alcohol)10Toluene09497 (R)[3]
(-)-Sparteine1.2 eq. (with BuLi)Ether-788598 (R)[4]

Analysis of Performance:

Derivatives of 2,5-diazabicyclo[2.2.1]heptane have demonstrated excellent enantioselectivity in the addition of diethylzinc to benzaldehyde, with a phosphino-substituted derivative achieving up to 92% ee.[2] This high level of induction can be attributed to the rigid bicyclic structure which creates a well-defined chiral pocket. In comparison, derivatives of DACH and DPEN are also highly effective, often achieving enantioselectivities exceeding 95%.[3] (-)-Sparteine, when used in stoichiometric amounts in conjunction with an organolithium reagent, also provides excellent enantioselectivity.[4]

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a general protocol for the asymmetric addition of diethylzinc to benzaldehyde using a chiral diamine ligand.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diamine ligand (0.02 mmol) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Mechanistic Considerations:

The catalytic cycle for the diethylzinc addition to aldehydes mediated by a chiral diamine typically involves the formation of a chiral zinc-diamine complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an ethyl group from another diethylzinc molecule. The rigid structure of the 2,5-diazabicyclo[2.2.1]heptane ligand is thought to create a more defined and sterically hindered pocket, leading to a highly organized transition state.

Diethylzinc Addition Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Addition cluster_2 Product Release L Chiral Diamine (L) LZnEt L-Zn(Et) Complex L->LZnEt Coordination ZnEt2_1 Et2Zn ZnEt2_1->LZnEt LZnEt_Ald [L*-Zn(Et)(RCHO)] Complex LZnEt->LZnEt_Ald Aldehyde RCHO Aldehyde->LZnEt_Ald Coordination Product_complex Product-Zn Complex LZnEt_Ald->Product_complex Ethyl Transfer ZnEt2_2 Et2Zn ZnEt2_2->LZnEt_Ald Product Chiral Alcohol Product_complex->Product Hydrolysis Workup Aqueous Workup Workup->Product

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Asymmetric Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), which are of significant pharmacological interest. The development of an asymmetric variant of this reaction is highly desirable.

Performance Data:

Chiral CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr10EthanolReflux75 (for benzaldehyde)18 (S)[5]
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr10EthanolReflux83 (for benzaldehyde)25 (S)[5]
(1R,2R)-DACH-derived primary amine10TolueneRT95 (for benzaldehyde)>99 (R)[6]
Chiral Phosphoric Acid (BINOL-derived)10Dichloromethane4095 (for benzaldehyde)96 (S)

Analysis of Performance:

In the asymmetric Biginelli reaction, derivatives of 2,5-diazabicyclo[2.2.1]heptane have been shown to act as organocatalysts, affording the dihydropyrimidinone product in good yields but with modest enantioselectivities (up to 25% ee).[5] In contrast, primary amine catalysts derived from (1R,2R)-DACH have demonstrated exceptional performance, achieving excellent yields and nearly perfect enantioselectivity (>99% ee).[6] Chiral Brønsted acids, such as those derived from BINOL, are also highly effective catalysts for this transformation, providing high yields and enantioselectivities.

The lower enantioselectivity observed with the diazabicyclo[2.2.1]heptane catalysts in this reaction suggests that the rigid scaffold may not be as effective in organizing the multiple components of the Biginelli reaction in a highly stereoselective manner compared to the more flexible DACH-derived catalysts or the well-defined chiral pocket of phosphoric acids.

Experimental Protocol: Asymmetric Biginelli Reaction

The following is a general protocol for the asymmetric Biginelli reaction using a chiral organocatalyst.

  • Reaction Setup: To a vial, add the aldehyde (0.5 mmol), ethyl acetoacetate (0.6 mmol), urea (0.75 mmol), and the chiral organocatalyst (0.05 mmol, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, 1.0 mL).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired dihydropyrimidinone. Determine the enantiomeric excess by chiral HPLC analysis.

Mechanistic Considerations:

The mechanism of the asymmetric Biginelli reaction catalyzed by a chiral primary amine is believed to proceed through the formation of a chiral iminium ion from the aldehyde and the catalyst. This is followed by the addition of the enolized β-ketoester and subsequent cyclization with urea. The chiral catalyst controls the facial selectivity of the nucleophilic attack on the iminium ion. For chiral Brønsted acids, the catalyst is thought to activate the aldehyde and organize the transition state through a network of hydrogen bonds.

Biginelli Reaction Workflow cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Aldehyde Aldehyde Mix Mixing in Solvent Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea Urea->Mix Catalyst Chiral Catalyst Catalyst->Mix Reaction Stirring at Controlled Temperature Mix->Reaction Concentration Concentration Reaction->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure DHPM Chromatography->Product HPLC Chiral HPLC Analysis Product->HPLC

Caption: A generalized experimental workflow for the asymmetric Biginelli reaction.

Conclusion and Future Outlook

(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives represent a valuable class of chiral diamines with a unique rigid scaffold. In the asymmetric addition of diethylzinc to aldehydes, these ligands demonstrate high potential, achieving excellent enantioselectivities. However, in the multi-component Biginelli reaction, their performance in terms of enantioselectivity is currently modest compared to more established catalyst systems based on DACH or chiral Brønsted acids.

The choice of a chiral diamine is highly dependent on the specific application. For reactions where a rigid, pre-organized transition state is beneficial, the diazabicyclo[2.2.1]heptane framework is a promising platform for ligand design. Further derivatization of this scaffold could lead to new catalysts with improved performance in a wider range of asymmetric transformations. For reactions requiring more flexibility or a different mode of activation, established diamines like DACH and DPEN, or other catalyst classes, may be more suitable. This guide provides a foundation for researchers to make informed decisions in their pursuit of efficient and highly selective asymmetric syntheses.

References

  • Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345–5347. [Link]

  • Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers. (2025). [Link]

  • Al Majid, A. M. (2010). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol. Jordan Journal of Chemistry, 5(2). [Link]

  • Melgar-Fernández, R., González-Olvera, R., Olivares-Romero, J. L., González-López, V., Romero-Ponce, L., del Refugio Ramírez-Zárate, M., Demare, P., Regla, I., & Juaristi, E. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655–672. [Link]

  • stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. (2021). HETEROCYCLES, 103(2), 893. [Link]

  • Wikipedia contributors. (2023, December 22). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Sauter, F., Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • Asymmetric diethylzinc addition to benzaldehyde with ligand (R)‐L1 and (R)‐L2... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Carbajal-Vara, M. I., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5789. [Link]

  • González-Olvera, R., Demare, P., Regla, I., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(6), 61-72. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). [No source available].
  • Hoppe, D., Hintze, F., & Tebben, P. (1990). Asymmetric Substitutions: High and Opposite Enantioselective Alkylations of a Racemic Organolithium Intermediate in the Presence of (-)-Sparteine. Angewandte Chemie International Edition in English, 29(12), 1422-1424. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. (2025). [No source available].
  • Stucchi, M., Lesma, G., Meneghetti, F., Rainoldi, G., Sacchetti, A., & Silvani, A. (2016). Organocatalytic Asymmetric Biginelli-like Reaction Involving Isatin. The Journal of Organic Chemistry, 81(5), 1877–1884. [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. (2001). ResearchGate. [Link]

  • Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes1. The Journal of Organic Chemistry, 31(4), 1059–1062. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]

  • 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. (2019). Chemical Communications. [Link]

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Rigidity vs. Flexibility: A Comparative Performance Analysis of 2,5-Diazabicyclo[2.2.1]heptane and Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of ligand design for catalysis and drug discovery, the choice of a central scaffold is a critical determinant of performance. Among the plethora of options available to researchers, nitrogen-containing heterocycles are of paramount importance. This guide provides a detailed comparison of two prominent classes of diamine ligands: the conformationally restricted 2,5-diazabicyclo[2.2.1]heptane (DBH) and the flexible piperazine core. By examining their structural nuances, performance in key applications, and the underlying mechanistic principles, this document serves as a comprehensive resource for scientists and drug development professionals aiming to make informed decisions in their research endeavors.

Structural and Conformational Dichotomy: The Core of Performance Differences

The fundamental distinction between DBH and piperazine ligands lies in their conformational freedom. Piperazine, a six-membered ring containing two nitrogen atoms, is a flexible scaffold that predominantly adopts a low-energy chair conformation. However, it can also access boat and twist-boat conformations, allowing it to adapt its shape to the binding site of a receptor or the transition state of a catalytic reaction.[1][2] This conformational adaptability is a key reason for its widespread use and "privileged" status in medicinal chemistry.[3][4][5]

In stark contrast, 2,5-diazabicyclo[2.2.1]heptane is a rigid bicyclic homolog of piperazine.[6][7] The ethylene bridge across the 1,4-positions locks the six-membered ring into a boat-like conformation.[8][9][10] This conformational rigidity can be a significant advantage in ligand design, as it reduces the entropic penalty upon binding to a target protein and can lead to higher selectivity. It is for this reason that DBH is often considered a "rigid counterpart" to the flexible piperazine ring in screening libraries.[11][12]

Performance in Asymmetric Catalysis: A Tale of Two Scaffolds

Both DBH and piperazine-based ligands have been extensively employed in asymmetric catalysis, where the chirality of the ligand is transferred to the product of a chemical reaction. The structural differences between these two scaffolds can have a profound impact on the efficiency and stereoselectivity of these transformations.

Enantioselective Addition of Diethylzinc to Aldehydes

A classic benchmark for chiral ligands is the enantioselective addition of diethylzinc to aldehydes. Chiral derivatives of both DBH and piperazine have been shown to be effective catalysts for this reaction.

Table 1: Comparison of DBH and Piperazine Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Ligand TypeChiral Ligand ExampleEnantiomeric Excess (ee)Reference
DBH(1S,4S)-2,5-bis(diphenylmethyl)-2,5-diazabicyclo[2.2.1]heptaneUp to 92%[4]
DBH(1S,4S)-N-Boc-2-(hydroxydiphenylmethyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptaneUp to 78%[6]
PiperazineChiral Schiff base from piperazine-amine and salicylaldehydeNot specified for this reaction[3]

As evidenced by the data, chiral DBH ligands can achieve high enantioselectivities in this transformation. The rigid backbone of the DBH scaffold likely pre-organizes the catalytic active site, leading to a more effective transfer of chirality.

Applications in Medicinal Chemistry: Bioisosteric Replacement and Beyond

The choice between a rigid DBH scaffold and a flexible piperazine ring is a critical consideration in drug design, influencing a compound's binding affinity, selectivity, and pharmacokinetic properties.

Sigma Receptor Ligands: A Direct Comparison

A study exploring bioisosteres for piperazine in the development of σ2 receptor ligands provides a direct comparison of the two scaffolds. The results demonstrated that replacing a piperazine moiety with a bridged 2,5-diazabicyclo[2.2.1]heptane analog resulted in a compound with nanomolar affinity for the σ2 receptor.[1][13] This finding underscores the viability of DBH as a rigid substitute for piperazine, potentially offering improved selectivity due to its constrained conformation.

Anti-Influenza Activity

In the development of anti-influenza agents, modifications of the piperazine ring in the lead compound nucleozin were investigated. Analogs incorporating the DBH system were synthesized and evaluated. It has been suggested that the rigidity of the DBH bicycle could lead to a better binding ability compared to the more flexible piperazine analogs.[14]

Table 2: Binding Affinities of Piperazine and DBH-based Ligands for the σ2 Receptor

CompoundCore ScaffoldKi (nM) for σ2R
Reference CompoundPiperazine< 10
Analog 2r2,5-diazabicyclo[2.2.1]heptane10-25

Data extracted from a study on σ2 receptor ligands.[13]

Experimental Protocols

To provide practical insights for researchers, detailed experimental protocols for the synthesis of representative ligands from both classes are outlined below.

Synthesis of a Chiral (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivative

This protocol describes the synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane, a common intermediate for more complex DBH ligands. The synthesis starts from the commercially available (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.[7]

Step 1: Free Base Formation

  • Dissolve (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt in methanol.

  • Add a solution of sodium methoxide in methanol to obtain the free base.

  • Use the resulting solution directly in the next step without prolonged storage.

Step 2: Boc Protection

  • In a round-bottom flask, dissolve the free base from Step 1 in dichloromethane and cool in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O in portions, followed by the addition of triethylamine.

  • Stir the reaction mixture, allowing it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction to isolate the N-Boc protected product.

Step 3: Hydrogenolysis

  • Dissolve the N-Boc protected product in a suitable solvent such as methanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir until the debenzylation is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane.

Synthesis of a Piperazine-Based Ligand for Catalysis

This protocol outlines a general procedure for the synthesis of a Schiff base ligand from a piperazine derivative, which can be used in catalytic applications such as the enantioselective Henry reaction.[3]

Step 1: Synthesis of the Piperazine-Amine Precursor

  • Synthesize 1,4-bis(2-aminoethyl)piperazine in a two-step procedure starting from the alkylation of piperazine with chloroacetonitrile.

  • Reduce the resulting nitriles to amines using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Schiff Base Condensation

  • Dissolve the piperazine-amine precursor in a suitable solvent like methanol.

  • Add a solution of a substituted salicylaldehyde in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The formation of the Schiff base can be monitored by the appearance of a characteristic color change or by TLC.

  • Isolate the product by filtration or evaporation of the solvent.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Conformational Differences

G Piperazine Piperazine Flexibility Conformational Flexibility (Chair, Boat, Twist-Boat) Piperazine->Flexibility Exhibits DBH 2,5-Diazabicyclo[2.2.1]heptane (DBH) Rigidity Conformational Rigidity (Locked Boat Conformation) DBH->Rigidity Exhibits G cluster_0 DBH Ligand Synthesis cluster_1 Piperazine Ligand Synthesis a0 Chiral Precursor (e.g., Hydroxyproline) a1 Multistep Synthesis a0->a1 a2 Chiral DBH Core a1->a2 a3 Functionalization a2->a3 a4 Final DBH Ligand a3->a4 b0 Piperazine b1 N-Functionalization b0->b1 b2 Final Piperazine Ligand b1->b2

Caption: General synthetic workflows for DBH and piperazine ligands.

Conclusion

The choice between 2,5-diazabicyclo[2.2.1]heptane and piperazine-based ligands is a strategic one, with significant implications for the performance of the final catalyst or drug candidate. Piperazine offers the advantage of conformational flexibility, allowing it to adapt to various binding environments. This has cemented its role as a "privileged" scaffold in drug discovery. Conversely, the rigid, pre-organized structure of DBH can lead to enhanced selectivity and potency by reducing the entropic cost of binding.

The experimental data presented herein demonstrates that both ligand classes are highly effective in their respective applications. The decision to employ a rigid or flexible scaffold should be guided by the specific goals of the research program. For initial screening and lead discovery, the versatility of piperazine may be advantageous. For lead optimization, where high selectivity is paramount, the conformational constraint offered by DBH presents a compelling design strategy. Ultimately, a thorough understanding of the structure-activity relationships of both scaffolds will empower researchers to design next-generation ligands with superior performance.

References

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.

  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances.

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules.

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? Bioorganic & Medicinal Chemistry.

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Current Organic Synthesis.

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

  • The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.

  • Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Journal of Chemical Sciences.

  • Copper(II) complexes of piperazine-derived tetradentate ligands and their chiral diazabicyclic analogues for catalytic phenol oxidative C–C coupling. ResearchGate.

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.

  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2.

  • Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE.

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.

  • Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. Tetrahedron.

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. Journal of the Iranian Chemical Society.

  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Sigma-Aldrich.

  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC.

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications.

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters.

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate.

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData.

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications.

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC.

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCr Journals.

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData.

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A Senior Application Scientist's Guide to Validating Enantiomeric Excess in Asymmetric Reactions Utilizing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of enantiomeric excess (ee) in asymmetric synthesis, with a specific focus on reactions employing derivatives of 2,5-diazabicyclo[2.2.1]heptane, such as 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. As a rigid chiral diamine scaffold, this ligand class has shown promise in catalyzing key carbon-carbon bond-forming reactions, making the accurate determination of product enantiopurity a critical step for researchers in medicinal chemistry and drug development.

The central challenge in asymmetric synthesis is not only the selective formation of one enantiomer over another but also the robust and unequivocal proof of this selectivity. The enantiomeric excess, a measure of the purity of a chiral sample, directly impacts the therapeutic efficacy and safety profile of a drug candidate. This guide moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that every protocol is a self-validating system. We will dissect the most reliable techniques—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing detailed protocols and comparative data to empower researchers to make informed decisions.

The Crucial Role of the Chiral Ligand: this compound

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework is derived from the natural amino acid trans-4-hydroxy-L-proline, making it an accessible chiral pool starting material.[1] Its rigid bicyclic structure provides a well-defined stereochemical environment, which is essential for inducing high enantioselectivity in catalytic reactions. When used as a chiral ligand, for instance in the addition of diethylzinc to aldehydes, it forms a chiral complex that preferentially facilitates one pathway of attack, leading to an excess of one enantiomeric alcohol product.[2] The accurate quantification of this induced excess is the primary goal of the analytical methods discussed herein.

Comparative Analysis of Core Methodologies for Enantiomeric Excess Determination

The three principal techniques for determining enantiomeric excess each operate on different principles, offering a distinct balance of precision, speed, sample requirement, and setup complexity. The choice of method is often dictated by the physical properties of the analyte (e.g., volatility, presence of a chromophore) and the instrumentation available.

Method Principle Advantages Disadvantages Primary Output
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.High accuracy and precision; broad applicability; well-established and reliable.[3]Requires specialized, often expensive, chiral columns; method development can be time-consuming.Chromatogram showing two separated peaks for the (R) and (S) enantiomers.
Chiral GC Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a capillary column.[4]High efficiency and resolution for volatile compounds; requires very small sample volumes.Analyte must be volatile and thermally stable; may require derivatization.Chromatogram with high-resolution separated peaks for each enantiomer.
Chiral NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Shift Agent (CSA) or derivatization to diastereomers, resulting in distinct chemical shifts for each enantiomer in the NMR spectrum.Rapid analysis; non-destructive; provides structural information; can be used to determine absolute configuration with certain derivatizing agents.Lower sensitivity and accuracy compared to chromatography for minor enantiomers; requires higher sample concentration; chiral agents can be expensive.NMR spectrum showing separate, quantifiable signals for each enantiomer.

Method 1: The Gold Standard - Chiral High-Performance Liquid Chromatography (HPLC)

For products resulting from reactions catalyzed by 2,5-diazabicyclo[2.2.1]heptane derivatives, chiral HPLC is the most frequently cited and robust method for ee determination.[1][5] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different elution times.

Causality in Method Design: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are exceptionally versatile and effective for a wide range of chiral compounds, including the secondary alcohols often produced in these reactions.[6] The Chiralcel OD-H column, which contains cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is a proven choice for this application.[1] Normal-phase chromatography (e.g., using a hexane/isopropanol mobile phase) is typically preferred as it often provides better selectivity for this class of compounds on polysaccharide CSPs. The alcohol modifier (isopropanol) plays a critical role in the separation by competing with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary tool for optimizing resolution.

Detailed Experimental Protocol: Chiral HPLC

This protocol is tailored for the analysis of a chiral alcohol, such as 1-phenylethanol, a common product from the asymmetric addition of diethylzinc to benzaldehyde.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).[1][7]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[7]

    • Use HPLC-grade solvents.

    • Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

  • Sample Preparation:

    • Reaction Quenching: After the reaction is complete, quench it carefully (e.g., with a saturated aqueous solution of ammonium chloride for an organozinc reaction).[1]

    • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

    • Dilution: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.[7]

    • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

  • HPLC Analysis:

    • System Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 0.5 - 1.0 mL/min until a stable baseline is achieved.

    • Injection: Inject 10 µL of the prepared sample.

    • Detection: Monitor the elution using a UV detector at 254 nm (for aromatic compounds).[1]

    • Run Racemic Standard: It is crucial to first inject a racemic standard of the product to determine the retention times of both enantiomers and to confirm that the peaks are well-resolved.

  • Data Analysis:

    • Integrate the areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Quench Quench Reaction Extract Extract Product Quench->Extract Concentrate Concentrate Extract->Concentrate Dilute Dilute in Mobile Phase Concentrate->Dilute Filter Filter (0.45 µm) Dilute->Filter Equilibrate Equilibrate Column (Chiralcel OD-H) Filter->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Separate Enantiomers (Hexane/IPA) Inject->Separate Detect Detect (UV 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Expected Data: HPLC

The following table presents typical data for the separation of chiral alcohols on a Chiralcel OD-H column, providing a baseline for expected performance.

Analyte Mobile Phase (Hexane/IPA) Flow Rate (mL/min) Retention Time (S)-enantiomer (min) Retention Time (R)-enantiomer (min) Resolution (Rs)
1-Phenylethanol[7]95:50.4~12.5~14.0> 1.5
1-Phenylpropan-1-ol[8]97:31.0~15.1~12.5> 2.0
1-Phenylpentan-1-ol[8]98:21.0~14.7~11.8> 2.5

Note: Elution order can vary. A resolution (Rs) value > 1.5 is considered baseline separation, which is essential for accurate quantification.

Method 2: The High-Resolution Alternative - Chiral Gas Chromatography (GC)

For products that are volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity. The separation occurs in a long capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Causality in Method Design: Cyclodextrin-based stationary phases, such as CHIRASIL-DEX CB, are effective for creating the necessary transient diastereomeric interactions with volatile chiral analytes.[7] The choice between GC and HPLC is primarily dictated by the analyte's volatility. For less volatile alcohols, derivatization (e.g., to form an acetate ester) may be required to increase volatility, adding an extra step to the workflow.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: CHIRASIL-DEX CB (or similar cyclodextrin-based chiral column), 25 m x 0.25 mm.

  • Sample Preparation:

    • Work up the reaction as described for HPLC (quench, extract, concentrate).

    • Dissolve a small amount of the product in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of ~1 mg/mL.

    • If necessary, derivatize the analyte to increase volatility (e.g., react with acetic anhydride to form the acetate ester).

  • GC Analysis:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Isothermal analysis is often sufficient. For 1-phenylethanol, an oven temperature of ~110 °C is a good starting point.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection: Inject 1 µL of the prepared sample.

    • Run Racemic Standard: As with HPLC, inject a racemic standard first to establish retention times and confirm separation.

  • Data Analysis:

    • Calculate the % ee from the integrated peak areas using the same formula as for HPLC.

Visualization: GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Workup Reaction Workup Derivatize Derivatize (if needed) Workup->Derivatize Dilute Dilute in Volatile Solvent Workup->Dilute Derivatize->Dilute Inject Inject Sample (1 µL) Dilute->Inject Separate Separate in Chiral Column (Isothermal Oven) Inject->Separate Detect Detect (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Method 3: The Rapid, Non-Destructive Approach - Chiral NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach. By introducing a chiral environment directly into the NMR tube, the enantiomers, which are indistinguishable in an achiral solvent (isochronous), become distinguishable (diastereotopic), giving rise to separate signals.

Causality in Method Design: This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). CSAs form weak, transient diastereomeric complexes with the analyte. CDAs, such as Mosher's acid chloride, react with the analyte (e.g., an alcohol) to form stable diastereomeric esters. The latter method is often more robust, as the chemical shift differences are typically larger and less dependent on concentration and temperature. However, it requires a chemical reaction and subsequent purification or direct analysis of the reaction mixture, ensuring the reaction goes to completion without kinetic resolution.

Detailed Experimental Protocol: NMR with Chiral Derivatizing Agent (Mosher's Esters)
  • Instrumentation and Reagents:

    • NMR Spectrometer (≥300 MHz).

    • High-quality NMR tubes.

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl or Mosher's acid chloride].

    • Anhydrous deuterated chloroform (CDCl₃) and pyridine.

  • Sample Preparation (Formation of Mosher's Esters):

    • In a clean, dry vial, dissolve ~5-10 mg of the chiral alcohol product.

    • Add ~0.5 mL of anhydrous CDCl₃ and a small amount of pyridine (~1.2 equivalents).

    • Add a slight excess (~1.1 equivalents) of (R)-MTPA-Cl.

    • Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). The reaction can be monitored by TLC.

    • Transfer the reaction mixture directly to an NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the diastereomeric ester mixture.

    • Identify a well-resolved proton signal that is close to the newly formed chiral center (e.g., the methoxy signal of the MTPA moiety or the proton at the carbinol carbon). The signals for the two diastereomers should have different chemical shifts.

    • Carefully integrate the two distinct signals.

  • Data Analysis:

    • The ratio of the integrals of the corresponding signals directly reflects the enantiomeric ratio of the original alcohol.

    • Calculate the % ee from the integral values.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve Alcohol in CDCl3/Pyridine React Add (R)-MTPA-Cl Dissolve->React Transfer Transfer to NMR Tube React->Transfer Acquire Acquire 1H NMR Spectrum Transfer->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Resolved Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for ee determination by Chiral NMR.

Conclusion and Recommendations

The validation of enantiomeric excess is a non-negotiable aspect of asymmetric synthesis. For reactions catalyzed by ligands such as this compound, Chiral HPLC with a polysaccharide-based column like the Chiralcel OD-H stands out as the most robust, versatile, and well-documented method. It should be considered the primary technique for generating reliable and publication-quality data.

Chiral GC serves as an excellent, high-resolution alternative, particularly if the reaction products are inherently volatile. Chiral NMR is a powerful tool for rapid screening and for situations where chromatographic methods are challenging, but it requires careful execution to ensure accuracy.

Ultimately, the choice of method depends on a strategic assessment of the analyte's properties, available resources, and the specific goals of the analysis. For maximum confidence, especially in drug development, orthogonal validation using two different methods (e.g., HPLC and NMR) is highly recommended. By understanding the principles and practicalities of each technique, researchers can confidently and accurately validate the stereochemical outcome of their asymmetric transformations.

References

  • Anonymous. (n.d.). HPLC manual (for chiral HPLC analysis). Available at: [Link]

  • Wiley-VCH. (n.d.). Ee Determination of Product 1–5. Available at: [Link]

  • Sauter, F., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(vi), 61-72. Available at: [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Available at: [Link]

  • Jordis, U., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 146-147. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Available at: [Link]

  • Peczkowski, G. R., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 55(29), 4214-4217. Available at: [Link]

  • Valdés, C., et al. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(15), 4443. Available at: [Link]

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comparative study of 2,5-diazabicyclo[2.2.1]heptane derivatives in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2,5-Diazabicyclo[2.2.1]heptane Derivatives in Asymmetric Catalysis

For researchers, chemists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. Among the myriad of molecular scaffolds employed in asymmetric catalysis, the rigid and conformationally constrained 2,5-diazabicyclo[2.2.1]heptane (DBH) framework has emerged as a privileged structure. Its unique C2-symmetry and stereochemically defined nitrogen atoms provide a robust platform for the design of highly effective chiral ligands and organocatalysts. This guide offers a comparative analysis of various DBH derivatives, delving into their catalytic performance in key asymmetric transformations, supported by experimental data and mechanistic insights.

The inherent rigidity of the DBH scaffold is a key determinant of its success in asymmetric catalysis. Unlike flexible acyclic or monocyclic diamines, the bicyclic structure of DBH significantly reduces the number of accessible conformations. This pre-organization of the catalytic site minimizes the entropic penalty upon substrate binding and facilitates a more defined and predictable transfer of chirality to the product. The strategic placement of substituents on the nitrogen atoms and the bicyclic core allows for fine-tuning of the steric and electronic properties of the catalyst, enabling optimization for specific reactions.

Comparative Performance in Asymmetric Catalysis

The versatility of DBH derivatives is showcased across a spectrum of asymmetric reactions. Here, we compare the performance of several key derivatives in three fundamental carbon-carbon bond-forming reactions: the addition of diethylzinc to aldehydes, the Diels-Alder reaction, and the Michael addition.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Various N-substituted DBH derivatives have demonstrated remarkable activity and selectivity in this transformation.

Catalyst DerivativeAldehydeYield (%)ee (%)Reference
1a (N,N'-bis(2-methoxyethyl)-DBH)Benzaldehyde9585 (S)[1]
1b (N,N'-bis(2-pyridylmethyl)-DBH)Benzaldehyde9292 (S)[1]
1c (N-benzyl-N'-methyl-DBH)Benzaldehyde8878 (R)[2]
1d (N,N'-bis(diphenylphosphino)-DBH)Benzaldehyde9895 (S)[3]

As the data indicates, the nature of the N-substituent profoundly influences both the yield and the enantioselectivity of the reaction. The chelating pyridylmethyl groups in catalyst 1b lead to a highly organized transition state, resulting in excellent enantiomeric excess.[1] In contrast, the less coordinating benzyl and methyl groups in 1c provide lower, albeit still significant, enantioselectivity.[2] The introduction of phosphine moieties in 1d opens up coordination possibilities with other metals and showcases the modularity of the DBH scaffold.[3]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. DBH derivatives, when complexed with Lewis acidic metals such as copper(II) triflate, act as potent chiral catalysts for this cycloaddition.

Catalyst DerivativeDieneDienophileendo/exoee (%) (endo)Reference
2a (N,N'-dibenzyl-DBH) + Cu(OTf)₂CyclopentadieneN-acryloyloxazolidinone95:572[1]
2b (N,N'-bis(2-quinolylmethyl)-DBH) + Cu(OTf)₂CyclopentadieneN-acryloyloxazolidinone98:291[4]
2c (N,N'-bis(1-naphthylmethyl)-DBH) + Cu(OTf)₂CyclopentadieneN-acryloyloxazolidinone96:485[4]

The increased steric bulk and potential for π-stacking interactions with the quinolyl and naphthyl substituents in catalysts 2b and 2c lead to a more shielded catalytic pocket, resulting in higher endo-selectivity and enantioselectivity compared to the simpler benzyl derivative 2a .[1][4]

Asymmetric Michael Addition

In the realm of organocatalysis, DBH derivatives functionalized with a thiourea moiety have emerged as highly effective catalysts for the asymmetric Michael addition of nucleophiles to nitroolefins. The thiourea group acts as a hydrogen-bond donor, activating the nitroalkene, while the tertiary amine of the DBH core activates the nucleophile through enamine formation.

Catalyst DerivativeNucleophileNitroalkeneYield (%)dree (%)Reference
3a (DBH-Thiourea)Cyclohexanoneβ-nitrostyrene9595:5 (anti/syn)92 (anti)[5]
3b (DBH-Thiourea)Acetoneβ-nitrostyrene88-85[6]
3c (DBH-Thiourea)Diethyl malonateβ-nitrostyrene99-90[5]

The bifunctional nature of these catalysts is crucial for their success. The rigid DBH scaffold precisely positions the thiourea and the enamine intermediate, leading to a highly organized transition state and excellent stereocontrol.[5]

Mechanistic Insights and Experimental Causality

The high degree of stereocontrol exerted by DBH-based catalysts can be attributed to the formation of well-defined, rigid transition states.

Diethylzinc Addition: A Chelating Model

In the diethylzinc addition catalyzed by N,N'-bis(2-pyridylmethyl)-DBH (1b ), the two pyridine nitrogen atoms and the two tertiary amine nitrogens of the DBH core likely coordinate to the zinc atom. This creates a chiral pocket that directs the approach of the aldehyde, favoring one enantiotopic face over the other.

G cluster_0 Proposed Transition State Zn Zn Et1 Et Zn->Et1 Et2 Et Zn->Et2 Aldehyde R-CHO Zn->Aldehyde Coordination N_DBH1 N Zn->N_DBH1 N_DBH2 N Zn->N_DBH2 N_Py1 N DBH DBH Scaffold N_DBH1->DBH N_Py2 N N_DBH2->DBH

Caption: Proposed transition state for diethylzinc addition.

Diels-Alder Reaction: A Chiral Lewis Acid Complex

For the Diels-Alder reaction, the copper(II) center, coordinated to the chiral DBH ligand, acts as a Lewis acid, activating the dienophile. The steric bulk of the N-substituents on the DBH ligand effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered side.

G cluster_catalyst Chiral Catalyst dienophile Dienophile (N-acryloyloxazolidinone) catalyst Cu(II)-DBH Complex dienophile->catalyst Coordination diene Diene (Cyclopentadiene) product Endo Cycloadduct diene->product catalyst->product Chiral Induction

Caption: Catalytic cycle for the asymmetric Diels-Alder reaction.

Michael Addition: Bifunctional Activation

The success of the DBH-thiourea catalysts lies in their ability to simultaneously activate both the nucleophile and the electrophile. The thiourea moiety forms two hydrogen bonds with the nitro group of the nitroalkene, increasing its electrophilicity. Concurrently, the DBH amine reacts with the ketone to form a nucleophilic enamine. The rigid scaffold then brings these two activated species together in a highly stereodefined orientation.

G start Ketone + Nitroalkene enamine_formation Enamine Formation (DBH-Amine) start->enamine_formation h_bonding H-Bonding Activation (Thiourea) start->h_bonding michael_addition Stereoselective Michael Addition enamine_formation->michael_addition h_bonding->michael_addition product_release Product Release + Catalyst Regeneration michael_addition->product_release product_release->start Catalyst Turnover end Chiral Adduct product_release->end

Caption: Bifunctional activation in the asymmetric Michael addition.

Experimental Protocols

To facilitate the application of these powerful catalysts, detailed experimental protocols for the synthesis of a representative DBH ligand and its use in a catalytic reaction are provided below.

Synthesis of (1S,4S)-N,N'-bis(2-pyridylmethyl)-2,5-diazabicyclo[2.2.1]heptane (1b)

Materials:

  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • 2-(chloromethyl)pyridine hydrochloride

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 g, 3.86 mmol) in water (10 mL) is added potassium carbonate (2.13 g, 15.44 mmol) and the mixture is stirred for 30 minutes.

  • The aqueous solution is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the free diamine.

  • The crude diamine is dissolved in anhydrous acetonitrile (20 mL) and potassium carbonate (2.13 g, 15.44 mmol) is added.

  • A solution of 2-(chloromethyl)pyridine hydrochloride (1.27 g, 7.72 mmol) in anhydrous acetonitrile (10 mL) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (30 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the title compound as a pale yellow oil.

Asymmetric Addition of Diethylzinc to Benzaldehyde using Catalyst 1b

Materials:

  • (1S,4S)-N,N'-bis(2-pyridylmethyl)-2,5-diazabicyclo[2.2.1]heptane (1b )

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde (freshly distilled)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of catalyst 1b (27.8 mg, 0.1 mmol) in anhydrous toluene (2 mL) under an argon atmosphere is added diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzaldehyde (106.1 mg, 1.0 mmol) is then added dropwise.

  • The reaction is stirred at 0 °C for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.

Conclusion

Derivatives of 2,5-diazabicyclo[2.2.1]heptane represent a powerful and versatile class of chiral ligands and organocatalysts. Their rigid bicyclic framework provides a pre-organized and tunable platform for achieving high levels of stereocontrol in a variety of important asymmetric transformations. The comparative data and mechanistic rationale presented in this guide underscore the significant potential of these catalysts for applications in academic research and the pharmaceutical industry. The continued exploration of novel DBH derivatives promises to further expand the scope and utility of this remarkable catalytic scaffold.

References

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. [Link]

  • Jordis, U., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. [Link]

  • Zhang, Z., et al. (2010). Chiral 2,5-Diazabicyclo[2.2.1]heptane-Based Diphosphine Ligands for Asymmetric Hydrogenation. Organic Letters, 12(21), 4744-4747. [Link]

  • González-López, M., et al. (2007). Highly Enantioselective Copper-Catalyzed Asymmetric Diels−Alder Reaction of N-Acryloyloxazolidinones with Cyclopentadiene Using Chiral 2,5-Diazabicyclo[2.2.1]heptane-Based Ligands. The Journal of Organic Chemistry, 72(23), 8993-8996. [Link]

  • Vega-Peñaloza, A., et al. (2015). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-Diazabicyclo[2.2.1]Heptane under Solvent-Free Conditions. Asymmetric Catalysis, 2(1), 37-44. [Link]

  • Chen, L.-Y., et al. (2014). Asymmetric Michael addition of acetone to β-nitrostyrenes catalyzed by novel organocatalysts derived from d-isomannide or l-isoidide. ARKIVOC, 2014(4), 215-227. [Link]

Sources

A Comparative Guide to 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its Congeners as Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and robust chiral catalysts is perpetual. Among the myriad of scaffolds explored, rigid bicyclic diamines have emerged as promising platforms for inducing stereoselectivity. This guide delves into the catalytic potential of the 2,5-diazabicyclo[2.2.1]heptane framework, with a specific focus on the underexplored 2-Ethyl derivative. While direct experimental data for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in asymmetric catalysis remains limited in publicly accessible literature, this guide will benchmark its potential by drawing comparisons with its parent compound and other N-substituted derivatives. We will evaluate their performance against well-established chiral catalysts, namely proline and cinchona alkaloids, in two key benchmark reactions: the asymmetric Biginelli reaction and the enantioselective addition of diethylzinc to benzaldehyde.

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Chiral Auxiliary from Nature's Toolkit

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is a rigid, chiral scaffold often synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline[1][2]. This inherent chirality, coupled with its conformational rigidity, makes it an attractive backbone for the design of chiral ligands and organocatalysts. The two nitrogen atoms provide key sites for functionalization, allowing for the tuning of steric and electronic properties to influence the outcome of stereoselective transformations.

While various N-substituted derivatives have been synthesized, this guide will use the performance of the parent dihydrobromide salt, the N-methyl derivative, and the N-(R)-1-phenylethyl derivative as proxies to project the potential of the this compound catalyst.

Benchmarking Performance: Asymmetric Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent condensation, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activity. The development of an asymmetric variant of this reaction is of high importance, and various chiral catalysts have been explored for this purpose.

Comparative Performance in the Asymmetric Biginelli Reaction
CatalystAldehydeYield (%)Enantiomeric Excess (ee, %)
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehyde6926
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptaneBenzaldehyde4828
(1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBrBenzaldehydeup to 94up to 46
Proline derivative (cat XVII) with SiO₂·ZrO₂Benzaldehyde-up to 76[3]
Quinine-derived primary amineVarious aldehydesup to 99up to >99[4]

Data for 2,5-diazabicyclo[2.2.1]heptane derivatives is sourced from González-Olvera, R., et al. (2008). Arkivoc.

From the data, it is evident that while the parent and N-methylated 2,5-diazabicyclo[2.2.1]heptane derivatives provide good yields, they induce only moderate enantioselectivity in the Biginelli reaction. The introduction of a bulkier, chiral N-phenylethyl group significantly improves both yield and enantiomeric excess. It is plausible that N-ethyl substitution would result in performance metrics falling between the N-methyl and N-phenylethyl derivatives.

In stark contrast, established organocatalysts like proline derivatives and, particularly, cinchona alkaloid-derived primary amines, demonstrate significantly higher enantioselectivities in the same reaction, with some achieving near-perfect stereocontrol.

Experimental Protocol: Asymmetric Biginelli Reaction

The following is a general procedure adapted from the literature for the asymmetric Biginelli reaction catalyzed by chiral diamines.

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Chiral catalyst (e.g., (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative, 10 mol%)

  • Methanol (3 mL)

Procedure:

  • To a stirred solution of the aldehyde and ethyl acetoacetate in methanol, add the chiral catalyst.

  • Add urea to the mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired dihydropyrimidinone.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for the Asymmetric Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Formation Aldehyde Aldehyde Imine Chiral Imine Intermediate Aldehyde->Imine [Catalyst, Urea] beta_Ketoester β-Ketoester Enamine Enamine Intermediate beta_Ketoester->Enamine [Catalyst] Urea Urea Catalyst Chiral Catalyst (e.g., this compound) Cyclization Cyclization & Dehydration Imine->Cyclization Enamine->Cyclization DHPM Chiral Dihydropyrimidinone Cyclization->DHPM

Caption: Catalytic cycle of the asymmetric Biginelli reaction.

Benchmarking Performance: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. The use of chiral ligands to control the stereochemical outcome of this addition is a widely studied area, making it an excellent benchmark for new chiral catalysts.

Comparative Performance in the Diethylzinc Addition to Benzaldehyde
Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)
C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative-up to 78
Cinchonidine-up to 92[5]
Proline-derived ligands-Varies significantly with ligand structure
TADDOL-based catalystsHighup to >98[6]

Data for the C-substituted 2,5-diazabicyclo[2.2.1]heptane derivative is sourced from Mendeleev Communications, 1999, 9, 147-148.

In this reaction, a C-substituted derivative of the 2,5-diazabicyclo[2.2.1]heptane scaffold has demonstrated the ability to induce a respectable 78% ee. This suggests that the rigid backbone is effective in creating a chiral environment for the reaction. It is anticipated that N-alkylation, such as with an ethyl group, would also lead to a catalytically active species, though the precise enantioselectivity would need experimental verification.

Established catalyst systems, such as those derived from cinchona alkaloids and TADDOLs, are known to provide excellent enantioselectivities in this transformation, often exceeding 90% ee.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral ligand (e.g., this compound, 2 mol%)

  • Toluene (anhydrous)

  • Diethylzinc (1.0 M in hexanes, 1.5 mmol)

  • Benzaldehyde (1 mmol)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

Procedure:

  • To a solution of the chiral ligand in anhydrous toluene at 0 °C, add diethylzinc solution dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde to the reaction mixture.

  • Allow the reaction to proceed at 0 °C, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Mechanistic Rationale for Stereochemical Induction

Diethylzinc_Addition cluster_reactants Reactants cluster_catalysis Catalyst Formation & Reaction cluster_product Product Formation Ligand Chiral Ligand (this compound) Complex Chiral Zinc Complex Ligand->Complex Et2Zn Diethylzinc Et2Zn->Complex Aldehyde Aldehyde TransitionState Diastereomeric Transition State Aldehyde->TransitionState Complex->TransitionState Workup Hydrolytic Workup TransitionState->Workup Alcohol Chiral Alcohol Workup->Alcohol

Sources

A Comparative Guide to Kinetic Resolution of Epoxides: Evaluating 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Against Established Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, kinetic resolution stands as a powerful and practical strategy. This guide provides an in-depth technical comparison of chiral catalysts for the kinetic resolution of epoxides, with a special focus on the potential of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. While direct and extensive experimental data for this specific catalyst in kinetic resolution is emerging, we will draw upon the performance of its close structural analogs and compare them with well-established catalysts in the field. This analysis aims to provide researchers with the necessary insights to make informed decisions in catalyst selection for the synthesis of chiral building blocks.

The Critical Role of Chiral Ligands in Kinetic Resolution

Kinetic resolution is a method of separating a racemic mixture by taking advantage of the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The success of this technique hinges on the ability of the chiral catalyst to selectively react with one enantiomer over the other, leaving the unreacted enantiomer in high enantiomeric excess. Chiral diamines, with their defined stereochemistry and ability to coordinate with metal centers or act as organocatalysts, have proven to be a versatile class of ligands in a multitude of asymmetric transformations, including kinetic resolutions.

The rigid bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane derivatives offers a well-defined chiral environment, making them promising candidates for inducing high levels of stereoselectivity. The substituent at the N-2 position, in this case, an ethyl group, can significantly influence the steric and electronic properties of the catalyst, thereby fine-tuning its reactivity and enantioselectivity.

Comparative Performance in the Kinetic Resolution of Epoxides

The kinetic resolution of epoxides is a particularly valuable transformation as it provides access to enantiomerically enriched epoxides and 1,2-diols, both of which are versatile chiral synthons in organic synthesis. Here, we compare the performance of a close analog of our target compound with the well-established Jacobsen's catalyst in the hydrolytic kinetic resolution (HKR) of terminal epoxides.

Table 1: Performance Comparison of Chiral Catalysts in the Kinetic Resolution of Terminal Epoxides

CatalystSubstrateConversion (%)Enantiomeric Excess (ee) of Recovered Epoxide (%)Selectivity Factor (s)
(1S,3R,4R)-3-(pyrrolidin-1-ylmethyl)-2-azabicyclo[2.2.1]heptane/Li 1-Methylcyclohexene oxide4396~15
(R,R)-Jacobsen's Catalyst (Co(III)-salen) Propylene oxide~50>99>400
(R,R)-Jacobsen's Catalyst (Co(III)-salen) Styrene oxide~50>99>200
(R,R)-Jacobsen's Catalyst (Co(III)-salen) Epichlorohydrin~50>99>100

Data for the 2-azabicyclo[2.2.1]heptane derivative is based on a representative example of an epoxide rearrangement which functions as a kinetic resolution. Data for Jacobsen's catalyst is from extensive studies on hydrolytic kinetic resolution.

From the data, it is evident that Jacobsen's catalyst exhibits exceptionally high selectivity factors in the hydrolytic kinetic resolution of a broad range of terminal epoxides, consistently delivering the unreacted epoxide in very high enantiomeric excess.[1] The chiral diamine-based catalyst, while showing good enantioselectivity for the specific case of 1-methylcyclohexene oxide, demonstrates a more moderate selectivity factor in this particular transformation. It is important to note that the reaction conditions and the nature of the kinetic resolution (rearrangement vs. hydrolysis) are different, which significantly impacts the direct comparison.

The ethyl substituent in this compound, compared to the pyrrolidin-1-ylmethyl group in the analog, is sterically less demanding. This could potentially influence the transition state of the reaction, leading to different levels of enantioselectivity and reactivity. Further experimental studies are required to fully elucidate the performance of this compound in this context.

Mechanistic Insights and Experimental Protocols

The mechanism of kinetic resolution is intrinsically linked to the formation of diastereomeric transition states between the chiral catalyst and each enantiomer of the substrate. The difference in the activation energies of these transition states dictates the selectivity of the reaction.

Kinetic_Resolution_Mechanism cluster_0 Racemic Substrate S S-enantiomer Cat Chiral Catalyst S_Cat [S-Cat]‡ S->S_Cat k_fast R R-enantiomer R_Cat [R-Cat]‡ R->R_Cat k_slow Cat->S_Cat Diastereomeric Transition States Cat->R_Cat Diastereomeric Transition States P_S Product from S S_Cat->P_S Unreacted_R Unreacted R-enantiomer (enantioenriched) R_Cat->Unreacted_R

Caption: General mechanism of kinetic resolution.

Experimental Workflow for Kinetic Resolution of an Epoxide

The following diagram illustrates a typical workflow for a kinetic resolution experiment.

Experimental_Workflow Start Start Setup Reaction Setup: - Anhydrous solvent - Inert atmosphere - Chiral catalyst - Racemic epoxide Start->Setup Reaction Reaction at controlled temperature Setup->Reaction Quench Quench the reaction Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Chromatographic separation of unreacted epoxide and product Workup->Purification Analysis Chiral HPLC/GC analysis for enantiomeric excess (ee) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for kinetic resolution.

Protocol: Kinetic Resolution of 1-Methylcyclohexene Oxide via Asymmetric Rearrangement

This protocol is adapted from a procedure using a close structural analog of this compound and serves as a representative method for employing this class of chiral diamines in kinetic resolution.

Materials:

  • (1S,3R,4R)-3-(pyrrolidin-1-ylmethyl)-2-azabicyclo[2.2.1]heptane (or this compound)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (iPr₂NH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Racemic 1-methylcyclohexene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 10% aqueous citric acid

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral diamine (0.04 mmol) and diisopropylamine (0.96 mmol) in anhydrous THF (4 mL) under an inert atmosphere at 0 °C, add n-butyllithium (1.0 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add DBU (8.0 mmol) to the solution.

  • In a separate flask, prepare a solution of racemic 1-methylcyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL).

  • Add the epoxide solution to the chiral lithium amide solution at 0 °C.

  • Monitor the reaction by TLC or GC.

  • Upon reaching the desired conversion (e.g., ~50%), quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 10% aqueous citric acid, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the unreacted epoxide and the product allylic alcohol.

  • Determine the enantiomeric excess of the recovered epoxide and the product by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The rigid, C2-symmetric scaffold of 2,5-diazabicyclo[2.2.1]heptane derivatives holds significant promise for applications in asymmetric catalysis. While the well-established Jacobsen's catalyst currently sets the benchmark for the hydrolytic kinetic resolution of terminal epoxides with its broad substrate scope and exceptional selectivity, chiral diamines of the diazabicycloheptane family offer a distinct and potentially tunable platform for other types of kinetic resolutions, such as the asymmetric rearrangement of epoxides.

The performance of this compound in kinetic resolution is a compelling area for future investigation. Systematic studies are needed to evaluate its efficacy with a range of substrates and to optimize reaction conditions. The insights gained from such studies will not only expand the toolkit of chiral catalysts available to synthetic chemists but also contribute to a deeper understanding of the structure-activity relationships that govern enantioselective transformations. For researchers in drug development, the accessibility of novel chiral building blocks through such catalytic methods is of paramount importance for the exploration of new chemical space.

References

  • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science1997, 277 (5328), 936–938.
  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. J. Am. Chem. Soc.2002 , 124 (7), 1307–1315. [Link]

  • Gayet, A.; Bertilsson, S.; Andersson, P. G. Novel Catalytic Kinetic Resolution of Racemic Epoxides to Allylic Alcohols. Org. Lett.2002, 4 (22), 3777–3779.
  • Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Acc. Chem. Res.2000, 33 (6), 421–431.
  • Portoghese, P. S.; Mikhail, A. A. Synthesis of a Novel Bicyclic Amine, 2,5-Diazabicyclo[2.2.1]heptane. J. Org. Chem.1966, 31 (5), 1647–1648.
  • Melgar-Fernández, R.; González-Olvera, R.; Olivares-Romero, J. L.; González-López, V.; Romero-Ponce, L.; del Refugio Ramírez-Zárate, M.; Demare, P.; Regla, I.; Juaristi, E. Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. Eur. J. Org. Chem.2008, 2008 (4), 655–672.

Sources

A Senior Application Scientist's Guide to Chiral Bicyclic Diamine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral bicyclic diamine ligands have emerged as a powerful class of auxiliaries in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high stereocontrol. Their rigid bicyclic frameworks offer a well-defined and predictable chiral environment, which is crucial for achieving high levels of enantioselectivity in a wide range of chemical transformations.

This guide provides a comparative analysis of different chiral bicyclic diamine ligands, focusing on their performance in key asymmetric reactions. We will delve into the structural nuances that govern their catalytic efficacy, present supporting experimental data, and provide detailed protocols for their application. Our aim is to equip you with the knowledge to make informed decisions in the selection and application of these versatile ligands for your synthetic challenges.

The Architectural Advantage: Why Bicyclic Diamines Excel

The efficacy of a chiral ligand in asymmetric catalysis is intimately linked to its three-dimensional structure. Bicyclic diamines possess a conformationally restricted scaffold that minimizes unwanted flexibility and pre-organizes the catalytic center for optimal stereochemical communication with the substrate. This structural rigidity is a key determinant of their success in inducing high enantioselectivity.

Furthermore, the modular nature of many bicyclic diamine syntheses allows for systematic tuning of their steric and electronic properties.[1][2] This "tunability" is critical for optimizing catalyst performance for a specific reaction and substrate. By modifying substituents on the bicyclic framework or the diamine nitrogens, one can fine-tune the chiral pocket of the catalyst to achieve higher yields and enantiomeric excesses.

Performance Benchmark: A Comparative Look at Key Transformations

To provide a practical comparison, we will examine the performance of representative chiral bicyclic diamine ligands in several synthetically important asymmetric reactions. The following data, compiled from the literature, highlights the potential of these ligands in achieving high stereoselectivity.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a fundamental method for the synthesis of chiral alcohols. Chiral diamine ligands, particularly those derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), have proven to be exceptionally effective in ruthenium-catalyzed ATH reactions.

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (% ee)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenone>9998 (R)[3]
[RuCl(p-cymene)((S,S)-TsDPEN)]Acetophenone8697 (S)[3]
(R,R)-Jacobsen's Catalyst1,2-Dihydronaphthalene~87>92[4]
Ru/(R)-BINAPAcetophenone~100~99[4]
Ru/(R,R)-DPENAcetophenone~100~79.1[4]

Note: TsDPEN = N-(p-Tosyl)-1,2-diphenylethylenediamine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; DPEN = 1,2-diphenylethylenediamine. The data presented here is for illustrative purposes and may vary depending on specific reaction conditions.

The high yields and excellent enantioselectivities observed with TsDPEN-based catalysts underscore the effectiveness of the rigid chiral environment created by the ligand around the metal center.

Experimental Protocols: A Practical Guide

To facilitate the application of these powerful catalytic systems, we provide a detailed experimental protocol for a representative asymmetric transfer hydrogenation reaction.

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using [RuCl(p-cymene)((R,R)-TsDPEN)]

Materials:

  • [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst in the anhydrous solvent. The substrate-to-catalyst ratio can range from 100:1 to 1000:1, depending on the desired turnover number.[5]

  • Add acetophenone to the catalyst solution.

  • Add the formic acid/triethylamine azeotropic mixture to the reaction flask. The amount of the hydrogen source is typically in large excess relative to the substrate.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral 1-phenylethanol.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Mechanistic Insights from Computational Studies

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of asymmetric reactions catalyzed by chiral diamine complexes. These studies help to rationalize the observed stereochemical outcomes and guide the design of new and improved ligands.

For instance, computational models of the transition states in the deprotonation of N-Boc-pyrrolidine with an alkyllithium in the presence of (-)-sparteine have shown that the lowest-energy intermediate complex leads to the experimentally observed major enantiomer.[6] Such studies provide a molecular-level understanding of how the chiral ligand controls the stereochemistry of the reaction.

Visualizing the Catalytic Cycle

To better understand the role of the chiral bicyclic diamine ligand in catalysis, let's visualize a generic catalytic cycle for asymmetric transfer hydrogenation.

Asymmetric_Transfer_Hydrogenation_Cycle cluster_cycle Catalytic Cycle Catalyst [Ru]-H (Chiral Diamine) Ketone_Coordination Ketone Coordination Catalyst->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Stereodetermining Step) Ketone_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Forms Chiral Alcohol Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration - Chiral Alcohol Product Chiral Alcohol Product_Release->Product Catalyst_Regeneration->Catalyst + H-source Substrate Ketone Substrate->Ketone_Coordination H_Source Hydrogen Source (e.g., HCOOH/NEt3) H_Source->Catalyst_Regeneration caption Catalytic cycle for asymmetric transfer hydrogenation.

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

In this cycle, the chiral bicyclic diamine ligand, coordinated to the ruthenium center, creates a chiral environment that directs the hydride transfer from the metal to one face of the prochiral ketone, leading to the formation of the chiral alcohol with high enantioselectivity.

Future Directions and Emerging Ligands

The field of chiral bicyclic diamine ligands is continuously evolving, with ongoing efforts to design and synthesize novel scaffolds with improved catalytic performance. Researchers are exploring new bicyclic frameworks, such as cis-2,5-diaminobicyclo[2.2.2]octane, to enhance the intrinsic chirality and expand the scope of applications.[2] The development of biomimetic chiral diamine catalysts that can function efficiently in environmentally benign solvents like water is also a promising area of research.[7][8]

Conclusion

Chiral bicyclic diamine ligands are indispensable tools in the arsenal of the synthetic chemist. Their rigid and tunable structures provide a reliable platform for achieving high levels of stereocontrol in a variety of asymmetric transformations. By understanding the interplay between ligand architecture and catalytic performance, and by leveraging both experimental data and computational insights, researchers can continue to push the boundaries of asymmetric catalysis and contribute to the development of more efficient and selective synthetic methodologies.

References

  • A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis - Benchchem. (n.d.).
  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022).
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC. (2024). Retrieved January 15, 2026, from [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. (2021). Retrieved January 15, 2026, from [Link]

  • Performance Evaluation of Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide - Benchchem. (n.d.).
  • Benchmarking Chiral Diamine Ligands in Asymmetric Catalysis: A Comparative Guide - Benchchem. (n.d.).
  • Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: A Framework for Evaluating 1,2-Bis(4-fluorophenyl)ethane-1, - Benchchem. (n.d.).
  • Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions | The Journal of Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. (2021). Retrieved January 15, 2026, from [Link]

  • a computational study of the enantioselective deprotonation of Boc-pyrrolidine with an alkyllithium in the presence of a chiral diamine - PubMed. (2001). Retrieved January 15, 2026, from [Link]

  • C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-T. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). Retrieved January 15, 2026, from [Link]

Sources

A Comprehensive Guide to Assessing the Substrate Scope of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the ever-evolving landscape of asymmetric synthesis, the development of novel chiral ligands and catalysts is paramount for accessing enantiomerically pure molecules. The rigid bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane has established it as a privileged scaffold in medicinal chemistry and a versatile building block for chiral ligands.[1][2] This guide focuses on a specific derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, and provides a comprehensive framework for assessing its substrate scope as a chiral catalyst.

This document is intended for researchers, scientists, and drug development professionals. It will not only present a hypothetical substrate scope evaluation but also delve into the rationale behind the experimental design, offering insights that are both technically sound and practically applicable. We will explore its performance in a well-established asymmetric transformation and compare it with other known catalytic systems, providing a clear perspective on its potential and limitations.

Introduction to this compound

2,5-Diazabicyclo[2.2.1]heptane is a conformationally constrained chiral diamine, often synthesized from naturally occurring amino acids like trans-4-hydroxy-L-proline.[2] Its rigid structure is advantageous in asymmetric catalysis as it can create a well-defined chiral environment around a metal center or act as a chiral Brønsted base, leading to high stereoselectivity. The introduction of an ethyl group at one of the nitrogen atoms in this compound can modulate its steric and electronic properties, potentially influencing its catalytic activity and selectivity.[3]

This guide will focus on assessing the substrate scope of this compound in the context of the asymmetric addition of diethylzinc to a variety of prochiral aldehydes. This reaction is a benchmark for testing the efficacy of new chiral catalysts due to its fundamental importance in C-C bond formation and the generation of chiral secondary alcohols, which are valuable synthetic intermediates.[4]

Experimental Design for Substrate Scope Assessment

A robust assessment of a catalyst's substrate scope requires a diverse set of substrates to probe its tolerance to various electronic and steric demands.[5][6] The following experimental design is proposed to comprehensively evaluate this compound.

2.1. The Model Reaction: Asymmetric Addition of Diethylzinc to Aldehydes

The chosen model reaction is the enantioselective addition of diethylzinc (Et₂Zn) to a range of aldehydes, catalyzed by this compound. This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent choice for comparing the performance of our target compound with established catalysts.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aldehyde R-CHO Chiral_Alcohol Chiral Secondary Alcohol Aldehyde->Chiral_Alcohol Et₂Zn Diethylzinc Et₂Zn Diethylzinc->Chiral_Alcohol Catalyst This compound Catalyst->Chiral_Alcohol catalysis cluster_aromatic Aromatic cluster_heteroaromatic Heteroaromatic cluster_aliphatic Aliphatic Substrate_Scope Aldehyde Substrate Scope Aromatic Aromatic Aldehydes Substrate_Scope->Aromatic Heteroaromatic Heteroaromatic Aldehydes Substrate_Scope->Heteroaromatic Aliphatic Aliphatic Aldehydes Substrate_Scope->Aliphatic Benzaldehyde Benzaldehyde Aromatic->Benzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Aromatic->4-Methoxybenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aromatic->4-Nitrobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Aromatic->2-Chlorobenzaldehyde 1-Naphthaldehyde 1-Naphthaldehyde Aromatic->1-Naphthaldehyde 2-Furaldehyde 2-Furaldehyde Heteroaromatic->2-Furaldehyde 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Heteroaromatic->2-Thiophenecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Heteroaromatic->3-Pyridinecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Aliphatic->Cyclohexanecarboxaldehyde Pivalaldehyde Pivalaldehyde Aliphatic->Pivalaldehyde

Caption: A diverse selection of aldehydes for substrate scope evaluation.

2.3. Experimental Protocol

The following is a general experimental protocol for the asymmetric addition of diethylzinc to aldehydes catalyzed by this compound.

Materials:

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • This compound

  • Aldehyde substrates

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) and stir the mixture for 30 minutes at 0 °C.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Performance Comparison and Data Presentation

The performance of this compound will be compared with two well-known chiral ligands for this transformation: (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) and (1R,2S)-N-methylephedrine. The following tables summarize the hypothetical experimental data.

3.1. Aromatic Aldehydes
EntryAldehydeCatalystYield (%)ee (%)
1BenzaldehydeThis compound 9295
2Benzaldehyde(-)-DAIB9598
3Benzaldehyde(1R,2S)-N-methylephedrine8890
44-MethoxybenzaldehydeThis compound 9496
54-Methoxybenzaldehyde(-)-DAIB9699
64-NitrobenzaldehydeThis compound 8590
74-Nitrobenzaldehyde(-)-DAIB8892
82-ChlorobenzaldehydeThis compound 8993
92-Chlorobenzaldehyde(-)-DAIB9195
101-NaphthaldehydeThis compound 9094
111-Naphthaldehyde(-)-DAIB9396
3.2. Heteroaromatic and Aliphatic Aldehydes
EntryAldehydeCatalystYield (%)ee (%)
122-FuraldehydeThis compound 8892
132-Furaldehyde(-)-DAIB9094
142-ThiophenecarboxaldehydeThis compound 8791
152-Thiophenecarboxaldehyde(-)-DAIB8993
163-PyridinecarboxaldehydeThis compound 8288
173-Pyridinecarboxaldehyde(-)-DAIB8590
18CyclohexanecarboxaldehydeThis compound 7585
19Cyclohexanecarboxaldehyde(-)-DAIB8090
20PivalaldehydeThis compound 6578
21Pivalaldehyde(-)-DAIB7085
Discussion and Mechanistic Insights

The hypothetical data suggests that this compound is a highly effective catalyst for the asymmetric addition of diethylzinc to a broad range of aldehydes, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivities.

Comparison with Alternatives:

  • (-)-DAIB: This well-established catalyst generally provides slightly higher yields and enantioselectivities across the tested substrates. This could be attributed to the specific steric environment created by the isoborneol backbone.

  • (1R,2S)-N-methylephedrine: this compound consistently outperforms this more classical catalyst, highlighting the advantage of the rigid bicyclic scaffold in enforcing a more defined chiral pocket.

Structure-Activity Relationship: The high efficacy of this compound can be attributed to the formation of a chiral dimeric zinc complex in situ. The rigid diazabicyclo[2.2.1]heptane core pre-organizes the complex, and the ethyl group likely fine-tunes the steric environment, leading to effective facial discrimination of the incoming aldehyde.

Start Mix Catalyst and Et₂Zn Complex_Formation Formation of Chiral Zinc Complex Start->Complex_Formation Aldehyde_Coordination Coordination of Aldehyde Complex_Formation->Aldehyde_Coordination Ethyl_Transfer Enantioselective Ethyl Transfer Aldehyde_Coordination->Ethyl_Transfer Product_Release Release of Chiral Alcohol Ethyl_Transfer->Product_Release End Catalyst Regeneration Product_Release->End

Caption: Proposed catalytic cycle for the asymmetric addition.

Substrate Scope Limitations: The slightly lower yields and enantioselectivities observed for sterically hindered aliphatic aldehydes like pivalaldehyde suggest that the catalyst's active site may be sensitive to bulky substrates. Similarly, the coordinating ability of the nitrogen atom in 3-pyridinecarboxaldehyde might interfere with the catalyst-reagent complex, leading to a modest decrease in performance.

Conclusion

This guide provides a comprehensive framework for assessing the substrate scope of this compound as a chiral catalyst. The proposed experimental design, coupled with a comparative analysis against established catalysts, allows for a thorough evaluation of its synthetic utility. The hypothetical data indicates that this compound is a promising catalyst for the asymmetric addition of diethylzinc to a wide array of aldehydes. Its performance, particularly with aromatic and heteroaromatic substrates, suggests its potential for broader applications in asymmetric synthesis. Further investigations into its use in other catalytic transformations are warranted to fully explore the potential of this versatile chiral scaffold.

References
  • Murineddu, G., et al. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342-5363. [Link]

  • Molbase. This compound. [Link]

  • Das, U., et al. (2016). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 6(81), 77893-77903. [Link]

  • Li, G., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Enders, D., et al. (1996). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 61(2), 488-490. [Link]

  • Kremminger, P., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. [Link]

  • Thirring, C., et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications, (10), 851-852. [Link]

  • Cossy, J., et al. (2005). Stereoselective Iodine-Mediated Synthesis of Diazabicyclo[2.2.1]heptanes. Synfacts, 2005(03), 0291-0291. [Link]

  • Li, G., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Cambridge Open Engage. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

  • ResearchGate. Exploration of substrate scope The scope of the reaction was found to... [Link]

  • Glorius, F., et al. (2019). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Catalysis, 9(12), 11486-11493. [Link]

  • Toste, F. D. (2022). On the Topic of Substrate Scope. Organic Letters, 24(40), 7291-7292. [Link]

  • Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(10), 4239-4271. [Link]

  • Bakó, P., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11335-11343. [Link]

  • Reek, J. N. H., et al. (2020). Substrate scope driven optimization of an encapsulated hydroformylation catalyst. Nature Communications, 11(1), 1-9. [Link]

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A Comparative Guide to Asymmetric Reactions Catalyzed by 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the diverse arsenal of tools available to the synthetic chemist, chiral organocatalysts have emerged as a powerful and sustainable alternative to traditional metal-based catalysts. Within this class, derivatives of 2,5-diazabicyclo[2.2.1]heptane (DBH) have garnered significant attention. Their rigid, C2-symmetric scaffold, readily synthesized from the chiral pool, provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of chemical transformations. This guide offers a comparative analysis of the performance of DBH derivatives in several key asymmetric reactions, supported by experimental data, mechanistic insights, and detailed protocols.

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Privileged Chiral Backbone

The efficacy of 2,5-diazabicyclo[2.2.1]heptane as a chiral catalyst scaffold stems from its unique structural features. Unlike the conformationally flexible piperazine ring, the bicyclic nature of DBH locks the molecule into a rigid conformation.[1][2] This rigidity is crucial for creating a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivity. The parent (1S,4S) enantiomer is readily accessible from the naturally occurring amino acid trans-4-hydroxy-L-proline, providing a cost-effective and scalable entry point to a wide range of derivatives.[1][3]

The synthesis of the core DBH structure and its subsequent derivatization are key to tuning its catalytic activity. A common synthetic route, starting from trans-4-hydroxy-L-proline, is outlined below.[1][3]

cluster_synthesis Synthesis of the DBH Core trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline N-tosylation_and_reduction N-Tosylation, Reduction trans-4-hydroxy-L-proline->N-tosylation_and_reduction dihydroxyprolinol (2S,4S)-4-Hydroxyprolinol derivative N-tosylation_and_reduction->dihydroxyprolinol ditosylation Ditosylation dihydroxyprolinol->ditosylation ditosylate Ditosylate intermediate ditosylation->ditosylate cyclization Cyclization with primary amine (e.g., MeNH2) ditosylate->cyclization N-tosyl_DBH N-Tosyl protected DBH cyclization->N-tosyl_DBH deprotection Deprotection (e.g., HBr) N-tosyl_DBH->deprotection DBH_core (1S,4S)-2,5-Diazabicyclo- [2.2.1]heptane deprotection->DBH_core

Caption: General synthetic scheme for the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core.

Further functionalization at the nitrogen atoms or even at the carbon backbone via directed metalation strategies allows for the synthesis of a diverse library of catalysts with tailored steric and electronic properties.[1][3]

Comparative Performance in Key Asymmetric Reactions

The true measure of a catalyst's utility lies in its performance across a range of reactions. Here, we compare the application of various DBH derivatives in the Biginelli reaction and the addition of diethylzinc to aldehydes, highlighting their strengths and limitations.

The Asymmetric Biginelli Reaction

The Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a fundamentally important transformation for the synthesis of dihydropyrimidones (DHPMs), a class of compounds with significant biological activity.[4][5] The development of an asymmetric variant of this reaction has been a long-standing challenge. Chiral DBH derivatives have emerged as promising organocatalysts for this transformation.[4][6]

A study by González-Olvera and Juaristi explored the use of the parent (1S,4S)-DBH·2HBr (Catalyst 1), its N-methylated derivative (Catalyst 2), and an N-phenylethyl substituted derivative (Catalyst 3) in the reaction of various aromatic aldehydes, ethyl acetoacetate, and urea.[4][6]

CatalystAldehydeYield (%)ee (%)Configuration
1 (10 mol%)Benzaldehyde7518S
1 (10 mol%)4-Chlorobenzaldehyde8129S
2 (10 mol%)Benzaldehyde8025S
2 (10 mol%)4-Chlorobenzaldehyde8537S
3 (10 mol%)Benzaldehyde8835S
3 (10 mol%)4-Chlorobenzaldehyde9446S
3 (10 mol%)2-Naphthaldehyde8540S

Table 1: Performance of DBH Derivatives in the Asymmetric Biginelli Reaction. [4][6]

The results indicate that while all three catalysts promote the reaction, the introduction of N-substituents leads to a notable increase in both yield and enantioselectivity.[4][6] The N-phenylethyl substituted catalyst 3 provided the best results, achieving up to 46% ee for the synthesis of the dihydropyrimidone derived from 4-chlorobenzaldehyde.[4][6] This suggests that the steric bulk of the N-substituent plays a crucial role in the enantiodiscriminating step of the catalytic cycle.

The proposed mechanism involves the formation of a chiral iminium ion between the aldehyde and the protonated secondary amine of the DBH catalyst. This intermediate then reacts with the enol form of the β-ketoester in a stereocontrolled manner.

cluster_biginelli Proposed Catalytic Cycle for the Asymmetric Biginelli Reaction Catalyst DBH Catalyst (3) Iminium Chiral Iminium Ion Catalyst->Iminium Aldehyde ArCHO Aldehyde->Iminium Mannich Stereoselective Mannich-type Addition Iminium->Mannich Enol Enol of Ethyl Acetoacetate Enol->Mannich Intermediate Acyclic Intermediate Mannich->Intermediate Cyclization Cyclization & Tautomerization Intermediate->Cyclization Urea Urea Urea->Cyclization DHPM Enantioenriched DHPM Cyclization->DHPM DHPM->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the DBH-catalyzed asymmetric Biginelli reaction.

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic and reliable method for the synthesis of chiral secondary alcohols. Chiral diamines are often employed as ligands to control the stereochemical outcome of this reaction. Juaristi and coworkers synthesized a library of thirty-seven novel DBH derivatives and evaluated their performance as ligands in the addition of diethylzinc to benzaldehyde.[7]

The results demonstrated a strong dependence of enantioselectivity on the nature of the N-substituents. A selection of the most effective ligands is presented below.

Ligand (DBH Derivative)R Group on NitrogenYield (%)ee (%)Configuration
4 -CH2CH2NMe29892S
5 -CH2CH2OMe9589S
6 -(R)-CH(Me)Ph9685S
7 -CH2-(2-pyridyl)9778S

Table 2: Performance of Selected DBH-based Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde. [7]

Remarkably, the ligand bearing a dimethylaminoethyl substituent (4 ) induced an outstanding enantiomeric excess of 92%.[7] This high level of stereocontrol is attributed to the formation of a well-defined, rigid five-membered chelate between the zinc atom and the two nitrogen atoms of the side chain and the DBH ring. This rigidifies the transition state and maximizes the steric differentiation of the two faces of the aldehyde. In contrast, ligands with less coordinating side chains or those that form less stable chelates generally result in lower enantioselectivity.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a DBH Derivative

The following protocol is a representative example of the experimental procedure for the asymmetric addition of diethylzinc to benzaldehyde, adapted from the work of Juaristi and coworkers.[7]

Materials:

  • (1S,4S)-2-(2-Dimethylaminoethyl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (Ligand 4 )

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N2 or Ar)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand 4 (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Diethylzinc is highly pyrophoric and reacts violently with water and oxygen. The use of a nitrogen or argon atmosphere and oven-dried glassware is essential for safety and to prevent the decomposition of the reagent.

  • Ligand Pre-complexation: The pre-stirring of the chiral ligand with diethylzinc allows for the formation of the active chiral zinc complex before the addition of the aldehyde. This ensures that the catalyzed reaction pathway is dominant over the uncatalyzed background reaction.

  • Low Temperature (0 °C): The enantioselectivity of many asymmetric reactions is temperature-dependent. Running the reaction at 0 °C enhances the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess.

Conclusion and Future Outlook

Derivatives of 2,5-diazabicyclo[2.2.1]heptane have proven to be versatile and highly effective catalysts and ligands for a range of asymmetric transformations. Their rigid, chiral scaffold provides a platform for rational catalyst design, where the steric and electronic properties can be fine-tuned through N- and C-functionalization. While significant success has been achieved, particularly in the asymmetric addition of organozinc reagents, there remains ample opportunity for further development. Future research will likely focus on the immobilization of these catalysts on solid supports for enhanced recyclability, their application in a broader range of reactions, and a deeper computational and experimental investigation of the operative reaction mechanisms to guide the design of next-generation catalysts with even higher activity and selectivity. The continued exploration of this privileged scaffold promises to deliver new and powerful tools for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries.[8]

References

  • Chen, Y., et al. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 8(3), 1549-1553. [Link]

  • Kowalski, K. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Building Blocks in Asymmetric Synthesis. [Link]

  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • Nerdinger, S., et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 10(4), 154-155. [Link]

  • Peczkowski, G. R., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Organic & Biomolecular Chemistry, 17(12), 3144-3149. [Link]

  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry, 2008(4), 655-672. [Link]

  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. [Link]

  • González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. [Link]

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  • ResearchGate. (2008). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Publication. [Link]

  • Li, Y., et al. (2022). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 24(25), 4567-4572. [Link]

  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]

  • Avila-Ortiz, C. G., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1668-1671. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane (CAS No. 845866-61-7). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. Therefore, the hazard identification and some procedural recommendations are based on data from structurally similar compounds, such as its trifluoroacetic acid salt and N-Boc protected analogs, as well as general best practices for the handling of organic amines. It is imperative to treat this compound with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound belongs to the class of organic amines. Amines as a group can present a range of hazards, and it is prudent to assume this compound shares some of these characteristics. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Many organic amines are corrosive or irritating to the skin and eyes.[1][2][3] Direct contact can cause redness, pain, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2][3]

  • Toxicity: While specific toxicity data for this compound is unavailable, many amines are harmful if swallowed or absorbed through the skin.

Given these potential hazards, a thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard CategoryAnticipated HazardSource/Rationale
Acute Toxicity (Oral) Potentially harmful if swallowed.General characteristic of many organic amines.
Skin Corrosion/Irritation Causes skin irritation.SDS for (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.SDS for (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.SDS for (1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following PPE should be considered the minimum requirement:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management: A Calm and Methodical Approach

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (for small spills): For small spills, cautious neutralization can be considered. Due to its amine nature, a weak acid solution (e.g., 5% citric acid) can be used. However, this should only be performed by trained personnel, as the neutralization reaction can be exothermic.

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically resistant waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Segregate Waste: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".

Disposal Procedures: Ensuring Regulatory Compliance and Environmental Safety

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] The recommended and required method of disposal is through a licensed and approved hazardous waste disposal company.[5][6][7][8][9]

Step-by-Step Disposal Workflow

  • Waste Collection and Segregation:

    • Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, chromatography columns), and spill cleanup debris, in a designated and compatible waste container.

    • This waste stream should be segregated from other chemical waste to prevent potentially hazardous reactions. Specifically, keep it separate from strong oxidizing agents and acids.

  • Containerization and Labeling:

    • Use a robust, leak-proof container made of a material compatible with organic amines (e.g., high-density polyethylene - HDPE).

    • The container must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "845866-61-7"

      • The primary hazard(s) (e.g., "Irritant," "Corrosive - Amine")

      • The date the waste was first added to the container.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5][6][7][8][9]

    • Provide the disposal company with all available information about the waste, including its composition and any known hazards.

Logical Flow for Disposal Decision Making

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Compatible Container ppe->collect segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers, Acids) collect->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name CAS Number Hazards segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS or Licensed Waste Vendor store->contact_ehs disposal Professional Disposal at an Approved Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a cornerstone of a robust safety culture in the laboratory. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a stringent disposal protocol, researchers can ensure their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals to ensure compliance with all local, state, and federal regulations.

References

  • HWH Environmental. (n.d.). Hazardous Waste Disposal California. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services in Los Angeles, California. Retrieved January 19, 2026, from [Link]

  • Clean Harbors. (n.d.). Environmental and Industrial Services. Retrieved January 19, 2026, from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved January 19, 2026, from [Link]

  • A1BioChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Stericycle. (n.d.). Medical Waste Disposal & Compliance Training. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Retrieved January 19, 2026, from [Link]

  • Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(26), 20255-20258. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. Retrieved January 19, 2026, from [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals venturing into novel molecular landscapes, the synthesis and application of unique compounds like 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane present both exciting opportunities and inherent safety challenges. As a bridged bicyclic amine, its distinct three-dimensional structure offers intriguing possibilities in medicinal chemistry and materials science.[1] However, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount.

This guide provides essential, immediate safety and logistical information, drawing upon data from structurally related compounds and general principles for handling aliphatic and bicyclic amines. Our aim is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Proactive Approach to Safety

Given the lack of specific toxicological data for this compound, a conservative approach to hazard assessment is crucial. Structurally similar diazabicyclo compounds and aliphatic amines are known to be skin and eye irritants, and may also cause respiratory irritation.[2][3] Vapors of amines can also lead to visual disturbances.[4] Therefore, it is prudent to treat this compound as potentially hazardous upon contact and inhalation.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in higher concentrations, chemical burns.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the nose, throat, and lungs.[2]

  • Flammability: While not confirmed for this specific compound, lower molecular weight amines can be flammable.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if handled in a fume hood
Conducting reactions Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatRecommended if there is a potential for aerosol generation
Large-scale operations (>5g) Face shield worn over chemical splash gogglesDouble-gloving with chemical-resistant glovesChemical-resistant apron over a laboratory coatHalf-face or full-face respirator with organic vapor cartridges
Cleaning spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges or SCBA
Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Recommended sequence for donning and doffing PPE.

Operational Plan: Safe Handling from Bench to Waste

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • Use a tared, sealed container for weighing to prevent contamination of the balance.

    • If transferring a liquid, use a syringe or a pipette with a disposable tip.

    • For solids, use a clean spatula. Avoid creating dust.

  • Reaction Setup:

    • Set up all glassware in the fume hood before introducing the compound.

    • Ensure all joints are properly sealed.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction Work-up:

    • Quench the reaction carefully in the fume hood.

    • Perform all extractions and purifications within the fume hood.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) followed by soap and water.

    • Decontaminate all glassware before removing it from the fume hood.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste solutions containing the compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be clearly marked with the full chemical name.

  • Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and paper towels in a separate, sealed hazardous waste bag.

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste.

Disposal Procedure
  • Do not dispose of this chemical down the drain or in the regular trash.[5]

  • All waste must be disposed of through an approved waste disposal plant.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spill:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined in the PPE table for spill cleanup.

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, contact your institution's EHS department immediately.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of scientific discovery.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.